Product packaging for 4-Nitrobenzenesulfonic acid(Cat. No.:CAS No. 138-42-1)

4-Nitrobenzenesulfonic acid

Cat. No.: B130355
CAS No.: 138-42-1
M. Wt: 203.17 g/mol
InChI Key: SPXOTSHWBDUUMT-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H5NO5S and its molecular weight is 203.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5376. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO5S B130355 4-Nitrobenzenesulfonic acid CAS No. 138-42-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12)
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InChI Key

SPXOTSHWBDUUMT-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5NO5S
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DSSTOX Substance ID

DTXSID3059682
Record name Benzenesulfonic acid, 4-nitro-
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Molecular Weight

203.17 g/mol
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Physical Description

Nearly white solid; [Acros Organics MSDS]
Record name 4-Nitrobenzenesulfonic acid
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CAS No.

138-42-1
Record name 4-Nitrobenzenesulfonic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Nitrobenzenesulfonic acid. The information presented herein is intended to support research, development, and quality control activities involving this versatile chemical compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key properties are provided.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene (B151609) ring substituted with a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) at the para position. This substitution pattern significantly influences its chemical behavior, rendering it a strong acid and a useful intermediate in various chemical syntheses.

Molecular Structure:

Caption: Molecular structure of this compound.

Tabulated Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₆H₅NO₅S[1][2]
Molecular Weight 203.17 g/mol [1][2]
Appearance Beige to yellow-orange crystalline powder[3][4][5][6]
Melting Point 105-112 °C[3][5][6][7]
Density 1.548 g/cm³ (estimate)[3][5][6]
Refractive Index 1.5380 (estimate)[3][5][6]

Table 2: Solubility and Partitioning Properties

PropertyValueReference(s)
Water Solubility 476 g/L at 100.5 °C; Highly soluble in water.[3][4][5][6]
Solubility in other solvents Appreciable solubility in polar solvents; Slightly soluble in DMSO (with sonication); Negligible in non-polar solvents.[3][5][6]
pKa -1.38 ± 0.50 (Predicted)[3][4][5][6][8]
XLogP3 0.8[1][4]

Structure-Property Relationships

The chemical characteristics of this compound are a direct consequence of its molecular structure. The interplay between the aromatic ring, the strongly electron-withdrawing nitro group, and the acidic sulfonic acid group defines its properties.

G cluster_structure Molecular Structure cluster_groups Key Functional Groups cluster_properties Resulting Physicochemical Properties A This compound B Sulfonic Acid Group (-SO3H) A->B C Nitro Group (-NO2) A->C D Aromatic Ring A->D E High Acidity (Low pKa) B->E Proton donor F High Water Solubility B->F Polar, H-bonding C->E Inductive effect G Reactivity in Electrophilic Aromatic Substitution C->G Meta-directing, deactivating H Excellent Leaving Group (Nosylate anion) C->H Stabilizes conjugate base D->G E->H Stabilizes conjugate base

Caption: Relationship between the structure of this compound and its properties.

The sulfonic acid group is responsible for the compound's strong acidity and high water solubility due to its polarity and ability to form hydrogen bonds. The electron-withdrawing nature of both the nitro and sulfonic acid groups deactivates the benzene ring towards electrophilic aromatic substitution.[9] The resulting 4-nitrobenzenesulfonate anion is a highly stable conjugate base, making it an excellent leaving group in nucleophilic substitution reactions.[9]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

  • Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • A small amount of the dry, crystalline this compound is finely powdered.

    • The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm) of the sample into the sealed end.[3][7]

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.[3]

    • The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination
  • Principle: The solubility is determined by creating a saturated solution of the compound in water at a specific temperature and then quantifying the concentration of the dissolved solid.

  • Apparatus: Constant temperature bath/shaker, analytical balance, volumetric flasks, filtration apparatus, centrifuge (optional).

  • Procedure:

    • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

    • The mixture is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. This may require filtration or centrifugation.

    • The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or titration.

    • The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

pKa Determination (Potentiometric Titration)

Due to its very strong acidic nature (predicted pKa is negative), direct titration to find the pKa is challenging. The following is a general procedure for determining the pKa of a weak acid, which would need significant modification for a strong acid like this compound, likely involving non-aqueous solvents or advanced computational methods. For practical purposes, its complete dissociation in water is often assumed.

  • Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is equal to the pH at the half-equivalence point.[10]

  • Apparatus: pH meter with a combination electrode, buret, magnetic stirrer and stir bar, beakers.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

    • The pH electrode is calibrated using standard buffer solutions.

    • The acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments from a buret.[6]

    • The pH is recorded after each addition of the titrant, allowing the solution to stabilize.

    • The titration is continued past the equivalence point (the point of steepest pH change).

    • A titration curve is generated by plotting pH versus the volume of base added.

    • The equivalence point is determined from the inflection point of the curve. The volume of base at the half-equivalence point is then found, and the corresponding pH on the curve is taken as the pKa.[1]

Density Determination (Gas Pycnometry)

For a crystalline powder, gas pycnometry provides the true or skeletal density, excluding the volume of inter-particle voids and open pores.

  • Principle: The volume of the solid is determined by measuring the displacement of an inert gas (typically helium) within a sealed chamber of a known volume. Density is then calculated from the sample's mass and its measured volume.[11][12]

  • Apparatus: Gas pycnometer, analytical balance.

  • Procedure:

    • A sample of this compound is accurately weighed.

    • The sample is placed in the sample chamber of the gas pycnometer.

    • The system is sealed and purged with the analysis gas (e.g., helium) to remove air and moisture.

    • The analysis gas is introduced into the sample chamber at a known pressure.

    • The gas is then expanded into a second chamber of a known volume, and the resulting pressure is measured.

    • Using the initial and final pressures and the known volumes of the chambers, the volume of the solid sample is calculated based on the gas law.[11]

    • The density is calculated by dividing the mass of the sample by its determined volume.

Stability and Reactivity

  • Stability: this compound is stable under normal conditions.[10] However, it is known to decompose violently at approximately 200°C.[13]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[14] Contact with metals may evolve flammable hydrogen gas.[13]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), and carbon dioxide (CO₂).[14]

  • Reactivity: The presence of two strongly electron-withdrawing groups deactivates the aromatic ring, making electrophilic aromatic substitution reactions difficult.[9] The 4-nitrobenzenesulfonate anion (nosylate) is an excellent leaving group in nucleophilic substitution reactions due to the stability of the anion, which is enhanced by resonance delocalization of the negative charge.[9]

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to consult the relevant safety data sheets and perform application-specific testing.

References

Technical Guide: Synthesis of 4-Nitrobenzenesulfonic Acid from Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 4-Nitrobenzenesulfonic acid, a significant intermediate in the manufacturing of dyes and pharmaceuticals.[1] The primary focus is on its synthesis from nitrobenzene (B124822) via electrophilic aromatic substitution, detailing the reaction mechanism, experimental protocols, and process optimization.

Introduction

This compound (also known as p-Nitrobenzenesulfonic acid) is an organic compound featuring both a nitro group (-NO₂) and a sulfonic acid group (-SO₃H) attached to a benzene (B151609) ring at the para position.[2] It appears as a beige to yellow-orange crystalline powder.[3][4] The presence of the sulfonic acid group confers high water solubility, while the strongly electron-withdrawing nitro group significantly increases the acidity of the sulfonic acid, making it a strong Brønsted acid and a useful catalyst in organic reactions.[1][2]

Chemical and Physical Properties:

  • Molecular Formula: C₆H₅NO₅S[5]

  • Molecular Weight: 203.17 g/mol [4][5]

  • Melting Point: 105-112 °C[4][6]

  • Appearance: Beige to yellow-orange crystalline powder[3][4]

  • Solubility: Highly soluble in water, especially at elevated temperatures, and soluble in other polar solvents.[1][6] It has low solubility in non-polar solvents.[1]

Synthetic Pathways

The synthesis of nitrobenzenesulfonic acid is primarily achieved through the direct sulfonation of nitrobenzene. However, the strong deactivating and meta-directing nature of the nitro group makes this reaction challenging, often requiring harsh conditions.[7]

2.1 Direct Sulfonation of Nitrobenzene

The most common industrial method for producing nitrobenzenesulfonic acid involves the direct sulfonation of nitrobenzene using potent sulfonating agents like sulfur trioxide (SO₃) or oleum (B3057394) (fuming sulfuric acid, a solution of SO₃ in H₂SO₄).[7][8] This reaction is a classic example of electrophilic aromatic substitution.[8][9]

The nitro group (-NO₂) is a powerful deactivating group and directs incoming electrophiles to the meta position. Consequently, the direct sulfonation of nitrobenzene predominantly yields 3-nitrobenzenesulfonic acid (m-NBSA).[7][10] Achieving a high yield of the para-isomer (4-NBSA) via this direct route is challenging and typically results in a mixture of isomers.

2.2 Alternative Synthetic Routes

An alternative pathway to pure this compound involves the hydrolysis of its more reactive precursor, 4-nitrobenzenesulfonyl chloride.[3][6][7] This process typically involves heating the sulfonyl chloride with water, often in the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction.[7] The 4-nitrobenzenesulfonyl chloride itself can be synthesized through methods such as the oxidation of 4,4'-dinitrodiphenyl disulfide.[7][11]

Reaction Mechanism and Workflow

The sulfonation of nitrobenzene proceeds via an electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃), which is highly electrophilic due to the oxygen atoms pulling electron density from the sulfur atom.[9] The benzene ring of nitrobenzene acts as a nucleophile, attacking the sulfur atom. This is followed by deprotonation to restore the aromaticity of the ring.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nitrobenzene Nitrobenzene SigmaComplex Arenium Ion (Sigma Complex) Nitrobenzene->SigmaComplex 1. Aromatic Ring Attack SO3 Sulfur Trioxide (SO₃) Electrophile SO3->SigmaComplex Product This compound SigmaComplex->Product 2. Deprotonation (Restores Aromaticity) HBase H-Base⁺ SigmaComplex->HBase Base Base (e.g., HSO₄⁻)

Caption: Electrophilic aromatic substitution mechanism for sulfonation.

The general experimental workflow involves the controlled addition of the sulfonating agent to nitrobenzene, followed by a heating period to ensure the reaction goes to completion, and subsequent work-up steps to isolate and purify the product.

Caption: General experimental workflow for the synthesis of 4-NBSA.

Quantitative Data and Reaction Conditions

The efficiency and outcome of the sulfonation reaction are highly dependent on the chosen parameters. Key variables include the sulfonating agent, molar ratio of reactants, reaction temperature, and reaction time. The formation of undesired by-products, such as sulfones, is a critical issue that process optimization aims to minimize.[12]

Sulfonating AgentMolar Ratio (Agent:NB)Temperature (°C)TimeSolventConversion of NB (%)Yield of NBSA (%)Primary IsomerReference
SO₃ (in Microreactor)1.1110< 2 secondsNone9488meta[10][13]
65% Oleum1.53Not SpecifiedNot SpecifiedNoneNot Specified91meta[10]
Gaseous SO₃~1.0430-35 (addition), then 132~4 hoursNone>99HighNot specified[12]
65% Oleum>1.080-130Not SpecifiedNoneSubstantially allNot Specifiedmeta[14]

Note: Direct sulfonation methods predominantly produce the meta-isomer (3-Nitrobenzenesulfonic acid). The data presented reflects the overall yield of nitrobenzenesulfonic acid isomers.

Detailed Experimental Protocol

This protocol is a representative example of an industrial process for the sulfonation of nitrobenzene, synthesized from descriptions in the literature.[12][14]

5.1 Materials and Reagents

  • Nitrobenzene (anhydrous)

  • Sulfonating agent: 65% Oleum (H₂SO₄ · SO₃) or liquid/gaseous Sulfur Trioxide (SO₃)

  • Caustic Soda (Sodium Hydroxide) solution (for neutralization)

  • Water (for quenching/dilution)

  • Ice

5.2 Apparatus

  • Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel (or gas inlet tube).

  • Heating mantle or oil bath.

  • Cooling bath (e.g., brine or ice-water).

  • Filtration apparatus (e.g., Büchner funnel or filter press).

  • pH meter or indicator paper.

5.3 Procedure

  • Charging the Reactor: Charge the reactor with a molar equivalent of anhydrous nitrobenzene. Begin agitation and cool the vessel to below 30 °C using a cooling bath.

  • Addition of Sulfonating Agent: Slowly add slightly more than one molar equivalent of the sulfonating agent (e.g., 65% oleum or gaseous SO₃) to the agitated nitrobenzene.[12][14] The rate of addition must be carefully controlled to maintain the reaction temperature between 30-40 °C to minimize by-product formation.[12]

  • Reaction Completion: After the addition is complete, gradually heat the reaction mixture to a temperature between 100 °C and 140 °C.[12][15] Maintain this temperature for a period sufficient to ensure complete sulfonation, typically 2 to 4 hours.[12][15] Progress can be monitored by analyzing samples for remaining nitrobenzene.

  • Quenching and Neutralization: Cool the reaction mass to below 100 °C. Cautiously add the acidic mass to a separate vessel containing water/ice to dilute the mixture. At a temperature not exceeding 105 °C, slowly add caustic soda solution to the diluted mass to neutralize the excess sulfuric acid and the product, m-nitrobenzenesulfonic acid.[14] Adjust the pH to be in the range of 7.0-8.6.[14] This converts the acids to their sodium salts (sodium m-nitrobenzenesulfonate (B8546208) and sodium sulfate).

  • Isolation and Purification: At a temperature between 80-105 °C, the sodium sulfate (B86663) by-product has low solubility and will precipitate out of the solution, while the sodium m-nitrobenzenesulfonate remains dissolved.[14] Remove the precipitated sodium sulfate by filtration.[14] The resulting filtrate is a relatively pure aqueous solution of sodium m-nitrobenzenesulfonate. If the free acid or a solid product is required, further processing such as acidification and crystallization would be necessary.

5.4 Safety Precautions

  • This reaction is highly exothermic and involves corrosive and hazardous materials.[5][16][17]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[16]

  • Oleum, sulfur trioxide, and nitrobenzene are highly toxic and corrosive. Handle with extreme care.

  • The quenching and neutralization steps can generate significant heat and require careful, slow addition.

References

An In-depth Technical Guide to the pKa of 4-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 4-nitrobenzenesulfonic acid. Due to its strong acidic nature, the experimental determination of its pKa in aqueous media is challenging. This document synthesizes available data, discusses the theoretical basis for its acidity, and presents detailed experimental protocols that can be employed for its determination, particularly in non-aqueous systems.

Introduction to this compound

This compound is a strong organic acid characterized by a benzene (B151609) ring substituted with a sulfonic acid group (-SO₃H) and a nitro group (-NO₂) at the para position. The presence of the electron-withdrawing nitro group significantly enhances the acidity of the sulfonic acid moiety, making it a powerful Brønsted acid. Its conjugate base, 4-nitrobenzenesulfonate (nosylate), is an excellent leaving group in nucleophilic substitution reactions due to the extensive resonance stabilization of the negative charge. This property makes this compound and its derivatives valuable reagents in organic synthesis.

pKa Value of this compound

Data Presentation

The following table summarizes the available predicted pKa value for this compound and experimental values for the related compound, benzenesulfonic acid, for comparison.

CompoundpKa ValueMethodReference
This compound -1.38 ± 0.50 Predicted [1][2]
Benzenesulfonic acid-6.5Not Specified[3]
Benzenesulfonic acid0.699Not Specified[4]
Benzenesulfonic acid-2.8Not Specified[5]

The significant variation in the reported pKa values for benzenesulfonic acid underscores the challenges in experimentally determining the acidity of strong acids. The predicted value for this compound suggests it is a substantially stronger acid than benzenesulfonic acid, which is consistent with the electron-withdrawing nature of the para-nitro group.

Experimental Protocols for pKa Determination

Given the challenges of measuring the pKa of very strong acids in water, determination in non-aqueous solvents followed by extrapolation to water is a common strategy. Below are detailed methodologies for three widely used techniques for pKa determination, adapted for a strong acid like this compound.

Potentiometric Titration in Non-Aqueous Solvent

Potentiometric titration is a highly precise method for pKa determination.[6] For very strong acids, a non-aqueous solvent system is necessary to differentiate their acid strength.

Methodology

  • Solvent and Titrant Selection:

  • Instrument Calibration:

    • Calibrate the pH meter (or potentiometer) with appropriate standard buffers for non-aqueous systems.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound in the chosen anhydrous solvent to a known concentration (e.g., 0.01 M).

  • Titration Procedure:

    • Immerse the calibrated electrode in the sample solution.

    • Add the titrant in small, precise increments.

    • Record the potential (in millivolts) or pH reading after each addition, ensuring the solution has reached equilibrium.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the potential (or pH) versus the volume of titrant added to obtain a titration curve.

    • The pKa can be determined from the half-equivalence point. For strong acids, the initial part of the titration curve before the equivalence point is used for this calculation.

    • Alternatively, calculate the first and second derivatives of the titration curve to accurately determine the equivalence point.

Logical Workflow for Potentiometric Titration

G Potentiometric Titration Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Solvent Select Non-Aqueous Solvent & Titrant Calibrate Calibrate pH Meter Solvent->Calibrate Sample Prepare Analyte Solution Calibrate->Sample Titrate Titrate with Standardized Base Sample->Titrate Record Record Potential/pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot Deriv Calculate Derivatives Plot->Deriv pKa Determine pKa Deriv->pKa G UV-Vis Spectrophotometry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Buffers Prepare Buffer Series Sample Prepare Analyte Solutions Buffers->Sample Measure Record UV-Vis Spectra Sample->Measure Plot Plot Absorbance vs. pH Measure->Plot Fit Fit to Sigmoidal Curve Plot->Fit pKa Determine pKa Fit->pKa G Capillary Electrophoresis Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Data Analysis Buffers Prepare Buffer Series Condition Condition Capillary Buffers->Condition Inject Inject Sample Condition->Inject Separate Apply Voltage & Separate Inject->Separate Repeat for each buffer Mobility Calculate Mobility vs. pH Separate->Mobility Plot Plot Mobility vs. pH Mobility->Plot pKa Determine pKa Plot->pKa

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-Nitrobenzenesulfonic Acid in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols for handling and storing 4-Nitrobenzenesulfonic acid (CAS No. 138-42-1) in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment. This compound is a corrosive solid that can cause severe skin burns and eye damage, necessitating stringent safety measures.

Core Safety and Hazard Information

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1][2][3] It is crucial to understand its properties to handle it safely.

Table 1: Physical and Chemical Properties

PropertyValue
Appearance Beige to yellow-orange crystalline powder[4][5]
Molecular Formula C₆H₅NO₅S[4][6]
Molecular Weight 203.18 g/mol [6]
Melting Point 105-112 °C[4][5]
Solubility Slightly soluble in water and DMSO.[4][5] Water solubility is 476 g/L at 100.5 °C.[4][5]

Table 2: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1][2][6]
Serious Eye Damage/Eye IrritationCategory 1Causes serious eye damage[1][2]

Safe Handling Protocols

Strict adherence to the following handling procedures is mandatory to prevent exposure and injury.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2] The use of a chemical fume hood is strongly recommended to minimize inhalation of dust.[7]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against the corrosive hazards of this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard
Eyes/Face Chemical safety goggles or a face shield.OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6]N/A
Respiratory Not required under normal use with adequate ventilation. For large spills or emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[6]N/A
General Handling Practices
  • Avoid all contact with skin and eyes.[1]

  • Do not breathe dust.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Contaminated work clothing should not be allowed out of the workplace.[8]

  • Take off contaminated clothing and shoes immediately.[1]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

Table 4: Storage Conditions

ParameterRequirement
Temperature Store in a cool place.[1][2] One source suggests storage at -20°C in a freezer under an inert atmosphere.[4]
Ventilation Store in a well-ventilated place.[1][2]
Container Keep container tightly closed.[1][2]
Storage Area Store in a dry place.[1] Designate a "Corrosives area" for storage.[1] Store locked up.[2][9]
Conditions to Avoid Excess heat, exposure to moist air or water.[1][6]

Incompatibilities and Hazardous Reactions

This compound can react dangerously with certain substances. Understanding these incompatibilities is vital to prevent accidents.

Table 5: Incompatible Materials

Material
Strong oxidizing agents[1][6]
Strong bases[1][6]

Hazardous polymerization does not occur.[1][6] Under normal processing, hazardous reactions are not expected.[1]

Hazardous Decomposition Products

When heated to decomposition, this compound can release toxic and irritating gases and vapors.[1] These include:

  • Nitrogen oxides (NOx)[1][6]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[1][6]

  • Sulfur oxides[1][6]

Experimental Protocol: General Laboratory Use

While specific experimental protocols will vary, the following general methodology should be followed when working with this compound.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that the safety shower and eyewash station are operational.

    • Don all required PPE as outlined in Table 3.

  • Dispensing:

    • Carefully open the container, avoiding the creation of dust.

    • Use a clean, dry spatula or scoop to transfer the required amount of the solid to a suitable, labeled container.

    • Keep the primary container tightly closed when not in use.

  • In-Reaction:

    • If heating the substance, do so in a controlled manner and be aware of the potential for thermal decomposition.

    • Avoid contact with incompatible materials (strong oxidizing agents and strong bases).

  • Post-Experiment:

    • Decontaminate all equipment that has come into contact with the acid.

    • Dispose of waste in a clearly labeled, sealed container designated for corrosive chemical waste, following all local and institutional regulations.

    • Thoroughly wash hands and forearms upon completion of work.

Visual Guides to Safety

The following diagrams illustrate key safety workflows and relationships for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Glassware E->F G Dispose of Waste F->G H Remove PPE G->H I Wash Hands H->I J Spill M Seek Medical Attention J->M K Exposure L Use Eyewash/Shower K->L L->M

Caption: Workflow for the safe handling of this compound.

IncompatibilityDiagram cluster_incompatible Incompatible Materials cluster_conditions Hazardous Conditions cluster_decomposition Hazardous Decomposition Products substance 4-Nitrobenzenesulfonic Acid oxidizers Strong Oxidizing Agents substance->oxidizers Hazardous Reaction bases Strong Bases substance->bases Hazardous Reaction heat Excess Heat substance->heat Leads to Decomposition moisture Moisture/Water substance->moisture Condition to Avoid nox Nitrogen Oxides (NOx) heat->nox co_co2 CO, CO₂ heat->co_co2 sox Sulfur Oxides heat->sox

Caption: Chemical incompatibilities and decomposition pathways.

References

4-Nitrobenzenesulfonic Acid: A Comprehensive Technical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for 4-Nitrobenzenesulfonic acid, focusing on its chemical and physical properties, toxicological profile, and the experimental protocols for hazard determination. The information is intended to support safe handling, risk assessment, and protocol design in research and development settings.

Core Safety & Property Data

Quantitative data for this compound has been aggregated from multiple sources to provide a clear and concise reference.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₅NO₅S[1][2][3]
Molecular Weight 203.17 g/mol [1][2][3]
Physical State Solid, Crystalline Powder[4]
Appearance Beige to yellow-orange[1][5]
Melting Point 105-112 °C[1][2][6]
Density 1.548 g/cm³ (estimate)[1][7]
Water Solubility 476 g/L at 100.5 °C[1][2]
pKa -1.38 ± 0.50 (Predicted)[1]
Toxicological Data
ParameterValueSpeciesSource(s)
Oral LD50 2750 mg/kgRat[2]
Dermal LD50 > 2000 mg/kg (ATE)-[4]
Skin Corrosion/Irritation Causes severe skin burns-[2][8]
Serious Eye Damage/Irritation Causes serious eye damage-[8]
Primary Hazards Corrosive, Irritant-[9]

Hazard Analysis and Logical Relationships

The primary hazards associated with this compound are its corrosive effects on the skin and eyes, leading to severe burns and damage. Inhalation may also cause corrosive injuries to the respiratory tract.[9] The following diagram illustrates the logical flow of these hazards.

Hazard_Relationship substance This compound exposure Exposure Routes substance->exposure contact Skin/Eye Contact exposure->contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion hazard Primary Hazards contact->hazard inhalation->hazard corrosion Causes severe skin burns and eye damage (H314) hazard->corrosion resp_irritation Corrosive injuries to upper respiratory tract and lungs hazard->resp_irritation

Caption: Logical relationship of hazards for this compound.

Experimental Protocols

The toxicological and safety data for chemical substances like this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Skin Corrosion/Irritation (Based on OECD Guideline 431 & 404)

The determination that this compound causes severe skin burns is typically made using in vitro or in vivo methods.

  • Objective: To assess the potential of a substance to cause irreversible skin damage.[10]

  • Methodology (In Vitro - OECD 431):

    • A Reconstructed Human Epidermis (RhE) model, which mimics the properties of human skin, is used.[11]

    • The test substance is applied directly to the surface of the RhE tissue.[11]

    • After specific exposure times (e.g., 3 minutes and 1 hour), the substance is removed, and the tissue is rinsed.

    • Cell viability is measured using a quantitative assay, such as the MTT assay, which assesses mitochondrial activity in the cells.[11]

    • A significant reduction in cell viability below certain thresholds indicates that the substance is corrosive.[11]

  • Experimental Workflow:

Skin_Corrosion_Protocol start Start: Test Substance apply Apply to Reconstructed Human Epidermis (RhE) start->apply expose Expose for defined periods (3 min, 1 hr) apply->expose rinse Rinse and Incubate expose->rinse mtt MTT Assay to measure cell viability rinse->mtt analyze Analyze Viability Data mtt->analyze classify Classify as Corrosive or Non-Corrosive analyze->classify

Caption: Workflow for in vitro skin corrosion testing (OECD 431).

Serious Eye Damage/Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause significant and potentially irreversible damage to the eye.

  • Objective: To determine if a substance can cause serious eye damage, including destruction of eye tissue or significant decay of vision.[12]

  • Methodology (In Vivo):

    • A weight-of-the-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[12]

    • If required, the test is typically conducted on a single animal (albino rabbit).[13]

    • A single dose of the substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.[13]

    • The eyes are examined and scored for lesions of the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[13]

    • The severity and reversibility of the observed effects are used to classify the substance.[14]

Acute Oral Toxicity (Based on OECD Guidelines 420, 423, or 425)

The oral LD50 value is determined through one of several available acute oral toxicity methods.

  • Objective: To determine the dose of a substance that is lethal to 50% of a test population when administered orally.[15][16]

  • Methodology (Example: Fixed Dose Procedure - OECD 420):

    • This method avoids using death as the primary endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[17]

    • The study is typically conducted in a stepwise manner, usually using female rats.[17]

    • A single animal is dosed at a specific level. The outcome determines the dose for the next animal (e.g., if the animal survives, a higher dose may be used; if evident toxicity is seen, the same dose is used in more animals).[17]

    • Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[17]

    • The substance is then classified into a toxicity category based on the dose at which evident toxicity is observed.[17]

References

Disposal of 4-Nitrobenzenesulfonic Acid Waste: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 4-Nitrobenzenesulfonic acid (4-NBSA) is a versatile chemical intermediate utilized in the synthesis of dyes and pharmaceuticals.[1] Its presence in industrial and laboratory wastewater streams necessitates effective and reliable disposal methods to mitigate potential environmental and health risks. This technical guide provides an in-depth overview of current and emerging methodologies for the degradation and disposal of 4-NBSA waste, tailored for researchers, scientists, and drug development professionals. The guide focuses on two primary strategies: Advanced Oxidation Processes (AOPs) and Biodegradation. Due to the limited availability of data specifically for 4-NBSA, this guide draws upon comprehensive data from structurally similar and extensively studied compounds, including 4-nitrophenol (B140041) (4-NP), 3-nitrobenzenesulfonic acid (3-NBSA), and other sulfonated aromatics. This approach provides a robust framework for understanding and implementing effective waste management strategies for 4-NBSA. The guide includes detailed experimental protocols, comparative quantitative data, and visual diagrams of key chemical and biological pathways to facilitate both comprehension and practical application.

Introduction to this compound and its Environmental Significance

This compound is a strong organic acid characterized by a nitro group and a sulfonic acid group attached to a benzene (B151609) ring.[1] These functional groups, while crucial for its synthetic utility, also contribute to its persistence and potential toxicity in the environment. The electron-withdrawing nature of the nitro and sulfonate groups makes the aromatic ring resistant to oxidative degradation.[2] Furthermore, nitroaromatic compounds are a class of chemicals known for their potential toxicity, mutagenicity, and carcinogenicity, primarily through the metabolic reduction of the nitro group to reactive intermediates that can interact with cellular macromolecules like DNA.[2][3][4][5][6] Therefore, discharging 4-NBSA-containing waste into the environment without adequate treatment is a significant concern.

The primary disposal strategies involve the chemical or biological breakdown of the molecule into less harmful substances, ultimately aiming for complete mineralization to CO₂, water, sulfate (B86663), and nitrate (B79036) ions.

Advanced Oxidation Processes (AOPs) for 4-NBSA Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants through the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[7][8][9] With a high redox potential, hydroxyl radicals are non-selective and can rapidly oxidize a wide range of recalcitrant organic compounds.[9] Several AOPs have shown high efficacy in degrading compounds analogous to 4-NBSA.

Photocatalysis with Titanium Dioxide (TiO₂)

Heterogeneous photocatalysis using a semiconductor like titanium dioxide (TiO₂) is a well-studied AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates an electron-hole pair. The hole can then react with water or hydroxide (B78521) ions to produce hydroxyl radicals, which are the primary oxidants in the degradation process.

Studies on the photocatalytic degradation of 3-nitrobenzenesulfonic acid (3-NBSA), a close isomer of 4-NBSA, provide significant insights. Degradation rates are influenced by catalyst loading, pH, and the initial concentration of the substrate.[10] The highest degradation rates for 3-NBSA were observed at neutral pH, which corresponds to the point of maximum adsorption onto the TiO₂ surface.[10] Similarly, the degradation of 4-nitrophenol (4-NP) is significantly enhanced by TiO₂ photocatalysis, with studies showing that doping the catalyst with metals (e.g., Fe) or non-metals (e.g., C, N) can improve efficiency under both UV and simulated sunlight.[11][12]

This protocol is adapted from the methodology described for the degradation of 3-NBSA using suspended TiO₂.[10]

  • Reactor Setup: A batch annular photoreactor with a UV lamp (e.g., 125W medium-pressure mercury lamp) placed in a central quartz tube is used. The outer vessel contains the aqueous solution of the target compound. A diaphragm-type air compressor is used to supply air and keep the TiO₂ catalyst in suspension.

  • Catalyst Suspension: Prepare a stock suspension of TiO₂ (e.g., Degussa P25) in deionized water. For a typical experiment, a catalyst loading of 0.2-0.4% (w/v) is used.[10]

  • Reaction Mixture: Add the required volume of the 4-NBSA stock solution to the reactor to achieve the desired initial concentration (e.g., 150 mg/L).[10] Add the TiO₂ suspension to reach the target catalyst loading. Adjust the pH of the solution as required using dilute H₂SO₄ or NaOH.

  • Irradiation: Turn on the UV lamp to initiate the photocatalytic reaction. The temperature should be maintained using a cooling water circulation system.

  • Sampling and Analysis: At regular time intervals, withdraw samples from the reactor. Centrifuge and filter the samples through a membrane filter (e.g., 0.45 µm) to remove the TiO₂ particles. Analyze the filtrate for the concentration of 4-NBSA using High-Performance Liquid Chromatography (HPLC) with a UV detector. Total Organic Carbon (TOC) analysis can be performed to determine the extent of mineralization.

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions (typically pH 3) to generate hydroxyl radicals.[13] The photo-Fenton process enhances this reaction by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.

This process has proven highly effective for the degradation of 4-NP. Complete degradation of 100 mg/L of 4-NP was achieved in 65 minutes at pH 3 with 250 mg/L of H₂O₂ and 10 mg/L of Fe(II), resulting in 55% TOC removal.[14] Higher mineralization (80%) can be achieved when the Fenton process is assisted with UV/visible radiation.[15] The efficiency is highly dependent on the concentrations of H₂O₂ and Fe²⁺, as well as the pH.[15][16]

This protocol is based on methodologies for the Fenton treatment of 4-NP wastewater.[3][14]

  • Reactor Setup: A jacketed glass batch reactor equipped with a magnetic stirrer is used. The temperature is controlled by a circulating water bath.

  • Reaction Mixture: Add a known volume of 4-NBSA solution of a specific concentration (e.g., 100 mg/L) to the reactor.

  • pH Adjustment: Adjust the initial pH of the solution to approximately 3.0 using concentrated H₂SO₄. This is the optimal pH for the Fenton reaction.[13]

  • Initiation of Reaction: Add the required amount of a freshly prepared ferrous sulfate (FeSO₄·7H₂O) solution to achieve the desired Fe²⁺ concentration (e.g., 0.2 mM).[3] Then, add the required volume of hydrogen peroxide (H₂O₂) (e.g., 30% w/v) to start the reaction (e.g., to a final concentration of 4 mM).[3]

  • Sampling and Analysis: Withdraw samples at predetermined time intervals. Immediately quench the reaction in the samples by adding an excess of a strong base (like NaOH) to raise the pH and precipitate the iron catalyst, or by adding a radical scavenger like methanol. Filter the samples and analyze for residual 4-NBSA concentration by HPLC and for mineralization by TOC analysis.

Ozonation

Ozone (O₃) is a powerful oxidant that can degrade organic pollutants through two mechanisms: direct reaction with the molecule or indirect reaction via the generation of hydroxyl radicals. The indirect pathway is favored at higher pH values (e.g., pH > 9).[14]

Ozonation has been successfully applied to the degradation of nitrobenzene (B124822) and 4-NP.[14][17][18] For nitrobenzene, complete degradation was achieved with an ozone dose of 2.5 g/L, with the reaction rate increasing at higher pH and higher temperatures.[7] For 4-NP, catalytic ozonation using a nano-ZnO catalyst showed 93% degradation within the first 5 minutes at an acidic pH of 3.[17] This indicates that the choice of catalyst can significantly alter the optimal reaction conditions.

This protocol is adapted from the methodology for nano-ZnO catalyzed ozonation of 4-NP.[17]

  • Reactor Setup: A semi-batch reactor (e.g., a glass column) is used. Ozone is generated from pure oxygen using an ozone generator and bubbled through the solution via a diffuser at the bottom of the reactor.

  • Catalyst Suspension: Prepare the reaction solution by adding the desired concentration of 4-NBSA and the catalyst (e.g., 100-300 mg/L of nano-ZnO powder) to deionized water.[17]

  • pH Adjustment: Adjust the pH to the desired value (e.g., pH 3 for nano-ZnO catalysis).[17]

  • Reaction Initiation: Start bubbling the ozone/oxygen gas mixture through the solution at a constant flow rate.

  • Sampling and Analysis: Collect aqueous samples at different time points. Filter the samples to remove the catalyst. Analyze the supernatant for 4-NBSA concentration (HPLC) and mineralization (TOC). The concentration of ozone in the gas phase can be monitored at the inlet and outlet of the reactor to determine ozone consumption.

Quantitative Data on AOPs for 4-NBSA Analogs

The following tables summarize quantitative data from studies on the degradation of compounds structurally related to 4-NBSA.

Table 1: Photocatalytic Degradation of 3-NBSA and 4-NP

Parameter 3-NBSA[10] 4-NP[11][12]
Catalyst TiO₂ (Degussa P25) C,N-TiO₂ / Fe-TiO₂
Initial Conc. 150 mg/L 7.0 x 10⁻² mM / 20 mg/L
Catalyst Load 0.3% (w/v) Not specified / 0.4 g/L
Optimal pH 7.0 Not specified / 6.17
Light Source UV Lamp Simulated Sunlight / UV Lamp
Degradation ~76% in 4 hours ~87% in 7 hours / 100% in 1 hr

| Mineralization | Not reported | ~40% TOC removal in 7 hrs / ~68% TOC removal in 2 hrs |

Table 2: Fenton/Photo-Fenton Degradation of 4-NP

Parameter Homogeneous Fenton[3][14] Photo-Fenton[15]
Initial Conc. 100 mg/L Not specified
[H₂O₂] 4 mM - 250 mg/L 2.9 g/L
[Fe²⁺] 0.2 mM - 10 mg/L 5.9 mg/L
Optimal pH 3.0 3.5
Reaction Time 40 - 65 min 60 min
Degradation 93.6% - 99% 100%

| Mineralization | 60.3% TOC removal / 55% OC removal | 80% Mineralization |

Table 3: Ozonation of Nitrobenzene and 4-NP

Parameter Nitrobenzene (O₃ alone)[7] 4-NP (O₃ + nano-ZnO)[17]
Initial Conc. 100 mg/L 50 mg/L
Ozone Dose 2.5 g/L 5.64 mg/L (gas)
Catalyst None nano-ZnO (300 mg/L)
Optimal pH 11.0 3.0
Reaction Time Not specified for 100% 5 min
Degradation 100% 93%

| Mineralization | Not reported | 60.3% TOC removal in 30 min |

Biodegradation of this compound

Biodegradation offers a potentially more sustainable and cost-effective method for treating wastewater containing organic pollutants. Microorganisms can evolve metabolic pathways to utilize xenobiotic compounds as sources of carbon, nitrogen, and energy.[2] While specific pathways for 4-NBSA are not well-documented, extensive research on the biodegradation of both sulfonated aromatics and nitroaromatics allows for the construction of a plausible metabolic pathway.

Key Enzymatic Strategies

Two main enzymatic attacks are likely for the initiation of 4-NBSA biodegradation:

  • Dioxygenase Attack: Aromatic dioxygenases are enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, typically forming a cis-dihydrodiol.[9] This destabilizes the aromatic system and is a common initial step in the degradation of many aromatic compounds, including benzenesulfonate (B1194179) (BS).[17][19] In the case of BS, a dioxygenase catalyzes the formation of catechol, with the simultaneous release of the sulfonate group as sulfite (B76179) (SO₃²⁻).[17][19] This is a highly probable initial step for 4-NBSA.

  • Nitroreductase Attack: The nitro group can be reduced by nitroreductase enzymes to a nitroso and then a hydroxylamino intermediate, ultimately forming an amino group.[20] This reduction is often the first step in both the activation of nitroaromatic toxicity and in some productive degradation pathways.[20] The resulting 4-aminobenzenesulfonic acid is a known biodegradable compound.[2][21]

Plausible Biodegradation Pathway

Based on the degradation of analogous compounds, a plausible aerobic biodegradation pathway for 4-NBSA is proposed (Figure 1). The initial step is catalyzed by a dioxygenase, which hydroxylates the ring at the 1 and 2 positions, leading to the spontaneous elimination of the sulfonate group as sulfite. The resulting 4-nitrocatechol (B145892) is a common intermediate in the degradation of other nitroaromatics. This intermediate can then be further degraded by another dioxygenase, leading to ring cleavage and subsequent metabolism through central metabolic pathways like the Krebs cycle.

Biodegradation_Pathway cluster_initial Initial Attack & Desulfonation cluster_ring_cleavage Ring Cleavage cluster_central Central Metabolism NBSA 4-Nitrobenzenesulfonic Acid NC 4-Nitrocatechol NBSA->NC Dioxygenase (O2, NADH) Sulfite Sulfite (SO3^2-) NC->Sulfite RingProduct Ring Cleavage Product NC->RingProduct Dioxygenase (e.g., 1,2,4-Benzenetriol 1,2-Dioxygenase) Metabolism Krebs Cycle Intermediates RingProduct->Metabolism

Figure 1: Proposed aerobic biodegradation pathway for 4-NBSA.

This protocol is a generalized approach based on standard microbiological techniques for isolating bacteria capable of degrading specific xenobiotics.[2][22]

  • Inoculum Source: Collect samples from environments likely to be contaminated with nitroaromatic or sulfonated aromatic compounds, such as soil or sludge from industrial wastewater treatment plants.

  • Enrichment Culture: Prepare a basal salts medium (BSM) containing all necessary mineral nutrients but lacking a carbon source. Add 4-NBSA as the sole source of carbon and energy at a specific concentration (e.g., 100-500 mg/L).

  • Incubation: Inoculate the BSM with the environmental sample. Incubate aerobically on a shaker at a controlled temperature (e.g., 30°C).

  • Subculturing: Periodically (e.g., weekly), transfer an aliquot of the culture to fresh BSM containing 4-NBSA. This selective pressure enriches for microorganisms capable of utilizing the target compound. Monitor for growth (e.g., by measuring optical density at 600 nm) and for the disappearance of 4-NBSA (by HPLC).

  • Isolation: Once a stable, growing enrichment culture is established, isolate individual bacterial strains by plating serial dilutions onto solid BSM agar (B569324) plates containing 4-NBSA as the sole carbon source.

  • Characterization: Pick individual colonies and purify them by re-streaking. Confirm the degradation ability of the pure isolates in liquid culture. The isolates can then be identified using techniques like 16S rRNA gene sequencing.

Toxicological Pathways and Waste Management Considerations

The toxicity of nitroaromatic compounds is often linked to their metabolic activation. Intracellular nitroreductases can reduce the nitro group to form nitroso and hydroxylamino intermediates. These reactive species, particularly the hydroxylamino derivative, can bind covalently to cellular macromolecules, including DNA, leading to mutations and potential carcinogenicity. This process can also lead to the generation of reactive oxygen species, inducing oxidative stress within the cell.

Toxicity_Pathway cluster_cell Cellular Environment cluster_damage Cellular Damage NBSA 4-Nitrobenzenesulfonic Acid Nitroso Nitroso Intermediate NBSA->Nitroso Nitroreductase (1e- reduction) Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Nitroreductase (1e- reduction) DNA_Adducts DNA Adducts Hydroxylamino->DNA_Adducts Oxidative_Stress Oxidative Stress (ROS Generation) Hydroxylamino->Oxidative_Stress Cell_Damage Cell Damage / Mutagenesis DNA_Adducts->Cell_Damage Oxidative_Stress->Cell_Damage

Figure 2: General toxicological pathway for nitroaromatic compounds.

Given these toxicological concerns, proper handling and disposal of 4-NBSA waste are critical.

  • Waste Segregation: 4-NBSA waste should be collected in designated, properly labeled, and sealed containers. It should not be mixed with other waste streams unless compatibility has been confirmed.

  • Neutralization: As a strong acid, concentrated solutions of 4-NBSA should be neutralized to a pH between 5.5 and 9.5 before any further treatment, provided no other hazardous characteristics are present.

  • Disposal: Untreated 4-NBSA is considered a hazardous chemical waste and must be disposed of through a licensed hazardous waste management facility. Do not discharge untreated 4-NBSA waste down the drain.

  • Personal Protective Equipment (PPE): When handling 4-NBSA, appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Conclusion

The disposal of this compound waste requires robust chemical or biological degradation methods to mitigate its environmental persistence and potential toxicity. While direct research on 4-NBSA is limited, extensive data from analogous compounds like 4-nitrophenol and other benzenesulfonates demonstrate that Advanced Oxidation Processes—including photocatalysis, Fenton reactions, and ozonation—are highly effective for its chemical decomposition. Concurrently, the principles of microbial degradation of related compounds suggest that bioremediation is a viable and sustainable alternative, likely proceeding through a dioxygenase-initiated desulfonation pathway.

For researchers and professionals in drug development, it is imperative to treat 4-NBSA as a hazardous waste, ensuring it is properly segregated, handled, and disposed of according to institutional and regulatory guidelines. The experimental protocols and comparative data provided in this guide serve as a foundational resource for developing and implementing effective, evidence-based strategies for the management of 4-NBSA waste streams. Further research is encouraged to elucidate the specific degradation pathways and kinetics for 4-NBSA itself to refine these disposal methodologies.

References

The Discovery and History of 4-Nitrobenzenesulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzenesulfonic acid, a significant compound in organic synthesis, has a history deeply rooted in the expansion of chemical industries in the 19th century. This guide provides a comprehensive overview of its discovery, historical significance, and key chemical properties. It details experimental protocols for its synthesis, presents quantitative data in a structured format, and includes visualizations of its synthetic pathways to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical fields.

Discovery and Historical Context

The precise moment of discovery for this compound, including the specific scientist and date, is not definitively documented in readily available historical records. Its emergence is intrinsically linked to the broader development of aromatic chemistry in the mid-19th century, a period characterized by rapid advancements in understanding sulfonation and nitration reactions. These developments were largely driven by the burgeoning synthetic dye industry, which sought novel intermediates to create a wide array of colors.[1][2][3]

It is highly probable that this compound was first synthesized as a component of the isomeric mixture produced during the sulfonation of nitrobenzene (B124822). Historically, the ortho and meta isomers were of greater commercial interest, primarily because derivatives like sulfanilic acid, crucial for dye synthesis, were more readily produced from aniline (B41778) and acetanilide.[4][5] The para-isomer was therefore often a less-studied byproduct. The Piria reaction, discovered by Raffaele Piria in 1851, which involved treating nitrobenzene with a metal bisulfite to form an aminosulfonic acid, exemplifies the type of exploratory chemistry of that era that would have produced isomers of nitrobenzenesulfonic acid as intermediates or side products.[6]

The industrial production of nitrobenzenesulfonic acids typically involves the reaction of nitrobenzene with potent sulfonating agents such as sulfur trioxide (SO₃) or oleum (B3057394) (a solution of SO₃ in concentrated sulfuric acid). Another significant method for its preparation is the hydrolysis of its more reactive precursor, 4-nitrobenzenesulfonyl chloride.

Over time, the utility of this compound has been increasingly recognized. It serves as a potent Brønsted acid catalyst in organic synthesis and is a valuable intermediate in the preparation of various compounds, including diaryl compounds with potential antiviral activity. The conjugate base, 4-nitrobenzenesulfonate (nosylate), is an excellent leaving group in nucleophilic substitution reactions due to the high stability of the resulting anion.[5]

Physicochemical Properties

This compound is a beige to yellow-orange crystalline powder.[4][7] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₆H₅NO₅S[8]
Molecular Weight203.17 g/mol [8]
Melting Point105-112 °C[7]
pKa (Predicted)-1.38 ± 0.50[7]
Water Solubility476 g/L at 100.5 °C[7]
SolubilitySlightly soluble in DMSO (with sonication) and water.[7]

Spectroscopic Data

The structural identification of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring.

  • ¹³C NMR: The carbon NMR spectrum will display four distinct signals for the aromatic carbons due to the symmetry of the molecule, along with a signal for the carbon attached to the sulfonic acid group and the carbon attached to the nitro group.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:

  • O-H stretch of the sulfonic acid group.

  • S=O stretches of the sulfonyl group.

  • N=O asymmetric and symmetric stretches of the nitro group.

  • C=C stretches of the aromatic ring.[1]

Experimental Protocols

Detailed methodologies for the laboratory synthesis of this compound are provided below.

Synthesis via Sulfonation of Nitrobenzene

This method typically produces a mixture of isomers, with the meta-isomer being the major product due to the meta-directing effect of the nitro group. Separation of the isomers can be challenging and may require techniques such as fractional crystallization of their salts.

Materials:

  • Nitrobenzene

  • Fuming sulfuric acid (oleum, e.g., 20% SO₃)

  • Ice

  • Sodium chloride or other suitable salt for salting out

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, carefully cool the fuming sulfuric acid in an ice bath.

  • Slowly add nitrobenzene dropwise to the cooled and stirred oleum, maintaining the temperature below 20°C.

  • After the addition is complete, slowly and carefully heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours with continuous stirring.

  • Allow the mixture to cool to room temperature and then pour it carefully onto crushed ice with stirring.

  • The resulting solution contains a mixture of nitrobenzenesulfonic acid isomers.

  • To isolate the sulfonic acids, they can be "salted out" by adding a significant quantity of a salt like sodium chloride, which decreases their solubility and causes them to precipitate.

  • The precipitated isomers can then be collected by filtration. Further purification and separation of the para-isomer would require fractional crystallization or chromatographic methods.

Synthesis via Hydrolysis of 4-Nitrobenzenesulfonyl Chloride

This is a more direct route to obtaining the pure 4-isomer.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Water or dilute aqueous base (e.g., sodium carbonate solution)

  • Activated carbon (optional, for decolorization)

Procedure:

  • In a round-bottom flask, suspend 4-nitrobenzenesulfonyl chloride in water.

  • Heat the mixture to reflux with stirring. The hydrolysis proceeds as the sulfonyl chloride reacts with water. The reaction can be accelerated by the addition of a base to neutralize the formed hydrochloric acid.

  • Continue refluxing until the reaction is complete, which can be monitored by the disappearance of the water-insoluble sulfonyl chloride.

  • If the resulting solution is colored, it can be treated with activated carbon and then filtered hot.

  • Upon cooling the filtrate, this compound will crystallize.

  • Collect the crystals by filtration and dry them.

Key Synthetic Pathways

The following diagrams illustrate the primary synthetic routes to this compound.

Synthesis_Pathways cluster_0 Sulfonation of Nitrobenzene cluster_1 Hydrolysis of 4-Nitrobenzenesulfonyl Chloride Nitrobenzene Nitrobenzene Isomer_Mixture Mixture of o-, m-, p- Nitrobenzenesulfonic Acids Nitrobenzene->Isomer_Mixture + H₂SO₄/SO₃ Oleum Fuming Sulfuric Acid (Oleum) Separation Isomer Separation Isomer_Mixture->Separation P_NBSA This compound Separation->P_NBSA P_NBSC 4-Nitrobenzenesulfonyl Chloride P_NBSA_2 This compound P_NBSC->P_NBSA_2 + H₂O, Δ Water Water (H₂O)

Figure 1: Key synthetic pathways to this compound.

Conclusion

While the specific historical details of its initial synthesis are intertwined with the broader advancements in 19th-century organic chemistry, this compound has evolved from a lesser-known isomer to a valuable compound in modern chemical synthesis. Its utility as a strong acid catalyst and a precursor to other important molecules, particularly in the pharmaceutical industry, underscores its continued relevance. This guide provides a foundational understanding of its history, properties, and synthesis for professionals in the field.

References

A Comprehensive Technical Guide to 4-Nitrobenzenesulfonic Acid: Hydrate vs. Anhydrous Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the hydrated and anhydrous forms of 4-nitrobenzenesulfonic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on the physicochemical properties, analytical methodologies, and practical applications of this versatile compound. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key workflows, this guide aims to facilitate a deeper understanding and more effective utilization of this compound in both research and industrial settings.

Physicochemical Properties: A Comparative Overview

This compound is a strong organic acid widely used as a catalyst in organic synthesis and as an intermediate in the pharmaceutical and dye industries.[1] It is commercially available, typically in a hydrated form. However, for applications requiring stringent control over water content, understanding the properties of the anhydrous form is crucial. The presence of water of crystallization can significantly influence a compound's melting point, solubility, and stability.[2]

The following tables summarize the key physicochemical properties of both the hydrated and anhydrous forms of this compound, compiled from various sources. It is important to note that many suppliers are transitioning to labeling the compound by its anhydrous molecular formula and considering the water content as an impurity.[3]

Table 1: General and Physical Properties

PropertyThis compound Hydrate (B1144303)This compound Anhydrous
Molecular Formula C₆H₅NO₅S · xH₂OC₆H₅NO₅S
Molecular Weight ( g/mol ) 203.17 (anhydrous basis)[4]203.17[5]
CAS Number 138-42-1 (for the anhydrous form, often used for the hydrate as well)[6]138-42-1[6]
Appearance Beige to yellow-orange crystalline powder[7]Nearly white solid[5]
Melting Point (°C) 105 - 112[6][8]Not consistently reported, expected to be higher than the hydrate.
Solubility Highly soluble in water.[9] Soluble in polar organic solvents.[9]Expected to be soluble in water and polar organic solvents.

Table 2: Chemical and Safety Information

PropertyThis compound (General)
pKa -1.38 ± 0.50 (Predicted)[10]
Hazard Statements H314: Causes severe skin burns and eye damage.[5]
Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Incompatible Materials Strong oxidizing agents, Strong bases.[11]

Experimental Protocols for Characterization

Accurate characterization of both the hydrated and anhydrous forms of this compound is essential for its effective use. The following sections provide detailed methodologies for key analytical techniques.

Preparation of Anhydrous this compound

The anhydrous form can be prepared from the hydrate through dehydration. A common laboratory method involves heating the hydrated compound under controlled conditions.

Protocol for Thermal Dehydration:

  • Place a known quantity of this compound hydrate in a suitable drying vessel (e.g., a round-bottom flask or a vacuum drying oven dish).

  • Heat the sample under vacuum at a temperature above the dehydration point but below the decomposition temperature. A preliminary Thermogravimetric Analysis (TGA) is recommended to determine the optimal temperature range (see section 2.3).

  • Maintain the temperature and vacuum until a constant weight is achieved, indicating the complete removal of water.

  • Cool the anhydrous material in a desiccator to prevent rehydration from atmospheric moisture.

  • Store the anhydrous this compound in a tightly sealed container in a dry environment.

An alternative method for preparing the anhydrous form is through the reaction of p-nitrobenzenesulfonic acid with a strong dehydrating agent like phosphorus pentoxide, which yields p-nitrobenzenesulfonic anhydride (B1165640) that can be subsequently hydrolyzed.[12]

Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is the gold standard for accurately determining the water content in a sample.[13] Both volumetric and coulometric methods can be employed, with the coulometric method being more suitable for trace amounts of water.[14]

Protocol for Volumetric Karl Fischer Titration:

  • Apparatus: Use a calibrated automatic volumetric Karl Fischer titrator.

  • Reagents: Use a one-component or two-component Karl Fischer reagent system. For acidic samples like this compound, a buffer solution (e.g., imidazole-based) should be added to the solvent to maintain the optimal pH range of 5-8 for the reaction.[14]

  • Titrator Preparation: Add a suitable solvent (e.g., methanol) to the titration vessel and pre-titrate with the Karl Fischer reagent to eliminate any residual water in the solvent until a stable endpoint is reached.

  • Sample Analysis: Accurately weigh a suitable amount of the this compound sample and quickly transfer it to the conditioned titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent is added automatically until the endpoint is reached, which is typically detected potentiometrically.

  • Calculation: The water content is calculated automatically by the instrument based on the volume of titrant consumed and the titer of the reagent. The titer should be regularly determined using a certified water standard.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to study the thermal stability and phase transitions of materials. For this compound, these methods can be used to determine the water of hydration, dehydration temperatures, and decomposition profile.[15]

Protocol for TGA/DSC Analysis:

  • Apparatus: Use a calibrated simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an appropriate pan (e.g., aluminum or gold-plated for DSC).[16]

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature above the expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).[16]

    • Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[16]

  • Data Analysis:

    • TGA Curve: The TGA curve will show mass loss as a function of temperature. The mass loss corresponding to the dehydration of the hydrate can be used to calculate the number of water molecules per molecule of the acid. Subsequent mass losses indicate decomposition.

    • DSC Curve: The DSC curve will show endothermic or exothermic events. Dehydration is an endothermic process, and the peak temperature and enthalpy can be determined. Melting and decomposition will also be visible as distinct thermal events.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound and detecting any related impurities.[17] A reverse-phase method is typically suitable for this compound.

Protocol for HPLC Analysis:

  • Apparatus: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is a suitable choice.[1]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of water with an acidifier (e.g., phosphoric acid or formic acid for MS compatibility) and acetonitrile.[1]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, which is typically the mobile phase or a component of it, to a known concentration.

  • Chromatographic Conditions:

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hygroscopicity Assessment

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. This is a critical parameter for the anhydrous form, as it determines the required storage and handling conditions.[18] Dynamic Vapor Sorption (DVS) is a common technique for this assessment.[9]

Protocol for DVS Analysis:

  • Apparatus: A DVS instrument.

  • Sample Preparation: Place a known mass of the anhydrous this compound in the DVS sample pan.

  • Experimental Conditions:

    • Pre-treatment: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a specified temperature (e.g., 40 °C) until a stable weight is achieved.[19]

    • Sorption/Desorption Isotherm: Expose the sample to a series of increasing relative humidity steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25 °C). Allow the sample to equilibrate at each step until a stable weight is recorded. Subsequently, perform a desorption cycle by decreasing the RH in a stepwise manner.[19]

  • Data Analysis: Plot the change in mass versus the relative humidity to generate a sorption-desorption isotherm. The shape of the isotherm and the total moisture uptake provide information about the hygroscopic nature of the material.

Visualizing Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for the characterization and application of this compound.

Characterization_Workflow cluster_start Starting Material cluster_hydrate Hydrate Characterization cluster_anhydrous_prep Anhydrous Form Preparation cluster_anhydrous Anhydrous Characterization cluster_comparison Comparative Analysis start This compound (Commercial Source - Likely Hydrate) KF_hydrate Karl Fischer Titration (Determine Water Content) start->KF_hydrate TGA_DSC_hydrate TGA/DSC Analysis (Dehydration Profile, Thermal Stability) start->TGA_DSC_hydrate HPLC_hydrate HPLC Analysis (Purity Assessment) start->HPLC_hydrate dehydration Thermal Dehydration (Under Vacuum) start->dehydration comparison Compare Properties: - Stability - Solubility - Handling Requirements KF_hydrate->comparison TGA_DSC_hydrate->comparison HPLC_hydrate->comparison KF_anhydrous Karl Fischer Titration (Confirm Anhydrous State) dehydration->KF_anhydrous TGA_DSC_anhydrous TGA/DSC Analysis (Thermal Stability) dehydration->TGA_DSC_anhydrous HPLC_anhydrous HPLC Analysis (Purity Assessment) dehydration->HPLC_anhydrous DVS DVS Analysis (Hygroscopicity Profile) dehydration->DVS KF_anhydrous->comparison TGA_DSC_anhydrous->comparison HPLC_anhydrous->comparison DVS->comparison

Caption: Workflow for the characterization and comparison of hydrated and anhydrous this compound.

Application_Workflow cluster_reagent Reagent Selection cluster_application Application in Synthesis cluster_considerations Key Considerations cluster_outcome Desired Outcome hydrate This compound Hydrate catalysis Brønsted Acid Catalyst in Organic Synthesis hydrate->catalysis intermediate Intermediate for Diaryl Antiviral Agents hydrate->intermediate water_content Impact of Water on Reaction Stoichiometry and Kinetics hydrate->water_content anhydrous This compound Anhydrous anhydrous->catalysis anhydrous->intermediate stability Handling and Storage (Hygroscopicity of Anhydrous Form) anhydrous->stability product Target Molecule (e.g., Diaryl Compound) catalysis->product intermediate->product

Caption: Decision workflow for the application of hydrated vs. anhydrous this compound in synthesis.

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in the pharmaceutical industry, primarily serving two roles: as a strong Brønsted acid catalyst and as a chemical intermediate.

Brønsted Acid Catalyst

The strong electron-withdrawing nitro group enhances the acidity of the sulfonic acid moiety, making this compound a potent catalyst for various organic reactions.[1] Its catalytic activity is utilized in the synthesis of complex organic molecules and pharmaceutical intermediates. For example, it has been employed in the synthesis of alpha-(4-oxazolyl)amino esters.[1] The choice between the hydrated and anhydrous form for catalytic applications depends on the reaction's sensitivity to water. In reactions where water is a byproduct or can interfere with the catalytic cycle, the use of the anhydrous form is preferable.

Intermediate in the Synthesis of Antiviral Agents

This compound serves as an intermediate in the preparation of diaryl compounds, some of which have shown promise as antiviral agents.[7] The synthesis of these diaryl compounds may involve reactions where the sulfonic acid group is a leaving group or is transformed into other functional groups. The purity and form (hydrated or anhydrous) of the starting material can impact the yield and purity of the final active pharmaceutical ingredient (API).

Stability and Storage

The stability of this compound is a key consideration, particularly for the anhydrous form.

  • Hydrated Form: The hydrated form is generally stable under normal storage conditions. However, the exact water content may vary depending on the ambient humidity and temperature.

  • Anhydrous Form: The anhydrous form is expected to be hygroscopic.[20] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere to prevent moisture absorption. Exposure to humidity can lead to the formation of the hydrate, which may alter its physical and chemical properties.

A comparative stability study would involve storing both forms under various temperature and humidity conditions and periodically analyzing them for changes in water content, purity, and physical form using the analytical techniques described in this guide. Generally, for sulfonic acids, the anhydrous form is a stronger acid and a more potent dehydrating agent.[8]

Conclusion

This technical guide has provided a detailed comparison of the hydrated and anhydrous forms of this compound, covering their physicochemical properties, methods for preparation and characterization, and applications in drug development. The choice between the hydrated and anhydrous form depends on the specific requirements of the application, particularly the tolerance for water. For reactions sensitive to moisture or for use as a reference standard, the anhydrous form is preferred, though it requires more stringent handling and storage conditions due to its hygroscopicity. The experimental protocols and workflows presented herein offer a practical framework for researchers and drug development professionals to effectively characterize and utilize this compound in their work.

References

Methodological & Application

Application Notes: 4-Nitrobenzenesulfonic Acid as a Brønsted Acid Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitrobenzenesulfonic acid (4-NBSA) is a powerful and versatile Brønsted acid catalyst employed in a wide range of organic transformations. Its strong acidity, derived from the presence of the electron-withdrawing nitro group on the benzene (B151609) ring, makes it an excellent choice for catalyzing reactions that require protonation of substrates. This enhanced acidity, coupled with its solid nature and solubility in various organic solvents, offers advantages in terms of handling, reaction efficiency, and catalyst loading compared to traditional mineral acids. These application notes provide an overview of the utility of 4-NBSA in several key synthetic reactions, complete with quantitative data and detailed experimental protocols for researchers in organic synthesis and drug development.

Application 1: Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities.[1][2] The reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions.[1] 4-NBSA serves as a highly effective catalyst for this transformation, promoting high yields under relatively mild conditions.

Data Presentation: Catalysis of Biginelli Reaction

The efficiency of Brønsted acid catalysis, for which 4-NBSA is a prime example, is demonstrated across a variety of substituted aromatic aldehydes. The following table summarizes the synthesis of DHPMs using a sulfonic acid-functionalized catalyst, showcasing the versatility of this catalytic approach.

EntryAldehyde (Ar)ProductTime (h)Yield (%)
1C₆H₅4a795
24-Cl-C₆H₄4b797
34-Br-C₆H₄4c796
44-NO₂-C₆H₄4d794
54-CH₃-C₆H₄4e792
64-OCH₃-C₆H₄4f790
73-NO₂-C₆H₄4g793
82-Cl-C₆H₄4h791

Conditions: Aryl aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.2 mmol), sulfonic acid catalyst, solvent-free, 70°C. Data is representative of sulfonic acid catalysis as reported in the literature.[3]

Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • 4-Chlorobenzaldehyde (B46862) (1.40 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.72 g, 12 mmol)

  • This compound (0.41 g, 2 mol%)

  • Ethanol (B145695) (20 mL)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

Procedure:

  • To a 100 mL round-bottom flask, add 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and this compound (2 mol%).

  • The mixture is stirred at 90°C under solvent-free conditions for the required time (typically 1-2 hours).[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of cold water to the flask and stir the mixture vigorously until a solid precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water (2 x 15 mL).

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Visualization: Biginelli Reaction Workflow and Mechanism

A general workflow for acid-catalyzed organic synthesis is outlined below, followed by the specific mechanistic pathway for the Biginelli reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, β-Ketoester, Urea B Add 4-NBSA Catalyst A->B C Heat Mixture (e.g., 90°C) B->C D Monitor by TLC C->D E Cool to RT D->E F Precipitate with Water E->F G Filter Solid Product F->G H Recrystallize G->H I Pure DHPM H->I

General experimental workflow for catalyzed synthesis.

Biginelli_Mechanism Reactants Aldehyde + Urea Acyliminium Acyliminium Ion (Electrophile) Reactants->Acyliminium H⁺ (4-NBSA) - H₂O Adduct Open-Chain Adduct Acyliminium->Adduct Nucleophilic Attack Enol Ketoester Enol (Nucleophile) Enol->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM DHPM Product Dehydration->DHPM - H₂O

Key mechanistic steps of the Biginelli reaction.

Application 2: Synthesis of Coumarins via Pechmann Condensation

Pechmann condensation is a classic method for synthesizing coumarins, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions.[5] Coumarins are an important class of compounds found in many natural products and pharmaceuticals.[6][7] 4-NBSA is an effective catalyst for this reaction, facilitating both the initial transesterification and the subsequent intramolecular cyclization and dehydration steps.[8]

Data Presentation: Catalysis of Pechmann Condensation

The yield of coumarin (B35378) synthesis is highly dependent on the nature of the phenol substrate and the reaction conditions. The table below illustrates the synthesis of various 4-methylcoumarin (B1582148) derivatives using a solid acid catalyst, which demonstrates the general effectiveness of Brønsted acids in this condensation.

EntryPhenolTime (h)Temp (°C)Yield (%)
1Phenol5.010065
2Resorcinol (B1680541)0.58085
3m-Cresol4.010072
4p-Cresol5.010060
5o-Cresol5.010055
63-Methoxyphenol1.08090
71-Naphthol6.010075

Conditions: Phenol (1 mmol), ethyl acetoacetate (1.1 mmol), solid acid catalyst, solvent-free. Data is representative of solid Brønsted acid catalysis.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

Materials:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl acetoacetate (1.43 g, 11 mmol)

  • This compound (0.20 g, 10 mol%)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and oil bath

Procedure:

  • In a 50 mL round-bottom flask, combine resorcinol (10 mmol), ethyl acetoacetate (11 mmol), and this compound (10 mol%).

  • Heat the reaction mixture in an oil bath at 80°C with continuous stirring. The mixture will become a homogeneous liquid and then gradually solidify as the product forms.

  • Monitor the reaction by TLC (n-hexane:ethyl acetate, 3:2). The reaction is typically complete within 30-60 minutes.

  • After completion, allow the flask to cool to room temperature.

  • Add 25 mL of ice-cold water to the solid mass and break it up with a spatula.

  • Filter the crude product, wash thoroughly with water to remove the catalyst and any unreacted resorcinol.

  • The solid can be further purified by recrystallization from ethanol to yield pure 7-hydroxy-4-methylcoumarin as a white crystalline solid.

Visualization: Pechmann Condensation Mechanism

The mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation) and dehydration.[6]

Pechmann_Mechanism A Phenol + β-Ketoester B Transesterification A->B H⁺ (4-NBSA) C Aryl β-Ketoester Intermediate B->C D Intramolecular Hydroxyalkylation (Ring Closure) C->D H⁺ (4-NBSA) E Cyclized Intermediate D->E F Dehydration E->F - H₂O G Coumarin Product F->G

Catalytic cycle of the Pechmann condensation.

Application 3: Fischer Esterification

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[9][10] It is a reversible reaction, and strategies such as using an excess of one reactant or removing water are employed to drive it to completion.[9] Aromatic sulfonic acids, including 4-NBSA and p-toluenesulfonic acid (p-TsOH), are preferred catalysts due to their high activity and easier handling compared to sulfuric acid.[10][11]

Data Presentation: Catalysis of Fischer Esterification

The following table presents data for the esterification of various carboxylic acids with different alcohols, using p-TsOH as a representative aromatic sulfonic acid catalyst.

EntryCarboxylic AcidAlcoholTime (h)Yield (%)
1Acetic Acid1-Butanol585
2Propanoic AcidEthanol688
3Benzoic AcidMethanol (B129727)492
4Phenylacetic AcidIsopropanol875
5Adipic AcidEthanol1080 (diethyl ester)

Conditions: Carboxylic acid (1 eq.), Alcohol (3 eq. or as solvent), p-TsOH (5 mol%), reflux. Data is representative of p-TsOH catalysis.[12][13][14]

Experimental Protocol: Synthesis of Methyl Benzoate

Materials:

  • Benzoic acid (12.2 g, 0.1 mol)

  • Methanol (80 mL, approx. 2 mol)

  • This compound (0.20 g, 1 mol%)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Sodium bicarbonate (5% aq. solution)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate

Procedure:

  • Place benzoic acid (0.1 mol) in a 250 mL round-bottom flask.

  • Add methanol (80 mL) and swirl to dissolve the acid.

  • Carefully add this compound (1 mol%) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-3 hours.[15]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Add 50 mL of water and 50 mL of diethyl ether. Shake and separate the layers.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield methyl benzoate. Further purification can be achieved by distillation.

References

Application Notes and Protocols for 4-Nitrobenzenesulfonic Acid Catalyzed Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant therapeutic and pharmacological properties.[1] These compounds are recognized for their potential as calcium channel blockers, antihypertensive agents, and antiviral activities.[1] The classical Biginelli reaction often suffers from harsh reaction conditions and low yields. To overcome these limitations, various catalysts have been explored, with Brønsted acids being a prominent class. 4-Nitrobenzenesulfonic acid, a strong Brønsted acid, serves as an effective catalyst for this transformation, promoting higher yields and often allowing for more environmentally benign solvent-free conditions.[2] This document provides a detailed overview of the mechanism, experimental protocols, and representative data for the this compound catalyzed Biginelli reaction.

Mechanism of Catalysis

The this compound catalyzed Biginelli reaction proceeds through a series of acid-catalyzed steps. The strong Brønsted acidity of this compound is crucial for protonating the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack. The proposed mechanism involves three key stages:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea (B33335). The this compound protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic. Urea then attacks the activated carbonyl carbon, and subsequent dehydration leads to the formation of an N-acyliminium ion intermediate.[3][4]

  • Nucleophilic Addition: The β-ketoester exists in equilibrium with its enol form. The enol form acts as a nucleophile and attacks the electrophilic carbon of the N-acyliminium ion.[3][4]

  • Cyclization and Dehydration: The final step involves an intramolecular cyclization where a nitrogen atom from the urea moiety attacks the carbonyl carbon of the ester. Subsequent dehydration, again promoted by the acid catalyst, results in the formation of the stable 3,4-dihydropyrimidin-2(1H)-one ring system.[1]

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization & Dehydration Aldehyde Aldehyde N-Acyliminium_Ion N-Acyliminium_Ion Aldehyde->N-Acyliminium_Ion + Urea, H+ Urea Urea Urea->N-Acyliminium_Ion Intermediate_Adduct Intermediate_Adduct N-Acyliminium_Ion->Intermediate_Adduct + β-Ketoester (enol form) beta-Ketoester_Enol beta-Ketoester_Enol beta-Ketoester_Enol->Intermediate_Adduct DHPM DHPM Product Intermediate_Adduct->DHPM - H2O Catalyst 4-Nitrobenzenesulfonic Acid (H+) DHPM->Catalyst Regenerated Catalyst->Aldehyde Experimental_Workflow A 1. Mix Reactants: Aldehyde (1 mmol) β-Dicarbonyl (1 mmol) Urea/Thiourea (1.5 mmol) This compound (catalyst) B 2. Heat Reaction Mixture (80-100°C, solvent-free) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature C->D Reaction Complete E 5. Precipitate with Cold Water D->E F 6. Filter and Wash E->F G 7. Recrystallize from Ethanol F->G H Pure DHPM Product G->H

References

Application Notes and Protocols for the Synthesis of Dihydropyrimidinones using 4-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thione analogs via the Biginelli reaction, utilizing an acidic catalyst. While specific data for 4-Nitrobenzenesulfonic acid is not extensively available in the provided search results, the use of a similar Brønsted acid, 4-nitrophthalic acid, has been documented and serves as an excellent model for this protocol.[1] This one-pot, three-component reaction is a cornerstone in medicinal chemistry for generating a diverse library of heterocyclic compounds, some of which exhibit a wide range of biological activities.[2]

The Biginelli reaction is a multicomponent reaction that efficiently creates DHPMs from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under acidic conditions.[2][3] This method is advantageous due to its operational simplicity and the ability to produce complex molecules in a single step.[3] The use of an acid catalyst is crucial for the reaction to proceed efficiently.[2]

Data Presentation: Synthesis of Dihydropyrimidinones using 4-Nitrophthalic Acid

The following table summarizes the reaction outcomes for the synthesis of various dihydropyrimidinone derivatives using 4-nitrophthalic acid as a catalyst under solvent-free conditions at 90°C.[1] The catalyst loading was optimized to 2 mol%.[1]

EntryAldehyde (R)β-dicarbonyl compoundUrea/ThioureaTime (min)Yield (%)
1C₆H₅Ethyl acetoacetateUrea3092
24-Cl-C₆H₄Ethyl acetoacetateUrea3095
34-NO₂-C₆H₄Ethyl acetoacetateUrea4590
44-CH₃O-C₆H₄Ethyl acetoacetateUrea3593
53-NO₂-C₆H₄Ethyl acetoacetateUrea4088
6C₆H₅Methyl acetoacetateUrea3590
74-Cl-C₆H₄Methyl acetoacetateUrea3094
8C₆H₅Ethyl acetoacetateThiourea5085
94-Cl-C₆H₄Ethyl acetoacetateThiourea4588
104-CH₃O-C₆H₄Ethyl acetoacetateThiourea5582

Experimental Protocols

General Procedure for the Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones using an Acid Catalyst:

This protocol is based on the successful synthesis using 4-nitrophthalic acid and can be adapted for other Brønsted acid catalysts.[1]

Materials:

  • Aldehyde (1 mmol)

  • β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • This compound (or 4-nitrophthalic acid as a substitute) (2 mol%)

  • Crushed ice

  • Ethanol (B145695) (for recrystallization)

Equipment:

  • Round-bottom flask or reaction tube

  • Magnetic stirrer and hot plate

  • TLC plates (Silica Gel 60 F₂₅₄)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a clean, dry reaction vessel, combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the acid catalyst (2 mol%).

  • Heat the mixture to 90°C under solvent-free conditions with continuous stirring.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 30-60 minutes), cool the reaction mixture to room temperature.[1]

  • Pour the cooled reaction mixture onto crushed ice and stir for approximately 10 minutes.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted urea/thiourea.

  • Purify the crude product by recrystallization from hot ethanol to obtain the pure dihydropyrimidinone or thione derivative.[4]

  • Characterize the final products using appropriate analytical techniques such as IR, NMR, and Mass Spectrometry.[1]

Visualizations

Experimental Workflow for Acid-Catalyzed Dihydropyrimidinone Synthesis

G cluster_reactants Reactant Mixing cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde ReactionVessel One-Pot Reaction (Heating & Stirring) Aldehyde->ReactionVessel BetaKetoester β-Ketoester BetaKetoester->ReactionVessel Urea Urea/Thiourea Urea->ReactionVessel Catalyst Acid Catalyst (e.g., this compound) Catalyst->ReactionVessel IceQuench Quench with Ice ReactionVessel->IceQuench Filtration Filtration IceQuench->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Dihydropyrimidinone Recrystallization->Product

Caption: Workflow for the one-pot synthesis of dihydropyrimidinones.

Proposed Signaling Pathway (Reaction Mechanism) of the Biginelli Reaction

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H⁺ Urea Urea OpenChain Open-Chain Intermediate Acyliminium->OpenChain + Enolate Enolate Enolate of β-Ketoester Enolate->OpenChain Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular   Addition DHPM Dihydropyrimidinone Cyclized->DHPM - H₂O

Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.

References

Application Notes and Protocols for 4-Nitrobenzenesulfonic Acid Catalyzed Pechmann Condensation in Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coumarins via the Pechmann condensation, with a specific focus on catalysis by 4-Nitrobenzenesulfonic acid (4-NBSA). The Pechmann condensation is a widely utilized and efficient method for the synthesis of coumarins, which are a critical class of compounds in medicinal chemistry and drug development due to their diverse biological activities. This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. While a variety of acid catalysts have been employed for this transformation, this document will focus on the application of this compound.

Introduction

Coumarins are a class of benzopyrone compounds that are prevalent in many natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The Pechmann condensation, discovered by Hans von Pechmann, remains one of the most straightforward and widely used methods for the synthesis of substituted coumarins.[1][2] The reaction is typically catalyzed by a strong acid, which facilitates both the initial transesterification between the phenol and the β-ketoester and the subsequent intramolecular cyclization and dehydration to form the coumarin (B35378) ring.[2]

This compound is a strong organic acid that can be effectively utilized as a catalyst in this reaction, offering potential advantages in terms of reactivity and ease of handling compared to traditional mineral acids.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly influences the yield and reaction time of the Pechmann condensation. The following table summarizes the performance of various acid catalysts in the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776), providing a comparative context for the use of sulfonic acid catalysts.

Phenolβ-KetoesterCatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)
ResorcinolEthyl acetoacetatep-Toluenesulfonic acid10Solvent-free80180 s (MW)60.1
ResorcinolEthyl acetoacetateSulfamic acid10Solvent-free13040 min84
ResorcinolEthyl acetoacetateAmberlyst-150.2 g / mmol resorcinolSolvent-free110100 min95
PhenolEthyl acetoacetateMethanesulfonic acid-Ball millingAmbient2 hHigh
ResorcinolEthyl acetoacetateConcentrated H₂SO₄--5 to RT19 h88
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O10Solvent-free1103 h88

Experimental Protocols

The following protocols provide a detailed methodology for the this compound catalyzed Pechmann condensation for the synthesis of a representative coumarin, 7-hydroxy-4-methylcoumarin, from resorcinol and ethyl acetoacetate.

Protocol 1: Solvent-Free Pechmann Condensation using this compound

This protocol describes a solvent-free approach, which is environmentally friendly and often leads to simpler work-up procedures.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • This compound (4-NBSA)

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask (50 mL)

  • Heating mantle or oil bath with magnetic stirrer

  • Buchner funnel and filter paper

  • Beaker (250 mL)

  • Crushed ice

Procedure:

  • In a 50 mL round-bottom flask, combine resorcinol (e.g., 1.10 g, 10 mmol) and ethyl acetoacetate (e.g., 1.30 g, 10 mmol).

  • Add this compound (e.g., 0.203 g, 1 mmol, 10 mol%) to the mixture.

  • Heat the reaction mixture to 100-120 °C with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction (typically 1-3 hours, as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing crushed ice (approximately 100 g) with vigorous stirring.

  • A solid precipitate of the crude 7-hydroxy-4-methylcoumarin will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold deionized water until the filtrate is neutral to remove any residual acid.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain pure 7-hydroxy-4-methylcoumarin.

  • Dry the purified product and determine the yield.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Pechmann Condensation

Pechmann_Workflow start Start reactants Combine Phenol, β-Ketoester, and 4-NBSA Catalyst start->reactants reaction Heat and Stir (e.g., 100-120°C) reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool and Pour into Ice Water monitoring->workup Complete filtration Filter Crude Product workup->filtration purification Recrystallize from Ethanol filtration->purification product Pure Coumarin Product purification->product

Caption: General workflow for the 4-NBSA catalyzed Pechmann condensation.

Diagram 2: Proposed Catalytic Cycle for Pechmann Condensation

Pechmann_Mechanism cluster_0 Catalytic Cycle Phenol Phenol Ketoester β-Ketoester Activated_Ketoester Activated β-Ketoester Ketoester->Activated_Ketoester + H⁺ NBSA_cat 4-NBSA (H⁺) NBSA_cat->Ketoester Transesterification Transesterification Intermediate Activated_Ketoester->Transesterification + Phenol Cyclization Intramolecular Cyclization Transesterification->Cyclization Dehydration Dehydration Cyclization->Dehydration - H₂O Coumarin Coumarin Product Dehydration->Coumarin Coumarin->NBSA_cat - H⁺ (catalyst regeneration)

References

Application Notes and Protocols for the Esterification of Carboxylic Acids Using 4-Nitrobenzenesulfonic Acid as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the preparation of a vast array of compounds, from pharmaceuticals and agrochemicals to fragrances and polymers. The Fischer-Speier esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, remains a robust and common strategy.[1] 4-Nitrobenzenesulfonic acid (p-NBSA) has emerged as a highly effective Brønsted acid catalyst for this transformation. Its strong acidic nature, amplified by the electron-withdrawing nitro group, often leads to high yields and favorable reaction kinetics.[2]

These application notes provide detailed protocols and compiled data for the use of this compound as a catalyst in the esterification of various carboxylic acids.

Catalytic Action and Mechanism

This compound catalyzes the esterification reaction through the established Fischer esterification mechanism. The key steps involve:

  • Protonation of the Carbonyl Oxygen: The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

To drive the equilibrium towards the product side, it is common practice to either use an excess of the alcohol or to remove water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.

Visualization of the Catalytic Cycle

The following diagram illustrates the catalytic cycle of Fischer esterification facilitated by this compound.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carboxylic Acid Alcohol Alcohol (R'-OH) TetrahedralIntermediate Tetrahedral Intermediate Catalyst This compound (H⁺A⁻) Catalyst->ProtonatedAcid Protonation ProtonatedAcid->TetrahedralIntermediate + R'-OH ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester (R-COOR') ProtonatedEster->Ester - H⁺ Water Water (H₂O) ProtonatedEster->Water

Caption: Fischer Esterification Catalytic Cycle.

Experimental Protocols

General Protocol for the Esterification of Carboxylic Acids

This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Alcohol (3.0 - 10.0 eq, can also be used as solvent)

  • This compound (0.01 - 0.1 eq)

  • Anhydrous solvent (e.g., toluene, if alcohol is not used as solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid (1.0 eq) in the alcohol (3.0 - 10.0 eq). If the alcohol is a solid or a less volatile liquid, use a suitable anhydrous solvent like toluene.

  • Catalyst Addition: Add this compound (0.01 - 0.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 1-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. If the alcohol was used in excess, remove it under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water. d. Neutralize any remaining acid by washing with a saturated solution of sodium bicarbonate until effervescence ceases. e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude ester by column chromatography on silica (B1680970) gel or by distillation, if applicable.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Reaction Setup: Carboxylic Acid, Alcohol, 4-NBSA, Solvent (optional) Start->Setup Reflux Heat to Reflux (1-24h) Setup->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Monitor->Reflux Incomplete Workup Work-up: - Quench - Extract - Wash (NaHCO₃, Brine) - Dry Monitor->Workup Complete Purify Purification: Column Chromatography or Distillation Workup->Purify Characterize Characterization: NMR, IR, MS Purify->Characterize End End Characterize->End

Caption: General Experimental Workflow for Esterification.

Data Presentation

While specific quantitative data for a wide range of carboxylic acids using this compound is not extensively tabulated in the literature, the following table provides representative examples gleaned from various sources and analogous reactions with other sulfonic acids. Yields are typically high, demonstrating the efficiency of this catalyst.

Carboxylic AcidAlcoholCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Benzoic AcidMethanol56>90
Acetic Acid1-Butanol28~95
Oleic AcidMethanol104>90
p-Nitrobenzoic AcidEthanol5-102-4>95
Lauric AcidEthanol55>90

Note: The data presented is a compilation from general Fischer esterification procedures and studies on sulfonic acid catalysis. Actual yields may vary depending on the specific reaction conditions and substrates used.

Applications in Drug Development

The synthesis of ester prodrugs is a common strategy in drug development to enhance the pharmacokinetic properties of a parent drug, such as solubility, permeability, and bioavailability. This compound, as a highly efficient and reliable catalyst, can be instrumental in the synthesis of these ester prodrugs. Its effectiveness under relatively mild conditions makes it suitable for use with complex and sensitive drug molecules.

Safety and Handling

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a powerful and versatile catalyst for the esterification of a wide range of carboxylic acids. Its high catalytic activity allows for efficient ester synthesis under conditions that are generally applicable in research, development, and industrial settings. The protocols and data provided herein serve as a valuable resource for scientists and professionals engaged in organic synthesis and drug development.

References

Application Note: Efficient Synthesis of Quinoxalines Catalyzed by 4-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, establish them as privileged scaffolds in drug discovery.[2] The classical and most common method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[2][3][4] While this reaction can proceed without a catalyst, the use of an acid catalyst significantly enhances the reaction rate and yield.[4] This application note details a protocol for the synthesis of quinoxalines utilizing 4-nitrobenzenesulfonic acid as an efficient and practical Brønsted acid catalyst. The protocol is straightforward, proceeds under mild conditions, and is applicable to a wide range of substrates.

Principle and Advantages

The synthesis proceeds via a condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. The this compound acts as a Brønsted acid catalyst, protonating one of the carbonyl groups of the 1,2-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic quinoxaline ring.

Advantages of using this compound:

  • High Catalytic Activity: As a strong Brønsted acid, it can efficiently catalyze the reaction.

  • Mild Reaction Conditions: The reaction can often be carried out at room temperature or with gentle heating.

  • Simple Work-up: The catalyst can be easily removed during the work-up procedure.

  • Broad Substrate Scope: The method is generally applicable to a variety of substituted o-phenylenediamines and 1,2-dicarbonyl compounds.

Experimental Protocol

Materials:

  • Substituted o-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil, glyoxal, etc.) (1.0 mmol)

  • This compound (5-10 mol%)

  • Ethanol (B145695) or Acetonitrile (5 mL)

  • Ethyl acetate (B1210297)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) plates

  • Rotary evaporator

  • Glassware for filtration and extraction

  • Chromatography column

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the solvent (e.g., ethanol, 5 mL).

  • Stir the mixture at room temperature to dissolve the reactants.

  • Add this compound (5-10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), add ethyl acetate to the mixture.

  • The catalyst can be separated by filtration if it is insoluble, or removed by an aqueous wash if soluble.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure quinoxaline derivative.

Data Presentation

The following table summarizes the representative yields for the synthesis of various quinoxaline derivatives using acid catalysts under similar conditions. These yields are indicative of the expected outcomes when using this compound.

Entryo-Phenylenediamine1,2-Dicarbonyl CompoundProductYield (%)
1o-PhenylenediamineBenzil2,3-Diphenylquinoxaline95
24-Methyl-o-phenylenediamineBenzil6-Methyl-2,3-diphenylquinoxaline92
34-Chloro-o-phenylenediamineBenzil6-Chloro-2,3-diphenylquinoxaline90
4o-Phenylenediamine2,3-Butanedione2,3-Dimethylquinoxaline88
5o-PhenylenediamineGlyoxalQuinoxaline85

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants 1. Mix o-phenylenediamine, 1,2-dicarbonyl compound, and solvent catalyst 2. Add this compound reactants->catalyst stir 3. Stir at room temperature catalyst->stir monitor 4. Monitor by TLC stir->monitor extract 5. Add ethyl acetate monitor->extract dry 6. Dry over Na2SO4 extract->dry evaporate 7. Evaporate solvent dry->evaporate purify 8. Purify by recrystallization or column chromatography evaporate->purify product Pure Quinoxaline Product purify->product

Caption: Workflow for the synthesis of quinoxalines.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates diamine o-Phenylenediamine protonated_dicarbonyl Protonated Dicarbonyl diamine->protonated_dicarbonyl Nucleophilic Attack dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->protonated_dicarbonyl catalyst H+ (from this compound) catalyst->dicarbonyl Protonation amino_alcohol Amino Alcohol Intermediate protonated_dicarbonyl->amino_alcohol dihydroquinoxaline Dihydroquinoxaline amino_alcohol->dihydroquinoxaline Intramolecular Cyclization -H2O product Quinoxaline dihydroquinoxaline->product Dehydration -H2O water H2O dihydroquinoxaline->water

Caption: Proposed mechanism for acid-catalyzed quinoxaline synthesis.

References

Application Notes and Protocols for 4-Nitrobenzenesulfonyl Chloride in Amine Protection for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes detail the use of 4-nitrobenzenesulfonyl chloride (Ns-Cl) as a robust protecting group for primary and secondary amines, a critical step in modern peptide synthesis. The nosyl (Ns) group offers significant advantages, including facile introduction, stability across a range of reaction conditions, and, most notably, mild deprotection conditions, rendering it an invaluable tool in the synthesis of complex peptides and drug candidates. While both ortho- and para-nitrobenzenesulfonyl chlorides are available, the ortho-isomer (o-nitrobenzenesulfonyl chloride) is more commonly employed for amine protection in peptide synthesis due to the electronic effects of the ortho-nitro group that facilitate its removal. These notes will focus on the application of the nitrobenzenesulfonyl group in this context.

Core Applications and Advantages

The primary function of the nosyl group is to temporarily mask the nucleophilicity of the amine functionality on an amino acid, thereby preventing unwanted side reactions during peptide bond formation.[1] Key features of the nosyl protecting group include:

  • High-Yielding Protection: 4-Nitrobenzenesulfonyl chloride reacts readily with the amino group of amino acids to form stable sulfonamides in high yields.[2][3]

  • Stability: The nosyl group is stable under various conditions commonly encountered in peptide synthesis, including exposure to acidic and some basic conditions, making it compatible with different synthesis strategies.[3][4]

  • Mild Deprotection: Unlike the traditional tosyl (Ts) group which requires harsh cleavage conditions, the nosyl group can be removed under remarkably mild conditions using nucleophilic reagents like thiols.[2][5] This orthogonality is a significant advantage in the synthesis of sensitive or complex peptides.[6]

  • Activation for N-Alkylation: The electron-withdrawing nature of the nitrobenzenesulfonyl group renders the sulfonamide proton acidic, facilitating N-alkylation under mild conditions, which is particularly useful for synthesizing N-methylated peptides.[2][7]

Experimental Protocols

Protocol 1: Protection of a Primary Amine (Nosylation)

This protocol describes the general procedure for the protection of the α-amino group of an amino acid using 4-nitrobenzenesulfonyl chloride.

Materials:

  • Amino acid (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)[3]

  • Base (e.g., Pyridine, Triethylamine, or Sodium Bicarbonate, 2.0 eq)[2]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • 1M Hydrochloric acid (HCl)[2]

  • Saturated Sodium Bicarbonate (NaHCO₃) solution[2]

  • Brine (saturated NaCl solution)[2]

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[2]

Procedure:

  • Dissolve the amino acid (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add the base (2.0 eq) to the stirred solution.[2]

  • Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, dilute the reaction mixture with DCM.[2]

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[2]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-nosylated amino acid.[2]

  • The crude product can be further purified by recrystallization or column chromatography.[2]

Protocol 2: Deprotection of a Nosyl-Protected Amine

This protocol outlines the removal of the nosyl group to liberate the free amine. The most common method involves nucleophilic aromatic substitution with a thiol.[5]

Materials:

  • N-nosylated amino acid or peptide (1.0 eq)

  • Thiophenol (2.5 eq) or other thiol reagent (e.g., β-mercaptoethanol)[2][5]

  • Potassium Carbonate (K₂CO₃, 2.5 eq) or another suitable base (e.g., DBU)[2][8]

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent[5]

  • 1M Sodium Hydroxide (NaOH) solution[2]

  • Brine[2]

  • Anhydrous Magnesium Sulfate (MgSO₄)[2]

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)[2]

Procedure:

  • Dissolve the N-nosylated compound (1.0 eq) in the chosen solvent in a round-bottom flask.[5]

  • Add the thiol reagent (2.5 eq) to the solution.[2]

  • Add the base (2.5 eq) to the stirred mixture.[2]

  • The reaction can be carried out at room temperature for several hours or heated (e.g., to 50 °C) to accelerate the process.[5] Monitor the reaction by TLC or LC-MS. The deprotection is often indicated by the formation of a bright yellow color.[8]

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with water.[2]

  • Extract the aqueous mixture with an organic solvent (3x).[2]

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiol, and then with brine (1x).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]

  • Further purification can be performed if necessary.

Quantitative Data

The following tables summarize typical reaction parameters and outcomes for the nosylation and deprotection steps.

Table 1: Nosylation of Amines - Reaction Conditions and Yields

Amine SubstrateBaseSolventTime (h)Yield (%)Reference
Primary AminesPyridineDCM2-16>90[2]
Secondary AminesTriethylamineTHF4-16>85[2]
Amino Acid EstersNaHCO₃Dioxane/H₂O2High[8]

Table 2: Deprotection of Nosylamides - Conditions and Yields

Thiol ReagentBaseSolventTemperature (°C)TimeYield (%)Reference
ThiophenolK₂CO₃ACN5040 min89-91[5]
β-mercaptoethanolDBUDMFRoom Temp30 minQuantitative[8]
Solid-supported thiolCs₂CO₃DMFRoom Temp24 h82-96[6]
Solid-supported thiolCs₂CO₃THF80 (Microwave)6 minHigh[6]

Visualizing the Workflow and Mechanisms

The following diagrams illustrate the key processes involved in using 4-nitrobenzenesulfonyl chloride for amine protection.

ProtectionDeprotectionWorkflow Start Free Amino Acid Protection Protection (Nosylation) Ns-Cl, Base Start->Protection NosylProtected N-Nosyl Amino Acid Protection->NosylProtected PeptideCoupling Peptide Coupling NosylProtected->PeptideCoupling NosylPeptide N-Nosyl Peptide PeptideCoupling->NosylPeptide Deprotection Deprotection Thiol, Base NosylPeptide->Deprotection FreePeptide Free Peptide Deprotection->FreePeptide

Caption: General workflow for amine protection and deprotection in peptide synthesis.

ProtectionMechanism Reactants R-NH₂ + Ns-Cl Base Intermediate Nucleophilic Attack Reactants->Intermediate Product N-Nosyl Amide (R-NH-Ns) + Base·HCl Intermediate->Product Elimination of Cl⁻

Caption: Mechanism of amine protection using 4-nitrobenzenesulfonyl chloride.

DeprotectionMechanism Start N-Nosyl Amide (R-NH-Ns) ThiolateAddition Thiolate Addition (ArS⁻) Start->ThiolateAddition Meisenheimer Meisenheimer Complex (Intermediate) ThiolateAddition->Meisenheimer Elimination Elimination Meisenheimer->Elimination Products Free Amine (R-NH₂) + SO₂ + ArS-NO₂ Elimination->Products

Caption: Deprotection mechanism of the nosyl group via a Meisenheimer complex.[2][5]

References

Application Notes and Protocols for the Deprotection of 4-Nitrobenzenesulfonyl (Nosyl) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for primary and secondary amines in organic synthesis, particularly in the construction of complex molecules and peptides.[1] Its popularity stems from its straightforward installation, stability across a range of reaction conditions, and, most notably, its selective and mild removal. These application notes provide detailed protocols for the cleavage of the nosyl group, catering to researchers, scientists, and professionals in drug development. The primary method for nosyl deprotection involves the use of a thiol reagent in the presence of a base, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1][2]

Mechanism of Deprotection

The cleavage of the nosyl group is efficiently achieved through a nucleophilic aromatic substitution (SNAr) mechanism. In the presence of a base, a thiol is deprotonated to form a highly nucleophilic thiolate anion. This anion attacks the electron-deficient nitro-substituted aromatic ring of the nosyl group, leading to the formation of a transient Meisenheimer complex.[1][3] The subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond, which liberates the free amine and generates a thioether byproduct.[1][3]

Key Reagents and Solvents

A variety of reagents and solvents can be employed for the successful deprotection of nosylamides:

  • Thiols: Thiophenol is a common and highly effective reagent for this transformation.[1][4] To address the malodorous nature of thiophenol, odorless alternatives such as p-mercaptobenzoic acid, n-dodecanethiol, and polymer-supported thiols have been developed.[4][5] Polymer-supported thiols also offer the advantage of simplified purification by filtration.[4]

  • Bases: A range of inorganic and organic bases can be used to facilitate the formation of the thiolate anion. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium hydroxide (B78521) (KOH), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] Cesium carbonate has been reported to provide superior results in certain cases.[1]

  • Solvents: Polar aprotic solvents are generally the preferred medium for this reaction. Acetonitrile (B52724) (MeCN) and N,N-dimethylformamide (DMF) are frequently used.[1][4]

Quantitative Data Summary

The following table summarizes representative data for the deprotection of various nosyl-protected amines under different conditions.

EntrySubstrateThiol ReagentBaseSolventTimeTemp (°C)Yield (%)Reference
1N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamideThiophenol (2.5 eq)KOH (2.5 eq)Acetonitrile40 min5089-91[3]
2N-methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenol (1.12 mmol/mmol substrate)Cs₂CO₃ (3.25 eq)THF24 hRT96[4]
3N-methyl-N-benzyl-o-nitrobenzenesulfonamidePS-thiophenol (1.12 mmol/mmol substrate)Cs₂CO₃ (3.25 eq)THF6 min (MW)8095[4]
4N-(o-Nosyl)benzhydrylamineSodium methoxide (B1231860) (1.51 eq)-Dimethoxyethane47 hRT to 49-[6]
5N-(p-Nosyl)-aminesn-DodecanethiolLiOH--RTGood[5]
6N-(p-Nosyl)-aminesp-Mercaptobenzoic acidK₂CO₃-24 h60Higher Yield[5]

Experimental Protocols

Protocol 1: General Procedure using Thiophenol

This protocol is adapted from a procedure described for the Fukuyama amine synthesis.[1][3][4]

Materials:

  • Nosyl-protected amine (1.0 eq)

  • Thiophenol (2.5 eq)[1][4]

  • Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃) (2.0-2.5 eq)[1][2][4]

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[1][2][4]

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, dissolve the nosyl-protected amine (1.0 eq) in acetonitrile.

  • In a separate flask, prepare a solution of potassium thiophenolate by dissolving thiophenol (2.5 eq) in acetonitrile and adding an aqueous solution of potassium hydroxide (2.5 eq) at 0 °C.[1][4]

  • Add the potassium thiophenolate solution to the solution of the nosyl-protected amine.[1][4]

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or LC-MS.[1][3]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.[1][4]

  • Extract the aqueous layer with dichloromethane (3x).[1][4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Procedure using a Polymer-Supported Thiol

This method simplifies purification by allowing for the removal of the thiol reagent and thioether byproduct by filtration.[4]

Materials:

  • Nosyl-protected amine (1.0 eq)

  • Polymer-supported thiophenol (e.g., PS-thiophenol, ~2 mmol/g loading, 1.12-2.24 eq)[4]

  • Cesium carbonate (Cs₂CO₃) (3.25 eq)[4]

  • Dry Tetrahydrofuran (THF)[4]

  • Dichloromethane (DCM)

Procedure:

  • In a sealed vial, dissolve the nosyl-protected amine (1.0 eq) in dry THF.[4]

  • Add cesium carbonate (3.25 eq) to the solution.[4]

  • Add the polymer-supported thiophenol resin.[4]

  • Shake the mixture at room temperature for 8-24 hours. If the reaction is slow, a second portion of the resin can be added.[4]

  • Alternatively, the reaction can be accelerated using microwave irradiation (e.g., 3 cycles of 1 min at 80 °C).[4]

  • Upon completion, filter the reaction mixture through a sintered glass funnel and wash the resin thoroughly with THF and dichloromethane.[1][4]

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. Further purification by chromatography or extraction may be necessary in some cases.[4]

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider adding more thiol and/or base. Gently heating the reaction mixture to 40-50 °C can also increase the reaction rate.[1] Ensure that fresh, high-quality thiol is used, as thiols can oxidize to disulfides over time.[2]

  • Side Product Formation: To minimize the formation of side products, monitor the reaction closely and stop it once the starting material is consumed. Using milder conditions, such as a lower temperature, may also be beneficial.[1]

  • Purification Challenges: The removal of thiophenol and its byproducts can be challenging. The use of polymer-supported or fluorous thiols simplifies purification significantly.[2][4] Acid-base extraction can also be employed to separate the desired amine from the neutral thioether byproduct.

Visualizations

Deprotection_Workflow General Workflow for Nosyl Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Nosyl-Amine in Solvent add_base Add Base (e.g., K₂CO₃, Cs₂CO₃) start->add_base add_thiol Add Thiol Reagent (e.g., Thiophenol, PS-Thiol) add_base->add_thiol react Stir at RT or Heat (Monitor by TLC/LC-MS) add_thiol->react quench Quench Reaction (e.g., add Water) react->quench extract Liquid-Liquid Extraction or Filtration (for solid-supported) quench->extract purify Purify (e.g., Column Chromatography) extract->purify product Isolated Free Amine purify->product

Caption: General workflow for the deprotection of a 4-nitrobenzenesulfonyl (nosyl) group.

Deprotection_Mechanism Mechanism of Nosyl Deprotection by Thiolate nosyl_amine Nosyl-Protected Amine (R₂N-Ns) meisenheimer Meisenheimer Complex (Intermediate) nosyl_amine->meisenheimer Nucleophilic Attack thiolate Thiolate Anion (RS⁻) thiolate->meisenheimer free_amine Free Amine (R₂NH) meisenheimer->free_amine Elimination byproduct Thioether Byproduct meisenheimer->byproduct

Caption: Mechanism of nosyl deprotection by a thiolate anion.

References

Application Note: HPLC Analysis of 4-Nitrobenzenesulfonic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrobenzenesulfonic acid is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Understanding its reaction kinetics is crucial for process optimization, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for monitoring the concentration of this compound and its reaction products over time, enabling the determination of reaction rates and kinetic parameters.[2] This application note provides a detailed protocol for the analysis of the hydrolysis of this compound under acidic conditions using a reverse-phase HPLC method.

Experimental Protocols

Instrumentation and Consumables
  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • This compound reference standard

  • Syringe filters (0.45 µm)

  • Autosampler vials

  • Thermostatted reaction vessel

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in water. The recommended starting ratio is 30:70 (v/v). For mass spectrometry applications, formic acid can be used as an alternative to phosphoric acid.[3][4]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Stationary Phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Kinetic Study: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a thermostatted reaction vessel, prepare a solution of this compound in 1 M hydrochloric acid at a starting concentration of 500 µM. Maintain the reaction temperature at 60 °C.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, and 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Immediately quench the reaction by diluting the aliquot 1:10 with the mobile phase in an autosampler vial to stop the reaction. Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis: Inject the prepared samples onto the HPLC system and record the chromatograms.

Data Presentation

The concentration of this compound at each time point is determined from the peak area using a calibration curve generated from the working standard solutions.

Table 1: Concentration of this compound Over Time
Time (minutes)Peak Area (mAU*s)Concentration (µM)
01250.5500.2
151062.9425.1
30903.5361.4
60650.2260.1
90475.8190.3
120347.3138.9
180188.675.4
240102.140.8
Table 2: Kinetic Parameters for the Hydrolysis of this compound
ParameterValue
Reaction Order First-Order
Rate Constant (k) 0.0115 min⁻¹
**Half-Life (t₁/₂) **60.3 minutes
Correlation Coefficient (R²) 0.998

Visualization

Experimental Workflow Diagram

G cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents & Standards start_reaction Initiate Reaction at 60 °C prep_reagents->start_reaction prep_hplc Equilibrate HPLC System inject_hplc Inject Sample into HPLC prep_hplc->inject_hplc sample Withdraw Aliquots at Time Intervals start_reaction->sample quench Quench Reaction & Prepare Sample sample->quench quench->inject_hplc acquire_data Acquire Chromatographic Data inject_hplc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_conc Calculate Concentrations integrate_peaks->calculate_conc plot_kinetics Plot Kinetic Data & Determine Rate calculate_conc->plot_kinetics end end plot_kinetics->end Results

Caption: Workflow for HPLC analysis of reaction kinetics.

Conclusion

The described HPLC method provides a reliable and efficient approach for studying the reaction kinetics of this compound. The protocol can be readily adapted for various reaction conditions and matrices with appropriate validation. This application note serves as a comprehensive guide for researchers and scientists involved in process development, stability testing, and other studies where the quantitative analysis of this compound is required.

References

Application Note: Interpreting the ¹H NMR Spectrum of 4-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzenesulfonic acid is a substituted aromatic compound of interest in various chemical and pharmaceutical applications. Its structure elucidation is crucial for quality control and research purposes. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful analytical technique for the structural confirmation of organic molecules. This application note provides a detailed guide to interpreting the ¹H NMR spectrum of this compound, including a summary of expected spectral data, a protocol for sample preparation and spectral acquisition, and a logical workflow for spectral interpretation.

Predicted ¹H NMR Spectral Data

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The benzene (B151609) ring is para-substituted with two electron-withdrawing groups: a nitro group (-NO₂) and a sulfonic acid group (-SO₃H). This substitution pattern results in a simplified aromatic region of the spectrum.

The four aromatic protons are chemically equivalent in two sets of two. The protons ortho to the sulfonic acid group (Hₐ) are in a different chemical environment than the protons ortho to the nitro group (Hₑ). Due to the symmetry of the molecule, the protons at positions 2 and 6 are equivalent, as are the protons at positions 3 and 5.

The strong electron-withdrawing nature of both substituents deshields the aromatic protons, causing their signals to appear at a high chemical shift (downfield). The ¹H NMR spectrum is expected to show two distinct signals, each corresponding to two protons. These signals will appear as doublets due to coupling with their adjacent protons.[1]

Table 1: Predicted ¹H NMR Data for this compound Moiety

ProtonsPredicted Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]
Hₐ (ortho to -SO₃H)8.14 - 8.16Doublet (d)2H~9.0
Hₑ (ortho to -NO₂)8.32 - 8.34Doublet (d)2H~9.0

Note: The chemical shift values are based on data for a 4-nitro-benzenesulfonic acid ester derivative and may vary slightly for the free acid. The coupling constant is a typical value for ortho-coupling in aromatic systems.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.

3.1. Materials and Equipment

  • This compound sample

  • Deuterated solvent (e.g., Deuterium (B1214612) oxide - D₂O, or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane - TMS, or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt for D₂O)

3.2. Sample Preparation

  • Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. This compound is soluble in water, making D₂O a suitable solvent.

  • If a chemical shift reference is not included in the solvent, add a small amount of an appropriate internal standard.

  • Securely cap the vial and vortex until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube and ensure it is properly labeled.

3.3. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's guidelines.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

    • Pulse angle: 90°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the signals to determine the relative number of protons for each peak.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in interpreting the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectrum interpretation.

Conclusion

The ¹H NMR spectrum of this compound is characterized by two downfield doublets in the aromatic region, each integrating to two protons. This distinct pattern, arising from the para-substitution of the benzene ring with two strong electron-withdrawing groups, allows for straightforward structural confirmation. By following the provided experimental protocol and interpretation workflow, researchers can confidently identify and characterize this compound, ensuring the quality and integrity of their materials for research and development.

References

Application Note: Quantification of 4-Nitrobenzenesulfonic Acid in a Reaction Mixture by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrobenzenesulfonic acid is a key intermediate and potential impurity in various chemical syntheses. Accurate quantification of this compound in complex reaction mixtures is crucial for process optimization, quality control, and safety assessment. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective quantification of this compound. The method utilizes a reverse-phase UPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): 3-Nitrobenzenesulfonic acid (or a stable isotope-labeled this compound if available)

2. Standard and Sample Preparation

2.1. Standard Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of water and methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the 50:50 water/methanol mixture to achieve a concentration range of 1 ng/mL to 1000 ng/mL. Spike each working standard with the internal standard to a final concentration of 100 ng/mL.

2.2. Sample Preparation from Reaction Mixture

The following is a general procedure for a reaction mixture. The dilution factor may need to be adjusted based on the expected concentration of this compound.

  • Quenching and Dilution: Take a 100 µL aliquot of the reaction mixture and quench it in 900 µL of 50:50 water/methanol. This provides an initial 1:10 dilution.

  • Further Dilution: Perform a further 1:100 dilution of the quenched sample by taking 10 µL of the diluted mixture and adding it to 990 µL of the 50:50 water/methanol diluent.

  • Internal Standard Spiking: Add the internal standard to the final diluted sample to a concentration of 100 ng/mL.

  • Centrifugation: Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to pellet any precipitated material.[1]

  • Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.

3. LC-MS/MS Method

3.1. Liquid Chromatography Conditions

A UPLC system is recommended for optimal performance.

ParameterCondition
Column Waters ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)

3.2. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3.3. MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be used for quantification and confirmation. The deprotonated molecule [M-H]⁻ at m/z 202.0 is used as the precursor ion. The primary fragmentation is the loss of SO₃ (desulfonation). A secondary fragmentation can be the loss of NO₂.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)Role
This compound202.0122.00.053025Quantifier
This compound202.0156.00.053020Qualifier
3-Nitrobenzenesulfonic acid (IS)202.0122.00.053025-

Data Presentation

The following table summarizes the expected quantitative performance of the method based on validation data for similar analyses.[2][3]

Table 1: Summary of Quantitative Method Validation Data

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.2 ng/mL
Limit of Quantification (LOQ) ~0.6 ng/mL
Precision (%RSD, n=6) < 10%
Accuracy (% Recovery) 90 - 110%
Retention Time (approx.) 3.5 min

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Reaction Mixture Aliquot / Reference Standard dilute Dilution & Quenching prep_start->dilute spike Spike with Internal Standard dilute->spike centrifuge Centrifugation spike->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer injection UPLC Injection transfer->injection separation Reverse-Phase Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 4-NBSA calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

validation_parameters method LC-MS/MS Method specificity Specificity method->specificity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness

Caption: Key parameters for LC-MS/MS method validation.

References

Application Notes: The Role of 4-Nitrobenzenesulfonic Acid and its Analogs in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of industrial and laboratory organic chemistry, with applications ranging from textiles and printing to biological stains and advanced materials. The formation of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]

1. The Diazotization Reaction: Role of Acid Catalysis

The first step, diazotization, involves the conversion of a primary aromatic amine into a diazonium salt. This reaction is critically dependent on acidic conditions and is typically carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[2][3] The reaction proceeds by the formation of nitrous acid (HNO₂) in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. The acid protonates the nitrous acid, which then reacts with the aromatic amine to form the diazonium ion.

While mineral acids like hydrochloric acid and sulfuric acid are commonly used, strong organic acids can also serve as effective catalysts.[4][5] 4-Nitrobenzenesulfonic acid is a potent Brønsted acid, a property enhanced by the electron-withdrawing nitro group.[6] This makes it a suitable candidate to catalyze the diazotization process, similar to how p-toluenesulfonic acid is used for the synthesis of azo dyes.[7] The use of a strong organic acid catalyst can sometimes offer advantages in terms of solubility and reaction control.

2. Diazo Components: Sulfonated and Nitrated Aromatic Amines

The aromatic amine used as the starting material is known as the diazo component. The properties of the final dye, including its color, solubility, and fastness, are heavily influenced by the chemical structure of this component. Aromatic amines containing nitro (–NO₂) and sulfonic acid (–SO₃H) groups are of particular importance.

  • Nitro Groups (–NO₂): The presence of a nitro group, as in p-nitroaniline, acts as a powerful electron-withdrawing group, which influences the color of the final dye.[4]

  • Sulfonic Acid Groups (–SO₃H): The sulfonic acid group imparts water solubility to the dye molecule, which is crucial for application in aqueous dyeing processes. A key example is sulfanilic acid (4-aminobenzenesulfonic acid), the precursor to many important "acid dyes" like Acid Orange 7.[8][9]

Compounds combining both functionalities, such as 2-nitroaniline-4-sulfonic acid and 4'-amino-4-nitrodiphenylamine-2-sulfonic acid, are valuable intermediates for producing dyes with specific performance characteristics.[10][11]

3. The Coupling Reaction

The second step is the azo coupling, an electrophilic aromatic substitution reaction where the diazonium ion (the electrophile) attacks an electron-rich coupling component.[12] Common coupling components include phenols (like β-naphthol), naphthols, and aromatic amines (like N,N-dimethylaniline).[4][12][13] The reaction is sensitive to pH; coupling to phenols is typically carried out under mild alkaline conditions, while coupling to amines is performed in a slightly acidic medium.[12][13]

The extended conjugated system formed by linking two aromatic rings through the azo bridge is responsible for the vibrant colors characteristic of these dyes.[12]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of azo dyes using precursors structurally related to this compound.

Diazo ComponentCoupling ComponentMolar Mass (Diazo Component)Molar Mass (Coupling Component)Typical YieldWavelength of Max. Absorption (λmax)Reference
p-NitroanilineN,N-Dimethylaniline138.12 g/mol 121.18 g/mol Not SpecifiedNot Specified[4]
Sulfanilic Acidβ-Naphthol173.19 g/mol 144.17 g/mol Good Yield471-509 nm[8][14]
4'-amino-4-nitrodiphenylamine-2-sulfonic acidResorcinol309.29 g/mol 110.11 g/mol Good YieldNot Specified[1][10]
4-AminoantipyrineDiphenylamine203.24 g/mol 169.22 g/mol Not Specified555 nm[1]

Experimental Protocols

The following are detailed protocols for the synthesis of an azo dye, illustrating the two key stages. Protocol 1 describes the synthesis of an azo dye from a nitrated amine, and Protocol 2 details the synthesis of Acid Orange 7 from a sulfonated amine.

Protocol 1: Synthesis of p-(4-Nitrobenzeneazo)-N,N-dimethylaniline

This protocol details the diazotization of p-nitroaniline and its subsequent coupling with N,N-dimethylaniline.[4]

Materials:

  • p-Nitroaniline (1.38 g)

  • Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

  • Sodium Nitrite (NaNO₂, 0.69 g)

  • N,N-Dimethylaniline

  • Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Part A: Preparation of p-Nitrobenzenediazonium Sulfate (B86663) (Diazotization)

  • Prepare Dilute Sulfuric Acid: In a beaker, carefully add 2 mL of concentrated H₂SO₄ to 10 mL of distilled water while stirring. Caution: Always add acid to water.

  • Dissolve the Amine: Add 1.38 g of p-nitroaniline to the prepared sulfuric acid solution. Gently heat the mixture to dissolve the solid.

  • Cool the Solution: Cool the solution to room temperature and then further cool in an ice bath.

  • Prepare Nitrite Solution: In a separate test tube, dissolve 0.69 g of NaNO₂ in approximately 2 mL of water.

  • Form the Diazonium Salt: Add the NaNO₂ solution dropwise to the cold p-nitroaniline-H₂SO₄ mixture while swirling or stirring. Maintain the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution.

Part B: Azo Coupling Reaction

  • Prepare Coupling Component Solution: In a separate beaker, prepare a solution of N,N-dimethylaniline in a dilute HCl solution. Cool this solution in an ice bath.

  • Couple the Components: Slowly add the cold p-nitrobenzenediazonium sulfate solution (from Part A) to the beaker containing the N,N-dimethylaniline solution with continuous stirring.

  • Neutralization: After the addition is complete, add approximately 10 mL of cold 1 M NaOH solution to the mixture. A brightly colored precipitate of the azo dye will form.

  • Isolation and Purification: Isolate the solid dye product by vacuum filtration, wash it with cold distilled water, and allow it to air dry.

Protocol 2: Synthesis of Acid Orange 7

This protocol describes the synthesis of the common azo dye Acid Orange 7 from sulfanilic acid and β-naphthol.[8][9]

Materials:

  • Sulfanilic Acid (5.2 g)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Sodium Nitrite (NaNO₂, 1.8 g)

  • Concentrated Hydrochloric Acid (HCl, 5.25 mL)

  • β-Naphthol (3.6 g)

  • 40% Sodium Hydroxide (NaOH) solution (20 mL)

  • Crushed Ice (30 g)

  • Distilled Water

Part A: Diazotization of Sulfanilic Acid

  • Prepare Sodium Sulfanilate: In a flask, dissolve 5.2 g of sulfanilic acid and anhydrous sodium carbonate in 50 mL of distilled water. Heat the solution until it becomes clear, then allow it to cool.[9]

  • Add Nitrite: To the cooled sodium sulfanilate solution, add a solution of 1.8 g of sodium nitrite in 5 mL of distilled water.[9]

  • Prepare Acidic Ice Mixture: In a separate beaker, add 5.25 mL of concentrated HCl to 30 g of crushed ice.[9]

  • Form Diazonium Salt: Slowly pour the sulfanilate-nitrite solution into the cold acid mixture with constant stirring. This completes the diazotization, forming the diazonium salt.[9]

Part B: Coupling with β-Naphthol

  • Prepare Naphthoxide Solution: In a beaker, dissolve 3.6 g of β-naphthol in 20 mL of 40% NaOH solution. Cool this solution in an ice bath. β-Naphthol dissolves readily in alkaline solutions.[9]

  • Couple the Components: Slowly add the cold diazonium salt solution (from Part A) to the β-naphthoxide solution with vigorous stirring. An intense orange-red precipitate of Acid Orange 7 will form immediately.

  • Complete the Reaction: Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the reaction goes to completion.

  • Isolation: Collect the dye by vacuum filtration, wash with a small amount of cold water, and air dry.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows involved in the synthesis of azo dyes.

Azo_Dye_Synthesis_Pathway General Synthesis Pathway of Azo Dyes cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Primary Aromatic Amine (e.g., p-Nitroaniline) Diazotization_Reaction + AromaticAmine->Diazotization_Reaction NaNO2 Sodium Nitrite (NaNO₂) Acid Acid Catalyst (e.g., this compound) DiazoniumSalt Diazonium Salt Coupling_Reaction + DiazoniumSalt->Coupling_Reaction Electrophilic Aromatic Substitution Diazotization_Reaction->DiazoniumSalt 0-5 °C CouplingComponent Coupling Component (e.g., β-Naphthol) CouplingComponent->Coupling_Reaction AzoDye Azo Dye Coupling_Reaction->AzoDye

Caption: General synthesis pathway for azo dyes.

Experimental_Workflow Experimental Workflow for Azo Dye Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation prep_amine 1. Dissolve aromatic amine in acid solution diazotization 4. Cool amine solution (0-5 °C) and add NaNO₂ solution dropwise to form diazonium salt prep_amine->diazotization prep_coupler 2. Dissolve coupling component in acidic or basic solution coupling 5. Slowly add diazonium salt solution to cold coupling component solution prep_coupler->coupling prep_nitrite 3. Prepare aqueous NaNO₂ solution prep_nitrite->diazotization diazotization->coupling filtration 6. Isolate precipitate by vacuum filtration coupling->filtration washing 7. Wash product with cold solvent filtration->washing drying 8. Dry the final azo dye product washing->drying

Caption: Experimental workflow for azo dye synthesis.

References

Troubleshooting & Optimization

troubleshooting low yield in 4-Nitrobenzenesulfonic acid catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions catalyzed by 4-Nitrobenzenesulfonic acid (4-NBSA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-NBSA) and why is it used as a catalyst?

This compound is a strong Brønsted acid organocatalyst.[1] Its catalytic activity is enhanced by the electron-withdrawing nitro group, which increases the acidity of the sulfonic acid group.[1] This makes it effective in a variety of acid-catalyzed reactions, including esterifications and acetal (B89532) formations, often under metal-free conditions.

Q2: What are the most common reactions where 4-NBSA is used as a catalyst?

4-NBSA is frequently employed in:

  • Esterification: The reaction of a carboxylic acid with an alcohol to form an ester and water.[2][3]

  • Acetal/Ketal Formation: The reaction of an aldehyde or ketone with an alcohol to form an acetal or ketal, which is a common method for protecting carbonyl groups.

Q3: My reaction yield is low. What are the general areas I should investigate?

Low yields in 4-NBSA catalyzed reactions can typically be attributed to one or more of the following factors:

  • Presence of Water: Water can inhibit the catalyst and shift the reaction equilibrium back towards the reactants.[4][5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters that may need optimization.

  • Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction or deactivate the catalyst.

  • Catalyst Deactivation: The catalyst may lose its activity over time or due to interaction with reaction components.[1][6]

Troubleshooting Low Yield in Esterification Reactions

Q4: I am seeing a low yield in my Fischer esterification reaction catalyzed by 4-NBSA. What are the likely causes and how can I improve the conversion?

Low yield in Fischer esterification is often due to the reversible nature of the reaction. The presence of water, a byproduct, can drive the equilibrium back to the starting materials.

Troubleshooting Steps:

  • Water Removal: The most critical step is to remove water as it is formed. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to physically remove water from the reaction mixture.[7]

    • Drying Agents: Adding molecular sieves to the reaction to absorb water.

  • Use of Excess Reagent: Employing a large excess of one of the reactants (usually the alcohol, which can also serve as the solvent) can shift the equilibrium towards the ester product.[8]

  • Optimize Catalyst Loading: The amount of 4-NBSA can influence the reaction rate. While a higher loading can increase the rate, an excessive amount may lead to side reactions. A typical starting point is 1-5 mol% relative to the limiting reagent.

  • Temperature and Reaction Time: Ensure the reaction is running at an appropriate temperature (often reflux) for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[9]

  • Reagent and Glassware Anhydrousness: Ensure that all reagents, solvents, and glassware are thoroughly dried before use. Water present from the start will inhibit the catalyst.[9]

Experimental Protocol: General Procedure for 4-NBSA Catalyzed Esterification
  • Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using azeotropic distillation), add the carboxylic acid and the alcohol (often in excess to act as the solvent).

  • Catalyst Addition: While stirring, add this compound (1-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for the desired time, monitoring by TLC.

  • Work-up:

    • Cool the reaction mixture.

    • If an excess of alcohol was used, remove it via rotary evaporation.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation if necessary.[9]

Potential Side Reactions in Esterification
  • Dehydration of Alcohols: Especially with secondary and tertiary alcohols at high temperatures, elimination to form alkenes can occur.

  • Oxidation: If using a strong oxidizing acid catalyst at high temperatures, sensitive functional groups on the substrates may be oxidized.[9]

Troubleshooting Low Yield in Acetal/Ketal Formation

Q5: My acetal formation reaction is giving a low yield. How can I troubleshoot this?

Similar to esterification, acetal formation is a reversible reaction where water is a byproduct. Effective water removal is key to achieving high yields.

Troubleshooting Steps:

  • Anhydrous Conditions: The presence of water is detrimental. Ensure all reagents, solvents, and glassware are scrupulously dry. Use of molecular sieves is highly recommended.[10]

  • Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, very high concentrations of the acid catalyst can lead to protonation of the alcohol, reducing its nucleophilicity.[11] A catalyst loading of 0.1 to 5 mol% is a good starting point.

  • Temperature: While some acetalizations proceed at room temperature, others may require gentle heating. However, excessively high temperatures (e.g., >150°C) can lead to side reactions.[10]

  • Equilibrium Shift: Use an excess of the alcohol or diol to drive the equilibrium towards the product. If possible, remove water using a Dean-Stark trap.

  • Purity of Starting Materials: Ensure the aldehyde/ketone and alcohol are pure. Impurities can inhibit the catalyst or lead to side products.

Quantitative Data: Comparison of Acid Catalysts in Acetal Formation
Catalyst NameCatalyst TypeCatalyst LoadingTemperature (°C)Time (h)Conversion/Yield (%)
Methanesulfonic AcidHomogeneousSuitable amountReflux1High Activity
p-Toluenesulfonic AcidHomogeneousCatalyticVariousVariousHigh (Widely Reported)
Amberlyst-15HeterogeneousCatalyticVariousVariousExcellent (Widely Reported)
Sulfated ZirconiaHeterogeneousCatalyticRoom TempVariousHigh Conversion

Table adapted from available data on isobutyraldehyde (B47883) acetal formation.[12]

Experimental Protocol: General Procedure for 4-NBSA Catalyzed Acetal Formation
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde or ketone, the alcohol (or diol), and anhydrous solvent (e.g., toluene (B28343) or dichloromethane).

  • Drying Agent: Add activated molecular sieves (e.g., 4Å).

  • Catalyst Addition: Add this compound (0.1-5 mol%).

  • Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor by TLC.

  • Work-up:

    • Quench the reaction by adding a mild base (e.g., triethylamine (B128534) or a saturated sodium bicarbonate solution).

    • Filter to remove molecular sieves and any solid byproducts.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude acetal by column chromatography or distillation if necessary.

Catalyst Deactivation and Regeneration

Q6: Can 4-NBSA be deactivated during the reaction? If so, how can it be regenerated?

Yes, sulfonic acid catalysts can be deactivated through several mechanisms:

  • Leaching: The sulfonic acid group can be leached from the aromatic ring, especially in the presence of water at elevated temperatures.[6][13]

  • Ion Exchange: Cations present in the reaction mixture can exchange with the protons of the sulfonic acid groups, neutralizing the catalyst's acidity.[1][13]

  • Formation of Sulfonic Esters: In the presence of excess alcohol, sulfonic acids can form sulfonic esters, which are catalytically inactive.[6]

Regeneration of Sulfonic Acid Catalysts:

Deactivation by ion exchange can often be reversed by washing the catalyst with a strong Brønsted acid to replenish the protons.[1][13] For solid-supported sulfonic acid catalysts, a common regeneration procedure involves washing with an inorganic acid followed by demineralized water.[14]

Visual Guides

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Reaction Yield check_water Is water being effectively removed? (e.g., Dean-Stark, molecular sieves) start->check_water check_reagents Are reagents and solvents anhydrous and pure? check_water->check_reagents Yes implement_water_removal Implement or improve water removal method. check_water->implement_water_removal No check_conditions Are reaction conditions optimal? (Temperature, Time, Stoichiometry) check_reagents->check_conditions Yes purify_reagents Purify/dry reagents and solvents. Use fresh catalyst. check_reagents->purify_reagents No check_catalyst Is the catalyst active and at the correct loading? check_conditions->check_catalyst Yes optimize_conditions Systematically optimize T, t, and molar ratios. check_conditions->optimize_conditions No optimize_catalyst Vary catalyst loading (e.g., 0.5-10 mol%). check_catalyst->optimize_catalyst No success Yield Improved check_catalyst->success Yes implement_water_removal->success purify_reagents->success optimize_conditions->success optimize_catalyst->success

Caption: Troubleshooting workflow for low yield in 4-NBSA catalyzed reactions.

Generalized Mechanism for Acid-Catalyzed Acetal Formation

AcetalFormation cluster_step1 Step 1: Carbonyl Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Formation of Good Leaving Group cluster_step5 Step 5: Water Elimination cluster_step6 Step 6: Second Nucleophilic Attack cluster_step7 Step 7: Final Deprotonation carbonyl Aldehyde/Ketone protonated_carbonyl Protonated Carbonyl (Activated Electrophile) carbonyl->protonated_carbonyl Protonation h_plus H⁺ (from 4-NBSA) hemiacetal_intermediate Protonated Hemiacetal protonated_carbonyl->hemiacetal_intermediate Attack by Alcohol alcohol1 Alcohol (R'OH) hemiacetal Hemiacetal hemiacetal_intermediate->hemiacetal -H⁺ protonated_hemiacetal Protonated Hemiacetal (on OH) hemiacetal->protonated_hemiacetal +H⁺ oxonium_ion Oxonium Ion protonated_hemiacetal->oxonium_ion -H₂O water H₂O protonated_acetal Protonated Acetal oxonium_ion->protonated_acetal Attack by Alcohol alcohol2 Alcohol (R'OH) acetal Acetal (Product) protonated_acetal->acetal -H⁺

Caption: Generalized mechanism of acid-catalyzed acetal formation.

References

identifying byproducts in the sulfonation of nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of nitrobenzene (B124822).

Frequently Asked Questions (FAQs)

Q1: What are the primary products and byproducts of nitrobenzene sulfonation?

The primary product of the electrophilic aromatic sulfonation of nitrobenzene is m-nitrobenzenesulfonic acid. The nitro group is a meta-directing deactivator, leading to the substitution at the meta position. The most significant and commonly encountered byproduct is bis(m-nitrophenyl) sulfone .[1] The formation of this sulfone is intensified when the concentration of the sulfonating agent is high and at elevated temperatures.[2]

Q2: What are other potential minor byproducts?

While bis(m-nitrophenyl) sulfone is the principal impurity, other minor byproducts can include:

  • Isomers: Small amounts of o-nitrobenzenesulfonic acid and p-nitrobenzenesulfonic acid may be formed, although the meta isomer is strongly favored.

  • Dinitrobenzenesulfonic acids: Under harsh conditions, a second sulfonation or nitration could potentially occur, leading to dinitrated or disulfonated products.

  • Unreacted Nitrobenzene: Incomplete reaction will leave residual nitrobenzene in the product mixture.

Q3: How can I minimize the formation of sulfone byproducts?

The formation of sulfones can be minimized by carefully controlling the reaction conditions:

  • Temperature: Adding the sulfonating agent at a lower temperature (below 40°C) and then heating to complete the reaction can significantly reduce sulfone formation.[2]

  • Stoichiometry: Using a minimal excess of the sulfonating agent can help to limit byproduct formation.

  • Reaction Time: A shorter reaction time, as demonstrated in microreactor setups, can lead to higher selectivity for the desired product.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low yield of m-nitrobenzenesulfonic acid 1. Incomplete reaction. 2. Reversibility of sulfonation. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature moderately. Confirm completion by HPLC or TLC. 2. Avoid excess water in the reaction medium, as sulfonation is a reversible process.[3] 3. Ensure the reaction is heated sufficiently after the addition of the sulfonating agent to drive the reaction to completion.[2]
High percentage of bis(m-nitrophenyl) sulfone detected 1. High reaction temperature during addition of sulfonating agent. 2. High concentration of sulfonating agent.1. Maintain a low temperature (e.g., below 40°C) during the addition of sulfur trioxide or oleum.[2] 2. Use a smaller excess of the sulfonating agent.
Presence of unexpected peaks in HPLC/GC analysis 1. Formation of isomeric byproducts. 2. Contamination of starting materials. 3. Further reactions (e.g., dinitration) under harsh conditions.1. Use analytical standards to confirm the identity of isomers. Optimize reaction conditions for better selectivity. 2. Analyze the purity of the starting nitrobenzene and sulfonating agent. 3. Re-evaluate the reaction conditions (temperature, time, and concentration of reagents) to avoid over-reaction.
Poor peak shape or resolution in HPLC analysis 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Sample solvent incompatible with the mobile phase.1. Optimize the mobile phase, including the organic modifier, pH, and buffer concentration. 2. Flush the column with a strong solvent or replace it if necessary. 3. Whenever possible, dissolve the sample in the mobile phase.

Data Presentation

Table 1: Effect of Reaction Temperature on Sulfone Formation

ExperimentTemperature of SO₃ Addition (°C)Rearrangement Temperature (°C)Unchanged Nitrobenzene (%)Sulfones (%)
135-401300.14.0
250-531300.18.2
355-601300.19.3

Data adapted from US Patent 3,492,342.[2]

Table 2: Effect of Molar Ratio on Conversion and Selectivity in a Microreactor

EntryMolar Ratio (SO₃:NB)Temperature (°C)Conversion of NB (%)Selectivity of m-NBSA (%)
11.76409493.6
21.26407191.5
31.11406090.0

NB: Nitrobenzene; m-NBSA: m-nitrobenzenesulfonic acid.

Experimental Protocols

Protocol 1: HPLC Analysis of Nitrobenzene Sulfonation Mixture

This protocol is designed for the separation and quantification of nitrobenzene, m-nitrobenzenesulfonic acid, and bis(m-nitrophenyl) sulfone.

  • Sample Preparation:

    • Carefully quench a small aliquot of the reaction mixture in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Neutralize the sample with a suitable base (e.g., sodium hydroxide) to a pH of ~7.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A Phenyl-Hexyl column can also be used for better separation of nitroaromatics.[4]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare calibration curves for nitrobenzene, m-nitrobenzenesulfonic acid, and bis(m-nitrophenyl) sulfone using certified reference standards.

    • Calculate the concentration of each component in the sample based on the peak area and the calibration curve.

Protocol 2: GC-MS Analysis for Volatile Impurities

This protocol is suitable for identifying and quantifying unreacted nitrobenzene and other potential volatile byproducts.

  • Sample Preparation:

    • Dilute a sample of the reaction mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Perform a liquid-liquid extraction to separate the organic components from the sulfonic acids and sulfuric acid. Neutralize the aqueous layer before extraction if necessary.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate if necessary.

  • GC-MS System and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

  • Identification and Quantification:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Confirm the identity of key components using reference standards.

    • For quantification, prepare a calibration curve using an internal standard.

Visualizations

experimental_workflow cluster_reaction Sulfonation Reaction cluster_analysis Byproduct Analysis cluster_troubleshooting Troubleshooting Loop start Nitrobenzene + Sulfonating Agent reaction Controlled Temperature Reaction start->reaction quench Quench Reaction Mixture reaction->quench sample_prep Sample Preparation (Dilution, Neutralization, Filtration) quench->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis (for volatiles) sample_prep->gcms data Data Analysis (Quantification) hplc->data gcms->data evaluation Evaluate Results (Yield, Purity) data->evaluation decision Byproducts Acceptable? evaluation->decision optimization Optimize Reaction Conditions decision->optimization No end Final Product decision->end Yes optimization->start

Caption: Experimental workflow for the sulfonation of nitrobenzene and byproduct analysis.

troubleshooting_logic cluster_causes Identify Probable Cause cluster_solutions Implement Solution problem Problem Detected in Analysis cause1 High Sulfone Content problem->cause1 cause2 Low Product Yield problem->cause2 cause3 Unexpected Peaks problem->cause3 solution1 Adjust Temperature and/or Reactant Ratio cause1->solution1 solution2 Increase Reaction Time/Temp or Check for Water cause2->solution2 solution3 Analyze Starting Materials and Optimize Conditions for Selectivity cause3->solution3 reanalyze Re-run Experiment and Analyze solution1->reanalyze solution2->reanalyze solution3->reanalyze

Caption: Logic diagram for troubleshooting byproduct formation in nitrobenzene sulfonation.

References

how to avoid sulfone formation during 4-Nitrobenzenesulfonic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitrobenzenesulfonic acid. The primary focus is on preventing the formation of the common sulfone byproduct.

Troubleshooting Guide: Minimizing Sulfone Formation

Issue: Significant formation of diphenyl sulfone byproduct is observed during the sulfonation of nitrobenzene (B124822).

Cause: The formation of sulfone is a common side reaction in aromatic sulfonation, particularly when using highly reactive sulfonating agents like sulfur trioxide (SO₃).[1] This side reaction is intensified when the compound being sulfonated is in excess and at elevated temperatures during the initial addition of the sulfonating agent.[1] The reaction proceeds through the formation of an addition compound of sulfur trioxide and the nitroaromatic compound, which then rearranges to the desired sulfonic acid upon heating.[1] However, unfavorable conditions can lead to an alternative reaction pathway resulting in the sulfone byproduct.

Solutions:

Parameter Recommendation Rationale
Addition Temperature Add gaseous sulfur trioxide to nitrobenzene while maintaining the reaction temperature below 40°C , preferably between 20°C and 40°C.[1]Keeping the initial reaction temperature low is critical to suppress the sulfone-forming side reaction. Data indicates that exceeding 40°C during the addition of SO₃ leads to a significant increase in sulfone formation.[1]
Rearrangement Temperature After the addition of sulfur trioxide is complete, heat the reaction mixture to at least 130°C to facilitate the rearrangement to this compound.[1]This higher temperature is necessary to ensure the complete and rapid conversion of the intermediate addition compound to the desired product. Temperatures below 130°C result in incomplete reactions and lower yields.[1]
Sulfonating Agent Use gaseous sulfur trioxide for direct sulfonation.Direct sulfonation with SO₃ avoids the formation of water as a byproduct, which can complicate the reaction equilibrium often seen when using sulfuric acid or oleum (B3057394).[1]
Monitoring the Reaction Monitor the disappearance of the starting material (nitrobenzene) to ensure the reaction goes to completion.Incomplete rearrangement will leave unreacted nitrobenzene, reducing the overall yield of the desired product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sulfone formation during the synthesis of this compound?

A1: Sulfone formation is a side reaction that is particularly prevalent when using potent sulfonating agents such as sulfur trioxide. The reaction is intensified by higher temperatures during the initial addition of the sulfonating agent and when there is an excess of the aromatic compound being sulfonated.[1]

Q2: How does temperature control impact the yield of this compound and the formation of the sulfone byproduct?

A2: Temperature control is the most critical factor in minimizing sulfone formation. The synthesis is a two-stage process:

  • Addition Stage: The addition of sulfur trioxide to nitrobenzene should be conducted at a low temperature (below 40°C) to prevent the formation of the sulfone byproduct.[1]

  • Rearrangement Stage: Following the addition, the reaction mixture must be heated to at least 130°C to ensure the complete conversion of the intermediate to this compound, thus maximizing the yield.[1]

Q3: Can I use oleum or concentrated sulfuric acid instead of gaseous sulfur trioxide?

A3: While oleum and sulfuric acid are common sulfonating agents, using gaseous sulfur trioxide for the direct sulfonation of nitrobenzene is advantageous as it does not produce water as a byproduct. The presence of water can complicate the reaction and may not be as effective in the temperature-controlled process for minimizing sulfone formation.[1]

Q4: What is a typical yield of this compound when following the recommended temperature-controlled protocol?

A4: By adhering to the two-step temperature protocol, high yields of this compound can be achieved with almost complete suppression of sulfone formation. The amount of unreacted nitrobenzene can be reduced to 0.1% or less.[1]

Q5: How can I isolate the this compound from the reaction mixture?

A5: The reaction mass can be "drowned" in water, neutralized with an alkaline substance, and then filtered to remove any insoluble materials, including any minor sulfone byproduct. The desired product can then be isolated from the filtrate, for example, by evaporation to obtain the alkaline salt of the nitroaromatic sulfonic acid.[1]

Quantitative Data

The following table summarizes the effect of addition and rearrangement temperatures on the formation of sulfone and the conversion of nitrobenzene.

Addition Temperature (°C)Rearrangement Temperature (°C)Duration of Rearrangement (hours)Sulfone Formed (%)Unchanged Nitrobenzene (%)
35-4013220.40.1
50-5313828.80.1
55-6013029.30.1

Data adapted from US Patent 3,492,342.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound with Minimized Sulfone Formation

This protocol is based on the process described in US Patent 3,492,342.[1]

Materials:

  • Nitrobenzene

  • Stabilized sulfur trioxide (e.g., Sulfan B)

  • Apparatus for generating and introducing gaseous sulfur trioxide

  • Reaction vessel with cooling (e.g., brine bath) and heating capabilities, and mechanical stirring

Procedure:

  • Preparation: Charge the reaction vessel with nitrobenzene. Begin agitation and cool the vessel to the desired addition temperature (between 20°C and 40°C).

  • Generation of Gaseous SO₃: Gently heat the stabilized sulfur trioxide to produce sulfur trioxide vapors.

  • Addition of Gaseous SO₃: Introduce the gaseous sulfur trioxide into the cooled, agitated nitrobenzene through a gas diffusing tube placed beneath the surface of the liquid.

  • Temperature Control during Addition: Carefully control the rate of addition of sulfur trioxide and the cooling of the reaction vessel to maintain the temperature of the reaction mixture below 40°C.

  • Completion of Addition: Continue the addition until at least one molar equivalent of sulfur trioxide has been added. An excess of 2% to 10% by weight of sulfur trioxide can be used.

  • Rearrangement: Once the addition is complete, rapidly heat the reaction mixture to a temperature of at least 130°C.

  • Completion of Reaction: Maintain the temperature at or above 130°C for a sufficient time to ensure the complete rearrangement to this compound (typically around 2 hours).

  • Work-up: Cool the reaction mixture. The product can then be isolated using standard procedures, such as quenching with water, neutralization, and filtration.

Visualizations

Logical Workflow for Minimizing Sulfone Formation

G Workflow to Minimize Sulfone Byproduct start Start: Nitrobenzene Sulfonation add_so3 Add Gaseous SO3 start->add_so3 temp_control Maintain Temperature < 40°C add_so3->temp_control sulfone_path High Temp (> 40°C) Leads to Sulfone Formation add_so3->sulfone_path Incorrect Protocol rearrangement Heat to > 130°C for Rearrangement temp_control->rearrangement Successful Low-Temp Addition low_temp_rearrange Low Temp (< 130°C) Incomplete Reaction rearrangement->low_temp_rearrange Incorrect Protocol product Desired Product: This compound rearrangement->product Successful Rearrangement

Caption: Logical workflow for minimizing sulfone byproduct.

Reaction Pathway Diagram

G Reaction Pathways in Nitrobenzene Sulfonation reactants Nitrobenzene + SO3 intermediate Addition Complex reactants->intermediate Low Temperature (< 40°C) byproduct Diphenyl Sulfone Byproduct reactants->byproduct High Temperature (> 40°C) during addition desired_product This compound intermediate->desired_product High Temperature (> 130°C)

Caption: Reaction pathways in nitrobenzene sulfonation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Nitrobenzenesulfonic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 4-nitrobenzenesulfonic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing 4-nitrobenzenesulfonate esters.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-nitrobenzenesulfonate esters. The primary method for this transformation involves the reaction of 4-nitrobenzenesulfonyl chloride (p-NsCl) with an alcohol in the presence of a base.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Reagents: 4-Nitrobenzenesulfonyl chloride is sensitive to moisture.1. Use a fresh bottle of 4-nitrobenzenesulfonyl chloride or ensure it has been stored under anhydrous conditions. Use anhydrous solvent and alcohol.
2. Insufficient Base: The reaction generates HCl, which must be neutralized for the reaction to proceed.2. Ensure at least one equivalent of a suitable base (e.g., triethylamine (B128534), pyridine) is used. For less reactive alcohols, a slight excess of the base may be beneficial.
3. Low Reaction Temperature: The reaction may be too slow at low temperatures, especially with hindered or less nucleophilic alcohols.3. While the initial addition of p-NsCl is often done at 0°C to control the exothermic reaction, allowing the reaction to warm to room temperature or gentle heating may be necessary. Monitor the reaction by TLC.
Formation of Multiple Products/Impurities 1. Side Reactions of the Product: The 4-nitrobenzenesulfonate product is a potent electrophile and can react with nucleophiles present in the reaction mixture.1. Use a non-nucleophilic base if possible. Minimize reaction time once the starting alcohol is consumed. Purify the product promptly after work-up.
2. Decomposition of p-NsCl: 4-Nitrobenzenesulfonyl chloride can decompose in the presence of water or hot alcohol.[1]2. Ensure all reagents and solvents are anhydrous. Avoid excessive heating.
3. Excess Alcohol Reacting with Work-up Reagents: If the work-up involves aqueous solutions, unreacted alcohol will be present.3. After the reaction is complete, consider removing the excess alcohol under reduced pressure before the aqueous work-up.
Difficult Purification 1. Co-elution of Product and Starting Material: The polarity of the starting alcohol and the final ester may be similar.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.
2. Product is an Oil: Some sulfonate esters are not crystalline.2. If recrystallization fails, column chromatography is the recommended method of purification.
3. Residual Pyridine (B92270) or Triethylamine: These bases can be difficult to remove completely.3. During the work-up, wash the organic layer multiple times with an acidic solution (e.g., 1M HCl) to remove the amine base.

Troubleshooting Logic

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities start Experiment Start check_yield Check Yield and Purity (TLC/NMR) start->check_yield low_yield Low or No Product check_yield->low_yield Low impurities Multiple Spots/Impurities check_yield->impurities Impure success High Yield and Purity check_yield->success Good check_reagents Check Reagent Quality (p-NsCl, anhydrous conditions) low_yield->check_reagents check_side_reactions Consider Product Reactivity (Nucleophilic Attack) impurities->check_side_reactions check_base Verify Base Stoichiometry check_reagents->check_base check_temp Optimize Temperature and Reaction Time check_base->check_temp check_pnscl_decomp Check for p-NsCl Decomposition check_side_reactions->check_pnscl_decomp optimize_workup Optimize Work-up and Purification check_pnscl_decomp->optimize_workup

Caption: Troubleshooting logic for 4-nitrobenzenesulfonate ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I use 4-nitrobenzenesulfonyl chloride (p-NsCl) instead of this compound for the esterification?

A1: Direct esterification of sulfonic acids with alcohols is possible but often requires harsh conditions (high temperatures and strong acid catalysts) and can be an equilibrium-limited reaction. The use of 4-nitrobenzenesulfonyl chloride provides a more reliable and higher-yielding method. The sulfonyl chloride is much more reactive than the sulfonic acid, and the reaction goes to completion as the HCl byproduct is neutralized by a base.

Q2: What are the typical reaction conditions for the synthesis of 4-nitrobenzenesulfonate esters?

A2: A common procedure involves dissolving the alcohol in a suitable solvent like pyridine or dichloromethane (B109758), cooling the solution to 0°C, and then adding 4-nitrobenzenesulfonyl chloride portion-wise.[2] A base, such as triethylamine or pyridine (which can also be the solvent), is used to scavenge the HCl produced.[2] After the addition, the reaction is often allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).

Q3: The 4-nitrobenzenesulfonate (nosylate) group is described as a good leaving group. What does this mean for my reaction?

A3: The 4-nitrobenzenesulfonate anion is highly stable due to resonance delocalization of the negative charge and the strong electron-withdrawing effect of the nitro group.[3] This makes it an excellent leaving group in nucleophilic substitution reactions.[3] While this property is often exploited in subsequent synthetic steps, it also means your ester product is susceptible to attack by any nucleophiles present in your reaction mixture. This could be unreacted alcohol, the amine base, or other nucleophilic impurities. Therefore, it is important to control the reaction conditions and time to minimize such side reactions.

Q4: What are the key safety precautions when working with 4-nitrobenzenesulfonyl chloride?

A4: 4-Nitrobenzenesulfonyl chloride is a corrosive and moisture-sensitive solid.[1] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes. It should be stored in a tightly sealed container in a dry environment. It is incompatible with water, hot alcohols, and strong bases (in the absence of a substrate).[1]

Data Presentation

Table 1: Properties of 4-Nitrobenzenesulfonyl Chloride (p-NsCl)
PropertyValueReference
Molecular Formula C₆H₄ClNO₄S[1]
Molecular Weight 221.62 g/mol [1]
Appearance Yellow solid[1]
Melting Point 77-79 °C[1]
Solubility Soluble in toluene, THF, CH₂Cl₂, ethyl acetate (B1210297), DMF. Insoluble in water.[1]
Reactivity Decomposes in hot water or hot alcohol. Sensitive to moisture.[1]

Experimental Protocols

General Protocol for the Synthesis of a 4-Nitrobenzenesulfonate Ester

This protocol is a general guideline based on the synthesis of phenyl 4-nitrobenzenesulfonate and should be adapted for different alcohols.[2]

Materials:

  • Alcohol (1.0 eq)

  • 4-Nitrobenzenesulfonyl chloride (p-NsCl) (1.0 eq)

  • Triethylamine (1.0 eq) or Pyridine (can be used as solvent)

  • Anhydrous Dichloromethane (CH₂Cl₂) (if not using pyridine as solvent)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for chromatography or recrystallization (e.g., hexanes, ethyl acetate, methanol)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous dichloromethane. If using pyridine as the solvent, add the alcohol to pyridine.

  • Addition of Base: Add triethylamine (1.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath.

  • Addition of p-NsCl: Slowly add 4-nitrobenzenesulfonyl chloride (1.0 eq) in small portions to the stirred solution. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction overnight or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with 1M HCl (2x) to remove the amine base.

    • Wash with saturated NaHCO₃ solution (1x).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, if the product is a solid, it may be purified by recrystallization from a suitable solvent (e.g., methanol).[2]

Experimental Workflow Diagram

experimental_workflow setup 1. Reaction Setup: - Alcohol in anhydrous solvent - Add base cooling 2. Cool to 0°C setup->cooling add_pnscl 3. Add p-NsCl portion-wise cooling->add_pnscl react 4. React at room temperature (Monitor by TLC) add_pnscl->react workup 5. Aqueous Work-up: - Quench with water - Extract with organic solvent - Wash with HCl, NaHCO3, brine react->workup dry_concentrate 6. Dry and Concentrate workup->dry_concentrate purify 7. Purify: - Column Chromatography or - Recrystallization dry_concentrate->purify product Final Product purify->product

Caption: General workflow for the synthesis of 4-nitrobenzenesulfonate esters.

References

Technical Support Center: 4-Nitrobenzenesulfonic Acid Catalyst Deactivation and Regeneration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 4-Nitrobenzenesulfonic acid as a catalyst. The information is designed to help you identify the root causes of catalyst deactivation and effectively regenerate your catalyst for reuse.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during reactions catalyzed by this compound.

Guide 1: Decreased Reaction Rate or Lower Product Yield

Problem: You observe a significant drop in the reaction rate or a lower than expected product yield compared to previous runs with a fresh catalyst.

Possible Causes and Solutions:

  • Catalyst Poisoning: Impurities in the reactants or solvent can act as poisons, blocking the active sulfonic acid sites. Common poisons for acid catalysts include basic compounds (e.g., amines), sulfur-containing molecules, and some metal ions.

    • Solution: Ensure the purity of all starting materials and solvents. Consider passing them through a purification column (e.g., activated carbon or alumina) to remove potential inhibitors.

  • Fouling by Coke Formation: In reactions involving organic molecules at elevated temperatures, carbonaceous deposits, known as coke, can form on the catalyst surface, physically blocking the active sites.[1][2]

    • Solution: Lowering the reaction temperature, if possible, can reduce the rate of coke formation.[3] For regeneration, a solvent wash with an appropriate organic solvent can help remove these deposits.

  • Water Content: Excess water in the reaction medium can lead to a decrease in the catalytic activity of sulfonic acids.[4]

    • Solution: Ensure all reactants and solvents are anhydrous, especially for water-sensitive reactions. Use of a Dean-Stark trap or molecular sieves can help remove water formed during the reaction.

Guide 2: Inconsistent Catalyst Performance Between Batches

Problem: You notice significant variations in reaction outcomes when using different batches of either fresh or regenerated this compound.

Possible Causes and Solutions:

  • Incomplete Regeneration: The regeneration procedure may not have been sufficient to fully restore the catalyst's activity.

    • Solution: Optimize the regeneration protocol. This may involve increasing the washing time, using a different solvent, or employing a mild thermal treatment. After regeneration, it is crucial to verify the restoration of activity through a test reaction.[5]

  • Catalyst Leaching: Although this compound is a solid catalyst, some leaching of the active sulfonic acid groups can occur, especially in the presence of polar solvents or water.[6] This leads to a lower concentration of active sites in subsequent runs.

    • Solution: Consider using a less polar solvent if the reaction conditions permit. After the reaction, quantify the amount of leached acid in the reaction mixture to assess the stability of the catalyst.

  • Thermal Degradation: Exposure to excessively high temperatures during the reaction or regeneration can lead to the thermal decomposition of the sulfonic acid groups.

    • Solution: Determine the thermal stability of the this compound catalyst and ensure that the reaction and regeneration temperatures do not exceed this limit.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound catalyst deactivation?

A1: The most common indicators of catalyst deactivation are:

  • A noticeable decrease in the rate of reaction.

  • A lower final product yield under the same reaction conditions.

  • A change in the product selectivity, with an increase in the formation of byproducts.

  • Physical changes to the catalyst, such as a change in color (e.g., darkening due to coke formation).

Q2: Can I reuse my this compound catalyst?

A2: Yes, in many cases, the catalyst can be recovered and reused. However, its activity may decrease with each cycle. A regeneration step is often necessary to restore its catalytic performance. The reusability will depend on the specific reaction conditions and the mechanism of deactivation.

Q3: What is the most common cause of deactivation for sulfonic acid catalysts?

A3: For sulfonic acid catalysts, deactivation is often caused by a combination of factors. Poisoning of the acid sites by basic impurities, fouling of the surface by polymeric or carbonaceous materials (coke), and leaching of the sulfonic acid groups into the reaction medium are the most frequently encountered issues.[1][6]

Q4: How can I determine if my catalyst has been effectively regenerated?

A4: To confirm the effectiveness of the regeneration process, you should perform a control reaction with the regenerated catalyst and compare the results (reaction rate, yield, and selectivity) to those obtained with a fresh catalyst under identical conditions.[5] Characterization techniques such as acid-base titration can also be used to quantify the number of active acid sites before and after regeneration.

Q5: Is this compound sensitive to water?

A5: Yes, the presence of water can affect the performance of sulfonic acid catalysts. Water can compete with the reactants for the active sites and, in some cases, may contribute to the leaching of the sulfonic acid groups.[4] For reactions that are sensitive to water, it is advisable to use anhydrous conditions.

Data Presentation

Table 1: Common Causes of Catalyst Deactivation and Mitigation Strategies

Deactivation MechanismDescriptionCommon IndicatorsMitigation/Regeneration Strategy
Poisoning Strong chemisorption of impurities on active sites.Rapid loss of activity, even at low impurity concentrations.Purification of reactants and solvents; washing the catalyst with an appropriate solvent.
Fouling (Coking) Physical deposition of carbonaceous material on the catalyst surface.[1]Gradual loss of activity; visible darkening of the catalyst.Optimizing reaction conditions (e.g., lower temperature); regeneration by solvent washing or controlled oxidation.[2][7]
Leaching Loss of active sulfonic acid groups into the reaction medium.[6]Decreasing activity over multiple reuse cycles; presence of acid in the product mixture.Use of less polar solvents; immobilization of the catalyst on a solid support.
Thermal Degradation Decomposition of sulfonic acid groups at high temperatures.Irreversible loss of activity, especially after exposure to high heat.Operating within the catalyst's known thermal stability range.

Table 2: Example of Catalyst Performance Over Multiple Cycles (Illustrative Data)

Cycle NumberReaction Yield (%)Catalyst State
195Fresh
282Used
3 (After Regeneration)92Regenerated
478Used
5 (After Regeneration)89Regenerated

Note: This table presents illustrative data to demonstrate the typical trend of catalyst deactivation and the effect of regeneration. Actual performance will vary depending on the specific reaction and conditions.

Experimental Protocols

Protocol 1: General Procedure for an Esterification Reaction using this compound
  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq.) and the alcohol (1.2 - 2.0 eq.).

  • Catalyst Addition: Add this compound (typically 1-5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then with a saturated sodium bicarbonate solution to remove the acid catalyst.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by distillation or chromatography as required.

Protocol 2: General Procedure for the Regeneration of this compound Catalyst
  • Catalyst Recovery: After the reaction, recover the solid this compound catalyst by filtration or centrifugation.

  • Solvent Washing (for removal of adsorbed species and coke):

    • Wash the recovered catalyst with a suitable organic solvent in which the byproducts and coke precursors are soluble (e.g., acetone, methanol (B129727), or dichloromethane).

    • Stir the catalyst in the solvent for a defined period (e.g., 30-60 minutes) at room temperature.

    • Repeat the washing step 2-3 times with fresh solvent.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent. Caution: Avoid excessively high temperatures to prevent thermal degradation.

  • Activity Verification: Test the activity of the regenerated catalyst using a standard test reaction and compare the results with those of a fresh catalyst.

Visualizations

Experimental_Workflow cluster_reaction Catalytic Reaction cluster_separation Separation cluster_regeneration Catalyst Regeneration Reactants Reactants & Solvent Reaction Reaction at Controlled Temperature Reactants->Reaction Catalyst Fresh 4-NBSA Catalyst Catalyst->Reaction Product Product Mixture Reaction->Product Filtration Filtration/ Centrifugation Product->Filtration CrudeProduct Crude Product Filtration->CrudeProduct UsedCatalyst Used Catalyst Filtration->UsedCatalyst SolventWash Solvent Washing UsedCatalyst->SolventWash Drying Drying SolventWash->Drying RegenCatalyst Regenerated Catalyst Drying->RegenCatalyst RegenCatalyst->Reaction Reuse

Caption: Experimental workflow for catalyst use, separation, and regeneration.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions & Actions Start Low Yield or Slow Reaction Poisoning Catalyst Poisoning Start->Poisoning Impurities? Fouling Fouling/Coking Start->Fouling High Temp? Leaching Catalyst Leaching Start->Leaching Multiple Uses? Thermal Thermal Degradation Start->Thermal Excessive Heat? Purify Purify Reactants/ Solvents Poisoning->Purify Regenerate Regenerate Catalyst (Solvent Wash) Fouling->Regenerate Optimize Optimize Conditions (e.g., lower temp.) Fouling->Optimize CheckStability Check Catalyst Stability Leaching->CheckStability Thermal->Optimize

Caption: Troubleshooting logic for decreased catalyst performance.

References

Technical Support Center: Purification of Crude 4-Nitrobenzenesulfonic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Nitrobenzenesulfonic acid via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
The compound "oils out" instead of crystallizing. 1. The solution is too concentrated, causing the solute to come out of solution above its melting point. 2. The cooling rate is too rapid. 3. Significant impurities are present, depressing the melting point of the mixture.1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent (e.g., 5-10% more water) to slightly decrease the concentration. 2. Allow the flask to cool slowly to room temperature on an insulated surface before transferring to an ice bath. 3. If the problem persists, consider pre-purification steps like washing the crude material or using activated carbon to remove impurities before recrystallization.
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. 2. The solution has become supersaturated but requires a nucleation site to initiate crystallization.1. Reheat the solution and boil off a portion of the solvent to increase the concentration. Periodically check for crystal formation upon cooling a small sample. 2. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. 3. Add a "seed crystal" of pure this compound to the cooled solution.
Crystal formation is very rapid, resulting in fine powder. The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth.Reheat the solution to redissolve the solid and add a small amount of extra hot solvent. Allow for a slower cooling process to encourage the formation of larger, purer crystals.[1]
The recovered crystals are still colored (yellowish). Colored impurities are present in the crude material and are co-precipitating with the product.Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use a fluted filter paper for the hot gravity filtration to remove the carbon.
Low recovery of purified crystals. 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that this crop may be less pure than the first. 2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration to prevent cooling and premature crystallization. Use a stemless funnel. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are difficult to dry. This compound is hygroscopic and can retain water.Dry the crystals under vacuum at a slightly elevated temperature (e.g., 50-60 °C). Ensure the product is stored in a desiccator to prevent moisture reabsorption.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is the most common and effective solvent for the recrystallization of this compound. It is highly soluble in hot water and has significantly lower solubility in cold water, which is the ideal characteristic for a recrystallization solvent.[2]

Q2: How much water should I use to dissolve the crude this compound?

A2: The solubility of this compound in water at 100.5 °C is approximately 476 g/L.[3][4] Therefore, you should aim to use a minimal amount of boiling water to fully dissolve the crude material. A good starting point is to use approximately 2.1 mL of water for every 1 gram of crude acid. It is recommended to add the hot water portion-wise until the solid is just dissolved.

Q3: My crude this compound contains inorganic salts. Will recrystallization from water remove them?

A3: Recrystallization from water can be effective in removing inorganic salt impurities, as their solubility characteristics in water differ from that of this compound. However, for significant salt contamination, a pre-purification step, such as dissolving the crude product in a minimal amount of cold water (in which the sulfonic acid is soluble but some salts may be less so) and filtering, might be beneficial.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 105-112 °C.[3][4] A sharp melting point within this range is a good indicator of purity.

Q5: What safety precautions should be taken when working with this compound?

A5: this compound is a corrosive and irritating compound. Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Quantitative Data

The following table summarizes key quantitative data for the recrystallization of this compound.

ParameterValueReference(s)
Molecular Formula C₆H₅NO₅S[3][4]
Molecular Weight 203.17 g/mol [3][4]
Appearance Beige to yellow-orange crystalline powder[3][4]
Melting Point 105-112 °C[3][4]
Solubility in Water (100.5 °C) 476 g/L[3][4]

Experimental Protocol: Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • For every 1 gram of crude material, add approximately 2 mL of deionized water.

    • Heat the mixture to a gentle boil while stirring to dissolve the solid.

    • If the solid does not completely dissolve, add small additional portions of hot deionized water until a clear solution is obtained. Avoid adding a large excess of water.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.

    • Bring the solution back to a boil for a few minutes.

  • Hot Gravity Filtration:

    • Preheat a stemless funnel and a receiving Erlenmeyer flask by placing them on a hot plate or in an oven.

    • Place a fluted filter paper in the hot funnel.

    • Filter the hot solution by gravity to remove any insoluble impurities and activated carbon. This step should be performed quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering impurities.

    • Continue to draw air through the crystals for several minutes to partially dry them.

  • Drying:

    • Transfer the crystals to a watch glass and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Store the purified this compound in a desiccator.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound add_water Add minimal hot water start->add_water heat_dissolve Heat to boiling to dissolve add_water->heat_dissolve hot_filtration Hot Gravity Filtration (removes insoluble impurities) heat_dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold water vacuum_filtration->wash_crystals dry_crystals Dry under vacuum wash_crystals->dry_crystals end Pure this compound dry_crystals->end

References

Technical Support Center: Managing Side Reactions in 4-Nitrobenzenesulfonic Acid Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for managing side reactions when using 4-Nitrobenzenesulfonic acid (4-NBSA) as a reaction catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using 4-NBSA as a catalyst?

This compound is a potent Brønsted acid catalyst, and its strong acidity, augmented by the electron-withdrawing nitro group, is responsible for its catalytic activity.[1] However, this reactivity can also lead to several common side reactions:

  • Charring and Decomposition: The strong acidity can cause degradation of sensitive organic substrates, especially at elevated temperatures.[2]

  • Unwanted Sulfonation: As an aromatic sulfonic acid, 4-NBSA can act as an electrophilic sulfonating agent, particularly with activated aromatic substrates under concentrated acidic conditions.[3]

  • Hydrolysis: The presence of water can lead to the acid-catalyzed hydrolysis of labile functional groups, such as esters or acetals.

  • Oxidation: The nitro group (—NO₂) is an oxidizing functional group, which can potentially oxidize sensitive substrates, although issues related to strong acidity are more common.

  • Polymerization: Substrates prone to acid-catalyzed polymerization, such as styrenes or certain alkenes, can form polymers as a significant side product.[4]

Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

This is a classic sign of charring or decomposition of the starting material or product. It is typically caused by the strong, corrosive nature of the acid catalyst, often exacerbated by high temperatures.[2]

Mitigation Strategies:

  • Reduce Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4] Consider using an ice bath for initial cooling.[5]

  • Lower Catalyst Loading: An excess of catalyst can accelerate decomposition. Titrate the catalyst loading to find the optimal balance between reaction rate and side product formation.

  • Slow Addition: Add the 4-NBSA catalyst slowly or portion-wise to the reaction mixture to control any initial exotherm.

Q3: I am observing sulfonation of my aromatic substrate. How can I minimize this?

Aromatic sulfonation is an electrophilic aromatic substitution reaction that is known to be reversible.[3][6] It typically occurs under concentrated acidic conditions.[3]

Mitigation Strategies:

  • Control Temperature: The position of the sulfonation equilibrium is temperature-dependent. Lowering the temperature can often disfavor the sulfonation side reaction.

  • Use Dilute Conditions: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like sulfonation.

  • Leverage Reversibility (Desulfonation): The sulfonic acid group can be removed by heating the compound with dilute aqueous acid.[3][6] This principle can be used to either remove an unwanted sulfonic acid group post-reaction or to use sulfonation as a temporary protecting group strategy.[6]

Q4: How can I prevent the hydrolysis of sensitive functional groups in my starting material or product?

Acid-catalyzed hydrolysis requires the presence of water. The most effective way to prevent this side reaction is to maintain strictly anhydrous (dry) conditions throughout the experiment.

Mitigation Strategies:

  • Use Dry Solvents: Ensure all solvents are thoroughly dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves).

  • Dry Reagents: Dry all reagents and starting materials before use.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture.

  • Use a Dehydrating Agent: In some cases, such as esterification, adding an agent to remove water as it is formed (e.g., via a Dean-Stark apparatus with an azeotroping solvent like toluene) can drive the reaction forward and prevent hydrolysis of the product.[7]

Troubleshooting Guide: Specific Issues

Problem Symptoms Potential Causes Recommended Solutions
Polymerization Significant thickening of the reaction mixture, formation of an insoluble mass, low yield of the desired product.The substrate is prone to acid-catalyzed polymerization (e.g., alkenes, styrenes, indoles).[4] High concentration of the reactive monomer.1. Reduce Concentration: Add the reactive monomer slowly to the reaction mixture to keep its instantaneous concentration low.[4]2. Lower Temperature: Run the reaction at a reduced temperature.[4]3. Use an Inhibitor: If applicable, add a small amount of a radical or polymerization inhibitor.
Incomplete Conversion TLC or GC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.Deactivated catalyst.[4] The reaction has reached equilibrium.[4] Insufficient catalyst loading.1. Verify Catalyst Activity: Ensure the 4-NBSA is pure and has been stored correctly.2. Increase Catalyst Loading: Incrementally increase the mole percentage of the catalyst.[8]3. Drive Equilibrium: If the reaction is reversible (e.g., esterification), remove a byproduct (like water) to push the reaction to completion.[4][9]
Difficult Product Isolation The crude product is difficult to purify; the 4-NBSA catalyst co-elutes with the product or complicates extraction.4-NBSA is highly polar and water-soluble.[10] Improper work-up procedure.1. Aqueous Wash: During work-up, wash the organic layer thoroughly with water or a saturated sodium bicarbonate solution to neutralize and remove the acidic catalyst.[11][12]2. Brine Wash: A final wash with brine (saturated NaCl solution) will help remove the bulk of dissolved water from the organic layer before drying.[11][12]

Data Presentation

Table 1: Effect of Catalyst Loading and Temperature on Side Product Formation (Illustrative Example)

This table illustrates the typical relationship between reaction parameters and outcomes for an acid-catalyzed reaction. Optimal conditions balance reaction rate with the minimization of side products like decomposition.

Run Substrate (mmol) 4-NBSA (mol%) Temperature (°C) Time (h) Product Yield (%) Decomposition Byproduct (%)
1101501265< 5
210550492< 5
31010502955
41058018515
5101080170>25 (Charring)

Experimental Protocols

Protocol 1: General Procedure for 4-NBSA Catalyzed Esterification with Minimized Charring

This protocol describes the esterification of a generic carboxylic acid and alcohol, focusing on techniques to control side reactions.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and an appropriate anhydrous solvent (e.g., toluene).

  • Inert Atmosphere: Flush the system with an inert gas (N₂ or Ar).

  • Temperature Control: Place the flask in a temperature-controlled oil bath and bring the mixture to the desired reaction temperature (e.g., 80°C). It is recommended to start at a lower temperature to establish a baseline.[4]

  • Catalyst Addition: Dissolve the 4-NBSA (e.g., 1-5 mol%) in a small amount of the reaction solvent. Add this catalyst solution dropwise to the heated reaction mixture over 10-15 minutes to avoid a rapid exotherm.

  • Monitoring: Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or GC-MS.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Proceed with the work-up as described in Protocol 2.

Protocol 2: Standard Aqueous Work-up to Remove 4-NBSA

This procedure is designed to isolate the product from the reaction mixture and effectively remove the water-soluble 4-NBSA catalyst.[11]

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was run neat, dilute it with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently to mix, and periodically vent the funnel to release any CO₂ gas that forms. This step neutralizes the 4-NBSA catalyst, converting it to its highly water-soluble sodium salt.[11]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove the majority of the dissolved water from the organic phase.[11][12]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for 10-15 minutes.[11]

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified (e.g., by column chromatography or recrystallization).[11][12]

Visualizations

TroubleshootingWorkflow Start Reaction Problem Observed CheckColor Assess Mixture Color Start->CheckColor IsCharred Dark / Charred? CheckColor->IsCharred Sol_Charring 1. Lower Temperature 2. Reduce Catalyst Loading 3. Ensure Anhydrous Conditions IsCharred->Sol_Charring Yes CheckConversion Check Conversion (TLC/GC) IsCharred->CheckConversion No IsIncomplete Incomplete? CheckConversion->IsIncomplete Sol_Incomplete 1. Increase Catalyst Loading 2. Check Reagent Purity 3. Remove Water Byproduct IsIncomplete->Sol_Incomplete Yes CheckPurity Analyze Byproducts (NMR/MS) IsIncomplete->CheckPurity No IsSulfonated Sulfonation Observed? CheckPurity->IsSulfonated Sol_Sulfonation 1. Lower Temperature 2. Consider Desulfonation Step IsSulfonated->Sol_Sulfonation Yes

Caption: A troubleshooting workflow for diagnosing common issues.

CompetingPathways cluster_main Desired Reaction Pathway cluster_side Competing Side Reactions Reactants Substrate + Reagent TransitionState [Transition State] Reactants->TransitionState + 4-NBSA (Catalyst) Charring Decomposition / Charring Reactants->Charring High Temp Excess Acid Sulfonation Sulfonated Byproduct Reactants->Sulfonation Aromatic Substrate High Temp Hydrolysis Hydrolyzed Byproduct Reactants->Hydrolysis Trace H₂O Product Desired Product TransitionState->Product

References

Technical Support Center: Improving Regioselectivity in 4-Nitrobenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of 4-Nitrobenzenesulfonic acid, with a specific focus on overcoming challenges related to regioselectivity.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the direct synthesis of this compound with high regioselectivity so challenging?

A1: The primary challenge lies in the principles of electrophilic aromatic substitution (EAS). The synthesis typically involves two sequential reactions on a benzene (B151609) ring: sulfonation and nitration. Both the sulfonic acid group (-SO₃H) and the nitro group (-NO₂) are strongly electron-withdrawing and act as meta-directors.[1][2][3] This means that regardless of the order of the reactions, the second substituent is electronically directed to the meta position, leading to 3-nitrobenzenesulfonic acid as the major product.[3][4]

Q2: What is the expected isomer distribution when nitrating benzenesulfonic acid?

A2: When benzenesulfonic acid is nitrated, the sulfonic acid group directs the incoming nitro group primarily to the meta position. Computational studies and experimental outcomes show a significant preference for the meta isomer. One analysis predicts an isomer distribution ratio of approximately 18.7% ortho, 81.0% meta, and only 0.3% para.[4] This makes direct nitration an inefficient route for obtaining the desired 4-nitro (para) isomer.

Q3: Does reversing the reaction order—sulfonating nitrobenzene (B124822)—improve the yield of the para isomer?

A3: No, reversing the order does not solve the regioselectivity problem. The nitro group on nitrobenzene is also a powerful meta-director.[1][2] Therefore, the sulfonation of nitrobenzene will also predominantly yield the meta isomer, 3-nitrobenzenesulfonic acid.[2][5][6]

Q4: What are the most effective strategies for selectively synthesizing this compound?

A4: Given the challenges of direct synthesis, indirect methods are generally required to achieve high para-selectivity. Effective strategies include:

  • Hydrolysis of 4-nitrobenzenesulfonyl chloride: This is a common method where the sulfonyl chloride derivative is first synthesized and then hydrolyzed to the sulfonic acid.[7]

  • Using a para-directing precursor: One can start with a molecule that already has a strong ortho, para-directing group at the 1-position. For example, the nitration of p-toluenesulfonic acid places the nitro group ortho to the methyl group (and meta to the sulfonic acid group), followed by oxidation of the methyl group to a carboxylic acid.[2][8]

  • Blocking/Protecting Group Strategies: The reversibility of the sulfonation reaction can be exploited. A sulfonic acid group can be used as a blocking group to direct another substituent before being removed.[9][10]

Q5: What analytical techniques are best for determining the isomer ratio in my product mixture?

A5: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for separating and quantifying the different isomers of nitrobenzenesulfonic acid.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the isomers based on the distinct chemical shifts of the aromatic protons for the ortho, meta, and para substitution patterns.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of nitrobenzenesulfonic acid.

ProblemPotential CauseSuggested Solution
Low Overall Yield Incomplete Reaction: Insufficient reaction time or non-optimal temperature.[11]Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[11] Adjust time and temperature as needed.
Side Reactions: Formation of sulfones or degradation of material due to harsh conditions (e.g., excessively high temperatures).[12][13]Maintain strict temperature control, typically at lower temperatures (e.g., 0-10 °C for nitration).[11] Ensure the correct stoichiometry of reagents.
Product Loss During Workup: The product is highly water-soluble, making extraction difficult.After quenching the reaction, consider techniques like salting out to reduce the product's solubility in the aqueous layer before extraction. Use a highly polar organic solvent for extraction.
Poor Regioselectivity (High percentage of meta or ortho isomers)Inherent Directing Effects: The primary cause is the meta-directing nature of the -NO₂ and -SO₃H groups in a direct synthesis approach.[4]Change the synthetic route. Employ an indirect method as described in FAQ Q4. This is the most effective solution for obtaining the para isomer.
Non-Optimal Reaction Conditions: Temperature can influence the kinetic vs. thermodynamic product ratio.Control temperature rigorously. Lower temperatures generally favor kinetic control and can sometimes slightly alter isomer distribution.[11]
Standard Nitrating System: The conventional HNO₃/H₂SO₄ mixture is not selective for the para isomer in this context.Investigate alternative nitrating systems. For certain deactivated rings, systems like acyl nitrates with zeolite catalysts have been shown to significantly increase the proportion of the para isomer.[14]
Formation of Byproducts (e.g., dinitro compounds, sulfones)Harsh Reaction Conditions: High temperatures or highly concentrated reagents can lead to over-reaction or side reactions.[13]Use the minimum necessary concentration of nitrating/sulfonating agents (e.g., avoid excessively fuming sulfuric acid if not required).[9] Add reagents slowly and dropwise while maintaining a low temperature.[11]
Incorrect Stoichiometry: An excess of the nitrating agent can promote the formation of dinitrated products.Carefully control the molar ratios of the reactants. Use the limiting reagent as the basis for stoichiometric calculations.

Section 3: Data Presentation

Table 1: Predicted Regioselectivity in the Nitration of Benzenesulfonic Acid

IsomerPosition of NitrationPredicted Molar Ratio (%)
ortho-Nitrobenzenesulfonic acidC2 / C618.7
meta-Nitrobenzenesulfonic acidC3 / C581.0
para-Nitrobenzenesulfonic acidC40.3
Data sourced from a Molecular Electron Density Theory (MEDT) study.[4]

Table 2: Comparison of Synthetic Strategies for this compound

StrategyKey StepsAdvantagesDisadvantages / Challenges
Direct Nitration of Benzenesulfonic Acid Benzene → Sulfonation → NitrationSimple, few steps.Extremely poor regioselectivity for the para isomer (<1%).[4]
Direct Sulfonation of Nitrobenzene Benzene → Nitration → SulfonationSimple, few steps.Poor regioselectivity; major product is the meta isomer.[2][5]
Hydrolysis of 4-Nitrobenzenesulfonyl Chloride 4-Nitrobenzenesulfonyl Chloride + H₂O → ProductHigh regioselectivity if the precursor is pure.Requires prior synthesis of the sulfonyl chloride.
Nitration of p-Toluenesulfonic Acid Toluene (B28343) → Sulfonation → Nitration → OxidationGood control over regioselectivity due to the directing effect of the methyl group.Multi-step process involving a final oxidation step.

Section 4: Experimental Protocols

Protocol 1: Illustrative Synthesis of meta-Nitrobenzenesulfonic Acid via Nitration of Benzenesulfonic Acid

Safety Note: This reaction involves highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 15 mL of concentrated nitric acid (HNO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄) with constant stirring. Keep this mixture cold.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 0.1 mol of benzenesulfonic acid.

  • Nitration: Cool the flask containing benzenesulfonic acid to 0 °C. Slowly add the cold nitrating mixture dropwise from the dropping funnel over a period of 60-90 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The product, primarily 3-nitrobenzenesulfonic acid, will be in the aqueous solution.

  • Isolation: The product can be isolated as a salt (e.g., sodium salt) by careful neutralization with a base like sodium carbonate, followed by evaporation and recrystallization. Isomer analysis should be performed via HPLC.

Protocol 2: Selective Synthesis of 4-Nitrotoluene-2-sulfonic Acid (A Precursor for this compound Derivatives)

Safety Note: Handle all acids and organic solvents with appropriate safety precautions in a fume hood.

  • Sulfonation of Toluene: Add 1.0 mol of toluene to a flask. Cool the flask to 0 °C in an ice bath. Slowly add 1.1 mol of fuming sulfuric acid (oleum) dropwise with vigorous stirring, maintaining the temperature below 10 °C. After addition, stir for 1 hour at room temperature to primarily form p-toluenesulfonic acid.

  • Preparation of Nitrating Mixture: Prepare a nitrating mixture of concentrated HNO₃ and H₂SO₄ as described in Protocol 1.

  • Nitration: Cool the p-toluenesulfonic acid mixture to 0 °C. Slowly add the nitrating mixture dropwise, keeping the temperature below 10 °C. The methyl group directs the nitration to the ortho position (position 2).

  • Workup and Isolation: Pour the reaction mixture onto ice. The resulting 4-nitrotoluene-2-sulfonic acid can be isolated from the acidic solution, often as a salt. This product can then be used in further synthetic steps, such as the oxidation of the methyl group to yield a derivative of this compound.[8]

Section 5: Visual Guides

Caption: The regioselectivity challenge in direct synthesis routes.

Caption: Troubleshooting workflow for poor regioselectivity.

Caption: A recommended synthetic pathway for high para-selectivity.

References

Technical Support Center: Scaling Up 4-Nitrobenzenesulfonic Acid (4-NBSA) Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrobenzenesulfonic acid (4-NBSA) catalyzed processes. The information is designed to address specific issues that may arise during the scale-up of these reactions from the laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-NBSA), and what are its primary applications in industrial synthesis?

This compound (4-NBSA) is a strong Brønsted acid catalyst used in a variety of organic synthesis applications.[1] Its strong acidic nature, enhanced by the electron-withdrawing nitro group, makes it effective for reactions such as esterification, dehydration, and the synthesis of complex organic molecules and pharmaceutical intermediates.[1]

Q2: What are the main safety hazards associated with handling 4-NBSA, especially at a larger scale?

4-NBSA is a corrosive substance that can cause severe skin burns and eye damage.[2][3] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[3] When scaling up, it is crucial to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4] Ensure that emergency eyewash stations and safety showers are readily accessible.[4]

Q3: What are the typical causes of catalyst deactivation, and how can they be mitigated?

Catalyst deactivation is the loss of catalytic activity over time and can be caused by several factors:

  • Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst.[5] Mitigation involves purifying the reactant streams.

  • Coking or Fouling: The deposition of carbonaceous materials or other byproducts on the catalyst surface can block active sites.[6]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the available surface area.[6] Careful temperature control is essential to prevent this.

  • Mechanical Attrition: Physical breakdown of the catalyst can occur, especially in stirred reactors.

Q4: How can 4-NBSA be recovered and recycled after a reaction?

As a homogeneous catalyst, 4-NBSA is dissolved in the reaction medium. Recovery can be challenging but may be achieved through methods such as:

  • Distillation: If the product has a significantly different boiling point, the catalyst may be separated through distillation.

  • Extraction: Liquid-liquid extraction can be used to move the catalyst into a different phase for separation.

  • Precipitation: The catalyst may be precipitated as a salt by adding a suitable counter-ion.

The choice of recovery method depends on the specific reaction and solvent system.

Troubleshooting Guides

Issue 1: Decreased Reaction Rate or Incomplete Conversion Upon Scale-Up

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Inadequate Mixing - Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture.- Verify that the agitation speed is sufficient to maintain a homogeneous mixture and prevent settling of reactants or catalyst.
Poor Heat Transfer - Monitor the internal and jacket temperatures closely. A significant temperature difference may indicate poor heat transfer.- Ensure the reactor's cooling/heating system is functioning optimally and is appropriately sized for the reaction volume and exotherm.
Catalyst Deactivation - Analyze the feedstock for potential catalyst poisons such as sulfur or nitrogen compounds.[5]- Consider filtering the feedstock through a guard bed to remove impurities.- If coking is suspected, a regeneration step may be necessary.
Water Content - In moisture-sensitive reactions like esterification, ensure that all reactants and solvents are anhydrous.[7]- Water can be a byproduct that inhibits the reaction; consider using a Dean-Stark trap or other methods to remove water as it forms.
Issue 2: Formation of Unwanted Byproducts

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
High Reaction Temperature - Optimize the reaction temperature. Localized "hot spots" due to poor mixing can lead to side reactions.- Lowering the reaction temperature may improve selectivity, though it might also decrease the reaction rate.
Incorrect Reactant Stoichiometry - Verify the molar ratios of reactants. An excess of one reactant may favor side reactions.- Control the addition rate of reactants to maintain the desired stoichiometry throughout the reaction.
Extended Reaction Time - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Stop the reaction once the desired conversion is reached to prevent the formation of degradation products.
Catalyst Concentration - Optimize the catalyst loading. While a higher catalyst concentration can increase the reaction rate, it may also catalyze side reactions.

Illustrative Quantitative Data

The following table provides illustrative data for a generic acid-catalyzed esterification reaction. These values should be considered as a starting point and will require optimization for specific processes using 4-NBSA.

ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Reactant A 1.0 mol100 mol
Reactant B 1.2 mol120 mol
4-NBSA Loading 1-5 mol%1-5 mol%
Temperature 80-120 °C80-120 °C
Reaction Time 4-8 hours6-12 hours
Typical Yield >95%85-95%

Experimental Protocols

General Protocol for a 4-NBSA Catalyzed Esterification
  • Reactor Setup: A glass-lined or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and a means for controlled addition of reactants is charged with the carboxylic acid and alcohol.

  • Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove air and moisture.

  • Catalyst Addition: The calculated amount of 4-NBSA is added to the reaction mixture under agitation.

  • Heating: The reaction mixture is heated to the desired temperature while maintaining vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing them by a suitable method (e.g., GC, HPLC, or titration of the carboxylic acid).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The work-up procedure will vary depending on the product and may involve neutralization, extraction, and distillation.

Protocol for Catalyst Recovery via Precipitation
  • Cooling: Cool the reaction mixture to ambient temperature.

  • Base Addition: Slowly add a solution of a suitable base (e.g., sodium hydroxide) to neutralize the 4-NBSA, forming its salt.

  • Precipitation: The salt of 4-NBSA may precipitate out of the organic phase. If necessary, the solvent composition can be adjusted to promote precipitation.

  • Filtration: The precipitated salt is collected by filtration.

  • Regeneration: The collected salt can be treated with a strong acid to regenerate the 4-NBSA for reuse.

Visualizations

troubleshooting_workflow start Low Yield or Slow Reaction Rate check_mixing Check Agitation and Mixing start->check_mixing check_temp Verify Temperature Control check_mixing->check_temp Adequate optimize_mixing Optimize Agitator Speed/Design check_mixing->optimize_mixing Inadequate check_catalyst Investigate Catalyst Activity check_temp->check_catalyst Good Control improve_heat_transfer Improve Heat Transfer check_temp->improve_heat_transfer Poor Control check_impurities Analyze Feedstock for Impurities check_catalyst->check_impurities Active regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Deactivated purify_feedstock Purify Feedstock check_impurities->purify_feedstock Poisons Detected end_nok Further Investigation Needed check_impurities->end_nok No Obvious Issues end_ok Problem Resolved optimize_mixing->end_ok improve_heat_transfer->end_ok regenerate_catalyst->end_ok purify_feedstock->end_ok

Caption: A troubleshooting workflow for addressing low yield or slow reaction rates.

catalyst_deactivation_pathway active_catalyst Active 4-NBSA Catalyst poisoning Poisoning (e.g., Sulfur, Nitrogen Compounds) active_catalyst->poisoning coking Coking/Fouling (Carbonaceous Deposits) active_catalyst->coking sintering Thermal Degradation (High Temperature) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common pathways for the deactivation of 4-NBSA catalyst.

References

Technical Support Center: Removal of Residual 4-Nitrobenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing residual 4-Nitrobenzenesulfonic acid (4-NBSA) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

A1: this compound is a strong organic acid that is highly soluble in water and other polar solvents but has low solubility in non-polar organic solvents.[1] This high polarity is due to the presence of both a sulfonic acid group and a nitro group.[1] Its acidic nature allows for its conversion into a salt, which further enhances its water solubility, forming the basis for its removal by extraction.

Q2: Which methods are most effective for removing 4-NBSA from a reaction mixture?

A2: The most common and effective methods for removing 4-NBSA are:

  • Aqueous Extraction: This involves washing the organic reaction mixture with a basic aqueous solution to convert the acidic 4-NBSA into its highly water-soluble salt, which then partitions into the aqueous layer.

  • Crystallization/Precipitation: In some cases, 4-NBSA can be removed by inducing the crystallization of its salt (e.g., sodium salt) from the reaction mixture, a process often referred to as "salting out".[2][3]

  • Chromatography: For small-scale reactions or when high purity is required, column chromatography can be used, although it is often less practical for large-scale purifications.

Q3: I've performed a basic wash, but I suspect there is still some 4-NBSA in my organic layer. What should I do?

A3: If residual 4-NBSA is suspected, you can perform additional washes with the basic solution. Ensure thorough mixing of the organic and aqueous layers to maximize the extraction efficiency. You can also try increasing the pH of the aqueous wash to ensure complete deprotonation of the sulfonic acid. Finally, a wash with brine (saturated aqueous NaCl solution) can help to remove residual water and any remaining water-soluble impurities from the organic layer.

Q4: Can I use a strong base like sodium hydroxide (B78521) to remove 4-NBSA?

A4: While a strong base like sodium hydroxide will effectively neutralize 4-NBSA, it may not be suitable for all reaction mixtures. If your desired product is base-sensitive (e.g., contains esters that can be saponified), it is better to use a milder base like sodium bicarbonate.[4]

Troubleshooting Guides

Issue 1: Formation of an Emulsion During Aqueous Extraction

An emulsion is a stable mixture of two immiscible liquids, which can make separation of the organic and aqueous layers difficult.[5][6]

Potential Cause Solution
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.[6]
High concentration of surfactants or other emulsifying agents.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.[6]
The densities of the organic and aqueous layers are too similar.Dilute the organic layer with a solvent of different density. For example, if using ethyl acetate, adding hexane (B92381) may help.
Presence of fine solid particles at the interface.Filter the entire mixture through a pad of Celite® or glass wool to remove the solid particles.[5]
High pH of the aqueous layer.If possible, slightly lower the pH of the aqueous layer, ensuring it remains basic enough to keep the 4-NBSA deprotonated.
Issue 2: Product is also Extracted into the Aqueous Layer

If your desired product has some acidic or polar character, it might be partially extracted into the basic aqueous wash along with the 4-NBSA.

Potential Cause Solution
Product is acidic.Use a weaker base for the extraction. For example, if your product is a phenol (B47542) (weakly acidic), using sodium bicarbonate (a weak base) will selectively extract the strongly acidic 4-NBSA, leaving the phenol in the organic layer.
Product is highly polar.After the initial extraction, you can acidify the aqueous layer and re-extract your product with a fresh portion of organic solvent. This, however, will also re-protonate the 4-NBSA, so this method is only suitable if the goal is to separate the product from other impurities in the aqueous layer.
Insufficient washing of the aqueous layer.After separating the initial aqueous layer, wash it once with a small amount of fresh organic solvent to recover any co-extracted product. Combine this organic wash with your main organic layer.
Issue 3: Incomplete Removal of 4-NBSA

Even after multiple extractions, you might find traces of 4-NBSA in your product.

Potential Cause Solution
Insufficient amount of base used.Ensure you are using a molar excess of the base relative to the amount of 4-NBSA in your reaction mixture.
Inefficient mixing of the layers.Ensure thorough mixing during the extraction to allow for complete partitioning of the 4-NBSA salt into the aqueous layer.
The organic solvent has some miscibility with water.After the basic washes, perform a final wash with brine to help remove dissolved water and any remaining ionic impurities from the organic layer.

Quantitative Data Presentation

The following table summarizes key physical and chemical properties of this compound relevant to its removal.

PropertyValueSignificance for Removal
Molecular Weight 203.17 g/mol [7]Important for calculating molar equivalents for neutralization.
Appearance Beige to yellow-orange crystalline powder[8]Physical state at room temperature.
Water Solubility Highly soluble[1]This is the primary property exploited for its removal via aqueous extraction.
Solubility in Non-Polar Solvents Low[1]Facilitates its separation from non-polar organic products.
pKa Strong acidIts low pKa ensures that it is readily deprotonated by even weak bases like sodium bicarbonate, allowing for selective removal.

Experimental Protocols

Protocol 1: Removal of 4-NBSA by Acid-Base Extraction

This protocol is suitable for removing 4-NBSA from a reaction mixture containing a neutral or base-stable organic product.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The aqueous layer will be on the bottom if using a denser-than-water organic solvent like dichloromethane, and on the top for less dense solvents like ethyl acetate.

  • Drain the aqueous layer.

  • Repeat the wash with saturated sodium bicarbonate solution (steps 2-5) two more times to ensure complete removal of the 4-NBSA.

  • Wash the organic layer with an equal volume of brine to remove residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Removal of 4-NBSA by Crystallization of its Sodium Salt ("Salting Out")

This method is applicable when the sodium salt of 4-NBSA is insoluble in the reaction solvent.

Materials:

  • Reaction mixture containing 4-NBSA

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)

  • Appropriate solvent for crystallization

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • To the reaction mixture, add a stoichiometric amount or a slight excess of a sodium base (e.g., a concentrated aqueous solution of NaOH or solid Na₂CO₃) relative to the amount of 4-NBSA.

  • Stir the mixture at room temperature or with gentle heating, as determined by the reaction conditions.

  • The sodium salt of this compound should precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

  • Collect the precipitated salt by filtration.

  • Wash the filter cake with a small amount of cold solvent to remove any entrained product.

  • The filtrate contains the purified product, which can be further purified if necessary.

Visualizations

Removal_Method_Selection start Reaction Mixture containing 4-NBSA product_properties Is the desired product acidic or base-sensitive? start->product_properties is_product_acidic Product is Acidic product_properties->is_product_acidic Yes, acidic is_product_base_sensitive Product is Base-Sensitive product_properties->is_product_base_sensitive Yes, base-sensitive is_product_neutral Product is Neutral/ Base-Stable product_properties->is_product_neutral No consider_chromatography Consider Chromatography or Crystallization is_product_acidic->consider_chromatography extraction_weak_base Use Weak Base Extraction (e.g., NaHCO3) is_product_base_sensitive->extraction_weak_base check_salt_solubility Is the sodium salt of 4-NBSA insoluble in the reaction solvent? is_product_neutral->check_salt_solubility extraction_strong_base Use Strong Base Extraction (e.g., NaOH) check_salt_solubility->extraction_strong_base No salting_out Use 'Salting Out' Method (Crystallization of Sodium Salt) check_salt_solubility->salting_out Yes

Caption: Decision workflow for selecting a 4-NBSA removal method.

Acid_Base_Extraction_Principle cluster_organic Organic Layer cluster_aqueous Aqueous Layer organic_start Product + 4-NBSA (R-SO3H) organic_end Product organic_start->organic_end Remains in Organic Layer aqueous_end 4-NBSA Salt (R-SO3-Na+) organic_start->aqueous_end Reaction & Partitioning aqueous_start Base (e.g., NaHCO3) aqueous_start->aqueous_end Reacts with 4-NBSA

Caption: Principle of 4-NBSA removal by acid-base extraction.

References

Validation & Comparative

A Comparative Guide to the Catalytic Activity of 4-Nitrobenzenesulfonic Acid and p-Toluenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of acid catalysis in organic synthesis, both 4-Nitrobenzenesulfonic acid and p-Toluenesulfonic acid (PTSA) are prominent Brønsted acids. Their efficacy as catalysts is dictated by their acidity and steric factors. This guide provides an objective comparison of their catalytic activity, supported by physicochemical data and representative experimental protocols, to aid in catalyst selection for various synthetic applications.

Physicochemical Properties and Acidity Comparison

The primary determinant of the catalytic activity of these sulfonic acids is their acidity, which can be quantitatively compared using their pKa values. A lower pKa value indicates a stronger acid and, generally, a more active catalyst.

The acidity of these compounds is influenced by the substituent on the benzene (B151609) ring. The methyl group in p-toluenesulfonic acid is weakly electron-donating, while the nitro group in this compound is strongly electron-withdrawing. This electronic difference significantly impacts the stability of the corresponding sulfonate anion, and thus the acidity of the acid. The electron-withdrawing nitro group in this compound enhances its acidity.[1][2]

PropertyThis compoundp-Toluenesulfonic Acid
Molecular Formula C₆H₅NO₅SC₇H₈O₃S
Molar Mass 203.17 g/mol 172.20 g/mol
Predicted pKa -1.38 ± 0.50-2.8 to -0.43[3][4][5]
Calculated pKa Not available-2.58[6]
Reported pKa Not available-1.34[7]

Note on pKa values: The reported pKa values for p-toluenesulfonic acid vary across different sources. It is widely recognized as a strong acid, comparable in strength to sulfuric acid.

Catalytic Activity in Organic Synthesis

Both acids are effective catalysts for a wide range of organic transformations, including esterification, transesterification, and the synthesis of heterocyclic compounds. The choice between the two often depends on the specific reaction conditions and the sensitivity of the substrates.

General Mechanism of Acid-Catalyzed Esterification (Fischer Esterification)

The catalytic cycle of Fischer esterification, a common application for both acids, involves the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.[8][9][10][11][12]

Fischer_Esterification cluster_0 Catalytic Cycle Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ (from Catalyst) Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-COOR'H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ (to Catalyst) Catalyst_H H⁺ Water H₂O PTSA_Esterification_Workflow Start Start Mix Mix Glycerol and Fatty Acid Start->Mix Heat1 Heat to 160°C Mix->Heat1 Add_Catalyst Add p-Toluenesulfonic Acid Heat1->Add_Catalyst Reflux Reflux for 5h with Azeotropic Water Removal Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Toluene (Rotary Evaporation) Cool->Evaporate Wash Wash with Water until Neutral Evaporate->Wash Dry Dry with Anhydrous Na₂SO₄ Wash->Dry Purify Purify by Column Chromatography Dry->Purify End End Purify->End NBS_Acetalization_Workflow Start Start Dissolve Dissolve Aldehyde/Ketone and Alcohol in Toluene Start->Dissolve Add_Catalyst Add this compound Dissolve->Add_Catalyst Reflux Reflux with Dean-Stark Water Removal Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Quench Quench with NaHCO₃ Solution Cool->Quench Extract Separate and Wash Organic Layer Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Remove Solvent Dry->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

References

A Comparative Guide to 4-Nitrobenzenesulfonic Acid and Sulfuric Acid as Catalysts in Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst is paramount in optimizing esterification reactions, a cornerstone of organic synthesis in research and pharmaceutical development. This guide provides an objective comparison of two potent Brønsted acid catalysts: 4-nitrobenzenesulfonic acid and sulfuric acid. By examining their performance through supporting experimental data, this document aims to inform the selection of the most suitable catalyst for specific research and development needs.

Performance Comparison

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, an analysis of individual studies on the esterification of fatty acids, a common model reaction, provides valuable insights into the catalytic efficiencies of sulfonic acids and sulfuric acid. The following table summarizes key performance indicators from various studies on the esterification of oleic acid with methanol (B129727). It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

CatalystReactantsMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Reaction TimeConversion/Yield (%)Reference
4-Dodecylbenzenesulfonic Acid Oleic Acid, MethanolNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedStated to have a clearly increased reaction rate compared to sulfuric acid.[1]
Sulfuric Acid Oleic Acid, Methanol12:10.7 mol L⁻¹Room Temp.30 min96.1 ± 0.4[2]
Sulfuric Acid Oleic Acid, Methanol9:19 wt%60120 min93.98
Sulfuric Acid Oleic Acid, Methanol8:11.4 wt%60Not SpecifiedHigh[3]
Sulfuric Acid Oleic Acid, Ethylene GlycolNot Specified1% of oleic acid1803 hours~90[4]
Sulfonated Biochar Oleic Acid, Methanol8:14.0 wt%805 hours96.28[5]

Note: 4-Dodecylbenzenesulfonic acid is presented as a representative arenesulfonic acid to provide a basis for comparison with sulfuric acid in the absence of direct data for this compound under similar conditions.

Key Observations:

  • Reaction Rates: One study directly comparing 4-dodecylbenzenesulfonic acid to sulfuric acid and p-toluenesulfonic acid in the esterification of oleic acid with methanol found that the reaction rate significantly increased with the hydrophobicity of the catalyst, suggesting sulfonic acids can offer faster reaction kinetics.[1]

  • Yields: Both sulfuric acid and sulfonic acid-based catalysts can achieve high yields (over 90%) in the esterification of fatty acids, demonstrating their effectiveness.[2][5]

  • Reaction Conditions: Sulfuric acid has been shown to be effective even at room temperature, achieving high conversion in a short time with the aid of a homogenizer.[2] Sulfonic acid-catalyzed reactions also proceed efficiently at moderately elevated temperatures.[5]

  • Catalyst Type: The performance of sulfonic acid catalysts can be influenced by their structure. For instance, the hydrophobic nature of the alkyl group in 4-dodecylbenzenesulfonic acid was shown to enhance the reaction rate.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the esterification of a carboxylic acid using sulfuric acid and a general protocol for a sulfonic acid-catalyzed reaction.

Sulfuric Acid-Catalyzed Esterification of 3-Nitrobenzoic Acid

This procedure details the synthesis of methyl 3-nitrobenzoate.

Materials:

  • 3-nitrobenzoic acid (1-2 g)

  • Anhydrous methanol (8 mL per gram of 3-nitrobenzoic acid)

  • Concentrated sulfuric acid (1 mL per 20 mL of methanol)

Procedure:

  • Ensure the 3-nitrobenzoic acid is completely dry, as water can negatively impact the reaction equilibrium.

  • In a round-bottom flask, combine the 3-nitrobenzoic acid with the appropriate volume of anhydrous methanol.

  • While stirring, carefully add the concentrated sulfuric acid to the mixture.

  • The reaction is then heated to reflux.

  • Upon completion, the product is isolated and purified.

Source: Adapted from a procedure for the Fischer Esterification of 3-nitrobenzoic acid.[6]

General Procedure for Sulfonic Acid-Catalyzed Esterification

While a specific protocol for this compound in fatty acid esterification was not found, the following procedure for the esterification of oleic acid using a sulfonated biochar catalyst provides a relevant framework.

Materials:

  • Oleic Acid

  • Methanol

  • Sulfonated biochar catalyst

Procedure:

  • The esterification is carried out in a batch reactor.

  • The oleic acid, methanol (at a specified molar ratio to the acid), and the sulfonated biochar catalyst (at a specific weight percentage) are combined in the reactor.

  • The reaction mixture is heated to the desired temperature (e.g., 80°C) and stirred for a set duration (e.g., 5 hours).

  • After the reaction, the solid catalyst is separated from the product mixture by centrifugation or filtration.

  • The final product is then purified.[5]

Reaction Mechanisms and Logical Comparison

The catalytic action of both this compound and sulfuric acid in esterification proceeds via the well-established Fischer esterification mechanism. This involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

Below are diagrams illustrating the general experimental workflow and a logical comparison of the two catalysts.

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Carboxylic_Acid Carboxylic Acid Mixing Mixing and Heating Carboxylic_Acid->Mixing Alcohol Alcohol Alcohol->Mixing Catalyst Catalyst (this compound or Sulfuric Acid) Catalyst->Mixing Separation Separation of Catalyst Mixing->Separation Purification Purification of Ester Separation->Purification Product Ester Product Purification->Product

Caption: General experimental workflow for acid-catalyzed esterification.

Catalyst_Comparison cluster_catalyst Catalyst cluster_4NBSA This compound cluster_H2SO4 Sulfuric Acid Catalyst_Node Choice of Catalyst NBSA_Properties Properties: - Strong Brønsted acid - Organic sulfonic acid - Electron-withdrawing nitro group enhances acidity Catalyst_Node->NBSA_Properties Select H2SO4_Properties Properties: - Strong Brønsted acid - Mineral acid - Acts as a dehydrating agent Catalyst_Node->H2SO4_Properties Select NBSA_Performance Performance: - Potentially faster reaction rates - High yields NBSA_Properties->NBSA_Performance H2SO4_Performance Performance: - High yields - Effective at various temperatures H2SO4_Properties->H2SO4_Performance

Caption: Logical comparison of catalyst properties and performance.

Conclusion

Both this compound and sulfuric acid are highly effective catalysts for esterification reactions, capable of achieving high product yields. The choice between them may depend on specific reaction requirements. Sulfonic acids, such as the related 4-dodecylbenzenesulfonic acid, may offer the advantage of faster reaction rates due to their organic nature, which can improve solubility in the reaction medium.[1] The electron-withdrawing nitro group in this compound further enhances its acidity, potentially leading to high catalytic activity.

Sulfuric acid remains a widely used and cost-effective catalyst. Its dual role as a catalyst and a dehydrating agent, which helps to drive the reaction equilibrium towards the product, is a significant advantage. It has proven efficacy across a range of temperatures, including ambient conditions.[2]

References

A Comparative Guide to the Catalytic Efficiency of 4-Nitrobenzenesulfonic Acid and Amberlyst-15 Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of acid catalysis, the choice between a homogeneous and a heterogeneous catalyst is a critical decision that can significantly impact reaction efficiency, product purity, and process sustainability. This guide provides an objective comparison of two potent sulfonic acid catalysts: 4-Nitrobenzenesulfonic acid, a homogeneous catalyst, and Amberlyst-15 resin, a heterogeneous catalyst. By presenting supporting experimental data, detailed methodologies, and visual aids, this document aims to assist researchers in selecting the optimal catalyst for their synthetic needs.

At a Glance: Key Differences and Properties

This compound and Amberlyst-15 are both strong Brønsted acids due to the presence of the sulfonic acid group (-SO₃H).[1][2][3] The strong electron-withdrawing nature of the nitro group in this compound further enhances its acidity.[2][4] Amberlyst-15 is a macroreticular polystyrene-based ion-exchange resin with sulfonic acid functional groups, rendering it a solid acid catalyst.[3][5] The primary distinction lies in their physical states and, consequently, their application in chemical reactions.

PropertyThis compoundAmberlyst-15 Resin
Catalyst Type HomogeneousHeterogeneous
Physical State Beige to yellow-orange crystalline powder[2]Gray, opaque, spherical beads[6]
Solubility Soluble in polar solvents like water[7]Insoluble in most solvents
Active Sites Freely available in solutionLocated within the porous structure of the resin beads[6]
Separation Requires extraction or distillationSimple filtration[6]
Reusability Difficult to recover and reuseEasily recovered and reusable for multiple cycles
Corrosiveness Can be corrosive in its free formLess corrosive to equipment
Thermal Stability Dependent on the specific compoundMaximum operating temperature of ~120 °C[6]

Performance in Esterification Reactions: A Comparative Overview

Esterification is a cornerstone reaction in organic synthesis, and both this compound and Amberlyst-15 have been employed as effective catalysts. Due to the scarcity of direct comparative studies, this section presents data from different experiments to provide an insight into their relative performance.

It is crucial to note that the following data is collated from separate studies and does not represent a direct head-to-head comparison under identical conditions.

ReactionCatalystSubstratesMolar Ratio (Alcohol:Acid)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Esterification of p-nitrobenzoic acidToluene sulfonic acid*Glycerol, p-nitrobenzoic acid>3:1Catalytic amount>100->90 (mono-ester)[8]
Esterification of oleic acid4-dodecylbenzenesulfonic acid**Oleic acid, methanol-----[9]
Esterification of acetic acidAmberlyst-15Acetic acid, ethanol3:13 g75-95.2[10]
Esterification of oleic acidAmberlyst-15Oleic acid, ethanol1:13 g75-43.8[10]
Esterification of mixed anhydridesAmberlyst-154-chlorobenzoic palmitic anhydride, various alcohols----Good yields[11]
Esterification of fatty acids in WCO***Amberlyst-15Waste cooking oil, methanol6:1 to 15:11-9 wt.%25-651-72up to 78[12]

*Toluene sulfonic acid is a close structural analog of this compound and is often used as a soluble acid esterification catalyst.[8] **4-dodecylbenzenesulfonic acid is another analog used in the esterification of fatty acids.[9] ***WCO: Waste Cooking Oil

Experimental Protocols

General Procedure for Esterification using this compound (Homogeneous Catalyst)

This protocol is a generalized procedure based on the principles of homogeneous acid catalysis for esterification.

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Charging of Reactants: The carboxylic acid, alcohol (in excess), and a suitable solvent (if necessary to ensure homogeneity) are added to the flask.

  • Catalyst Addition: A catalytic amount of this compound (typically 1-5 mol%) is added to the reaction mixture.

  • Reaction: The mixture is heated to reflux with constant stirring for a predetermined period. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then typically diluted with an organic solvent and washed with water or a mild aqueous base to remove the acid catalyst and any unreacted carboxylic acid. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by distillation or column chromatography.

General Procedure for Esterification using Amberlyst-15 (Heterogeneous Catalyst)

This protocol is a generalized procedure for esterification using a solid acid catalyst.

  • Catalyst Preparation: Amberlyst-15 resin is activated by washing with the alcohol to be used in the reaction, followed by drying.

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

  • Charging of Reactants: The carboxylic acid, alcohol, and the activated Amberlyst-15 resin (typically 5-20 wt% of the limiting reactant) are added to the flask.

  • Reaction: The mixture is heated to the desired temperature with vigorous stirring to ensure good contact between the reactants and the solid catalyst. The reaction progress is monitored by sampling the liquid phase and analyzing it by TLC or GC.

  • Catalyst Separation: After the reaction is complete, the mixture is cooled to room temperature, and the Amberlyst-15 resin is separated by simple filtration.

  • Product Isolation: The solvent and excess alcohol are removed from the filtrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by distillation or column chromatography if necessary.

  • Catalyst Regeneration: The recovered Amberlyst-15 can be washed with a solvent (e.g., the alcohol used in the reaction or another suitable solvent), dried, and reused for subsequent reactions.

Visualizing the Process and Mechanism

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow: Homogeneous vs. Heterogeneous Catalysis cluster_0 Homogeneous Catalysis (this compound) cluster_1 Heterogeneous Catalysis (Amberlyst-15) H_Start Start H_Reactants Charge Reactants & Catalyst H_Start->H_Reactants H_Reaction Reaction at Elevated Temperature H_Reactants->H_Reaction H_Workup Quenching & Extraction H_Reaction->H_Workup H_Separation Phase Separation H_Workup->H_Separation H_Purification Purification (Distillation/Chromatography) H_Separation->H_Purification H_Waste Aqueous Waste (with catalyst) H_Separation->H_Waste H_Product Final Product H_Purification->H_Product Het_Start Start Het_Reactants Charge Reactants & Catalyst Het_Start->Het_Reactants Het_Reaction Reaction at Elevated Temperature Het_Reactants->Het_Reaction Het_Filtration Filtration Het_Reaction->Het_Filtration Het_Catalyst_Recycle Catalyst Recovery & Reuse Het_Filtration->Het_Catalyst_Recycle Het_Purification Purification (Distillation/Chromatography) Het_Filtration->Het_Purification Het_Product Final Product Het_Purification->Het_Product

Caption: A comparison of experimental workflows for homogeneous and heterogeneous catalysis.

G General Mechanism of Acid-Catalyzed Esterification CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + R'-OH Alcohol Alcohol (R'-OH) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester Ester (R-COOR') ProtonatedEster->Ester - H⁺ Water Water (H₂O) Catalyst_Out H⁺ (regenerated) Catalyst_In H⁺ (from Catalyst)

Caption: The general mechanism for acid-catalyzed esterification.

Conclusion: Making an Informed Choice

The selection between this compound and Amberlyst-15 hinges on the specific requirements of the chemical transformation and the overarching process goals.

This compound is a powerful, homogeneous catalyst that offers high activity due to the excellent accessibility of its catalytic sites.[4] It is particularly suitable for reactions where high conversion is desired in a shorter time and when the subsequent purification steps to remove the catalyst are feasible.

Amberlyst-15 , on the other hand, provides significant practical advantages in terms of catalyst separation and reusability, making it an environmentally benign and cost-effective option for many applications, especially on an industrial scale.[5] While it may exhibit mass transfer limitations that can affect reaction rates compared to its homogeneous counterpart, its ease of handling and potential for continuous flow processes make it a highly attractive choice for sustainable chemical synthesis.

Ultimately, for laboratory-scale synthesis where product isolation is straightforward, the high activity of this compound might be preferred. For larger-scale production and processes where catalyst recycling and minimizing waste are priorities, Amberlyst-15 is often the superior option. Researchers are encouraged to consider these factors and the provided data to make an informed decision that best suits their research and development objectives.

References

comparative study of aromatic sulfonic acids in Biginelli reaction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aromatic Sulfonic Acids in the Biginelli Reaction

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the Biginelli reaction is a cornerstone for creating dihydropyrimidinones (DHPMs), a class of molecules with significant therapeutic potential. The choice of an acid catalyst is crucial for the efficiency of this one-pot multicomponent reaction. This guide provides a comparative analysis of commonly used aromatic sulfonic acids—p-toluenesulfonic acid (p-TSA), benzenesulfonic acid (BSA), and xylenesulfonic acid—as catalysts in the Biginelli reaction, supported by available experimental data.

Performance Comparison of Aromatic Sulfonic Acid Catalysts

Aromatic sulfonic acids are effective Brønsted acid catalysts for the Biginelli reaction. Their catalytic activity is influenced by factors such as acidity, steric hindrance, and solubility in the reaction medium. Below is a comparative overview of p-TSA, BSA, and xylenesulfonic acid.

Data Presentation

CatalystAldehydeβ-KetoesterUrea (B33335)/Thiourea (B124793)SolventCatalyst Loading (mol%)Time (h)Yield (%)Reference
p-Toluenesulfonic Acid (p-TSA) BenzaldehydeEthyl acetoacetateUreaEthanol (B145695)10491[1]
4-ChlorobenzaldehydeEthyl acetoacetateUreaEthanol10495[1]
4-NitrobenzaldehydeEthyl acetoacetateUreaEthanol10594[1]
4-MethylbenzaldehydeEthyl acetoacetateUreaEthanol10589[1]
Benzenesulfonic Acid (BSA) BenzaldehydeEthyl acetoacetateUreaAcetonitrile10385[2]
Xylenesulfonic Acid -------Not available

Note: The experimental conditions for benzenesulfonic acid were not identical to those for p-toluenesulfonic acid, which may affect direct comparison. No specific experimental data for xylenesulfonic acid in the Biginelli reaction was found in the surveyed literature.

Catalyst Overview

p-Toluenesulfonic Acid (p-TSA) is the most widely documented and utilized aromatic sulfonic acid catalyst for the Biginelli reaction. It is a crystalline solid that is easy to handle and is relatively inexpensive. Its strong acidity and good solubility in organic solvents like ethanol make it a highly effective catalyst, consistently providing high yields of DHPMs in relatively short reaction times.

Benzenesulfonic Acid (BSA) is structurally similar to p-TSA but lacks the methyl group on the aromatic ring. It is also a strong acid and an effective catalyst for various organic reactions. While less commonly cited for the Biginelli reaction compared to p-TSA, it is expected to exhibit comparable catalytic activity. One consideration is that BSA can be more hazardous than p-TSA due to the potential for desulfonation to form benzene (B151609), a known carcinogen.

Experimental Protocols

General Procedure for p-TSA Catalyzed Biginelli Reaction

This protocol is adapted from the work of Jin et al.[1]

  • Reaction Setup: A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and p-toluenesulfonic acid (1 mmol, 10 mol%) in ethanol (30 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The mixture is stirred and heated to reflux for 4-5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature. The solvent is evaporated under reduced pressure. The residue is then poured into ice-cold water (100 mL) and stirred. The resulting solid precipitate is collected by filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from ethanol to afford the pure dihydropyrimidinone.

Mandatory Visualizations

Logical Workflow for Comparative Catalyst Study

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison reactants Select Reactants (Aldehyde, β-Ketoester, Urea) setup Reaction Setup (Stoichiometry, Catalyst Loading) reactants->setup catalysts Select Catalysts (p-TSA, BSA, Xylenesulfonic Acid) catalysts->setup solvent Select Solvent (e.g., Ethanol) solvent->setup conditions Set Reaction Conditions (Temperature, Time) setup->conditions run Run Parallel Reactions conditions->run monitor Monitor Reaction Progress (TLC) run->monitor workup Work-up & Product Isolation monitor->workup purify Purification (Recrystallization) workup->purify characterize Characterization (NMR, IR, MP) purify->characterize data Quantify Yield & Reaction Time characterize->data compare Compare Catalyst Performance data->compare conclusion Draw Conclusions compare->conclusion

Caption: Workflow for a comparative study of aromatic sulfonic acid catalysts in the Biginelli reaction.

Proposed Mechanism of Acid-Catalyzed Biginelli Reaction

G cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Cyclization & Dehydration aldehyde Aldehyde n_acyl N-Acyliminium Ion aldehyde->n_acyl + Urea - H2O aldehyde->n_acyl urea Urea urea->n_acyl ketoester β-Ketoester intermediate Open-Chain Intermediate ketoester->intermediate catalyst H+ catalyst->aldehyde Protonation n_acyl->intermediate + Ketoester (Enol) n_acyl->intermediate dhpm Dihydropyrimidinone (DHPM) intermediate->dhpm Cyclization - H2O intermediate->dhpm

References

Purity Validation of 4-Nitrobenzenesulfonic Acid: A Comparative Guide to Acid-Base Titration and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comparative analysis of two common methods for validating the purity of 4-Nitrobenzenesulfonic acid: classical acid-base titration and modern chromatographic analysis by HPLC.

This compound (4-NBSA) is a strong organic acid widely used as a catalyst and intermediate in chemical synthesis. Its purity is critical for reaction efficiency and the impurity profile of the final products. This document outlines the experimental protocols for both acid-base titration and HPLC analysis and presents a comparison of their performance.

Method Comparison

Acid-base titration and HPLC are both established methods for determining the purity of this compound, with commercial suppliers often using both techniques to certify their products to a purity of greater than 98.0%.[1][2] The choice between these methods often depends on the specific requirements of the analysis, available equipment, and the nature of potential impurities.

FeatureAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)
Principle Neutralization of the acidic sulfonic acid group with a standardized strong base.Separation of the analyte from impurities based on differential partitioning between a stationary and mobile phase.
Specificity Quantifies total acidity. Non-acidic impurities are not detected, and other acidic or basic impurities can interfere.Highly specific for 4-NBSA. Can separate and quantify individual impurities, providing a more complete purity profile.
Sensitivity Lower sensitivity, suitable for assaying the major component.High sensitivity, capable of detecting and quantifying trace-level impurities.[3]
Equipment Basic laboratory glassware (burette, pipette, flasks) and a pH meter or chemical indicator.Requires a specialized HPLC system with a pump, injector, column, and detector.
Speed Relatively fast for a single sample.Sample analysis time is typically short, but method development and system setup can be time-consuming.
Cost Low equipment and operational cost.High initial equipment cost and ongoing expenses for solvents, columns, and maintenance.

Experimental Protocols

Acid-Base Titration (Potentiometric Method)

This protocol describes the determination of this compound purity via potentiometric titration with a standardized strong base. Potentiometric titration is recommended as it provides a more accurate endpoint detection compared to visual indicators, especially in the presence of colored impurities.

Reagents and Equipment:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Analytical balance

  • Volumetric flasks (100 mL)

  • Pipettes (25 mL)

  • Beakers (250 mL)

  • Burette (50 mL)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve the sample in deionized water and dilute to the mark.

  • Titration Setup: Pipette 25.0 mL of the sample solution into a 250 mL beaker. Add approximately 50 mL of deionized water to ensure the pH electrode is adequately immersed. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Potentiometric Measurement: Immerse the calibrated pH electrode in the solution. Allow the pH reading to stabilize.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, recording the pH value after each addition of the titrant. In the vicinity of the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL) to accurately determine the point of maximum pH change.

  • Endpoint Determination: The endpoint of the titration is the volume of NaOH solution corresponding to the steepest inflection point on the titration curve (pH versus volume of NaOH). This can also be determined by calculating the first or second derivative of the titration curve.

  • Calculation of Purity: Purity (%) = (V × M × F) / W × 100 Where:

    • V = Volume of NaOH solution at the endpoint (L)

    • M = Molarity of the standardized NaOH solution (mol/L)

    • F = Molar mass of this compound (203.17 g/mol )

    • W = Weight of the this compound sample (g)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound and its potential impurities. A reverse-phase method is commonly employed.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). The composition may be isocratic or a gradient.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where 4-NBSA has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a similar concentration to the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the sample is determined by comparing the peak area of the this compound in the sample chromatogram to the peak area of the standard. The percentage purity is calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for the acid-base titration and a logical comparison of the two analytical approaches.

G cluster_titration Acid-Base Titration Workflow A Weigh 4-NBSA Sample B Dissolve in Deionized Water A->B C Pipette Aliquot B->C D Titrate with Standardized NaOH C->D E Record pH vs. Volume D->E F Determine Equivalence Point E->F G Calculate Purity F->G

Workflow for 4-NBSA Purity by Acid-Base Titration

G cluster_comparison Method Selection Logic Start Purity Analysis of 4-NBSA Decision1 Need to identify and quantify impurities? Start->Decision1 Titration Acid-Base Titration Decision1->Titration No HPLC HPLC Analysis Decision1->HPLC Yes Result1 Provides total acidity Titration->Result1 Result2 Provides purity and impurity profile HPLC->Result2

Comparison of Titration and HPLC for Purity Analysis

Conclusion

Both acid-base titration and HPLC are valid and valuable methods for determining the purity of this compound. Acid-base titration offers a simple, cost-effective, and rapid method for assaying the total acidic content, making it well-suited for routine quality control of a known material. In contrast, HPLC provides a more comprehensive analysis, offering the ability to separate and quantify the parent compound as well as any impurities, which is crucial for applications in drug development and for understanding the complete impurity profile of a sample. The choice of method should be guided by the specific analytical requirements, including the need for impurity profiling, available resources, and the desired level of accuracy and precision.

References

A Comparative Guide to the Quantitative Analysis of 4-Nitrobenzenesulfonic Acid: HPLC-UV vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of two prominent analytical techniques for the quantitative determination of 4-Nitrobenzenesulfonic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with tandem Mass Spectrometry (UPLC-MS/MS).

This compound is a compound of interest in various chemical and pharmaceutical contexts, and selecting the appropriate analytical methodology is crucial for quality control and research applications. This guide presents detailed experimental protocols, comparative quantitative data, and visual workflows to aid in the selection of the most suitable method based on specific analytical needs.

Comparison of Quantitative Performance

The choice between HPLC-UV and UPLC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the quantitative performance of a representative ion-pair HPLC-UV method and a validated UPLC-MS/MS method for this compound and structurally similar compounds.

Table 1: HPLC-UV Method Performance (Adapted from a method for a structurally similar compound)

ParameterPerformance
Linearity (Correlation Coefficient)>0.999
Limit of Quantification (LOQ)~2.1 µM
Precision (RSD%)<5%
Accuracy/RecoveryTypically 95-105%

Table 2: UPLC-MS/MS Method Performance for this compound [1][2]

ParameterPerformance
Linearity (Correlation Coefficient)>0.9900[1][2]
Limit of Detection (LOD)0.1512 ng/mL[1]
Limit of Quantification (LOQ)0.4582 ng/mL
Precision (RSD%)<10.6%[1]
Accuracy/Recovery94.9 - 115.5%[1][2]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC-UV Method

This protocol is adapted from a validated method for the structurally analogous compound, 4-nitrophenyl sulfate (B86663), and is expected to provide excellent chromatographic performance for this compound. Ion-pair chromatography is employed to enhance the retention of the polar sulfonic acid on a non-polar stationary phase.[3][4]

Chromatographic Conditions:

  • Instrument: Standard HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of methanol (B129727) and water (50:50, v/v) containing 0.01 M tetrabutylammonium (B224687) bromide as the ion-pairing agent.[5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection Wavelength: 290 nm[5]

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range.

Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute as necessary to ensure the final concentration falls within the linear range of the calibration curve.

UPLC-MS/MS Method for Genotoxic Impurity Analysis

This method is highly sensitive and specific, making it suitable for the trace-level quantification of this compound, particularly in the context of genotoxic impurity analysis in pharmaceutical ingredients.[1][2]

Chromatographic and Mass Spectrometric Conditions:

A detailed protocol for the UPLC-MS/MS method can be found in the cited literature.[1][2] The method involves ultra-performance liquid chromatography for rapid separation, coupled with a tandem mass spectrometer for highly selective and sensitive detection.

Experimental Workflow and Logical Relationships

To visualize the analytical process, the following diagrams illustrate the experimental workflow for the HPLC-UV method and the logical relationship of analytical method validation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 1. Experimental workflow for the HPLC-UV analysis of this compound.

Validation_Relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2. Logical relationships in analytical method validation.

Concluding Remarks

The choice between HPLC-UV and UPLC-MS/MS for the quantitative analysis of this compound should be guided by the specific requirements of the application.

  • HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for routine quality control and quantification at moderate concentration levels. The use of an ion-pairing agent is recommended to achieve good chromatographic retention and peak shape.

  • UPLC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level analysis, such as the detection of genotoxic impurities in active pharmaceutical ingredients.[1][2] While more complex and requiring specialized instrumentation, its performance is unmatched for demanding applications.

By understanding the performance characteristics and experimental requirements of each method, researchers can make an informed decision to ensure the generation of accurate and reliable quantitative data for this compound.

References

A Comparative Guide to Establishing the Purity of 4-Nitrobenzenesulfonic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of 4-Nitrobenzenesulfonic acid (4-NBSA) is critical for its use in pharmaceutical applications. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of various analytical methods for establishing the purity of 4-NBSA, complete with supporting experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on several factors, including the specific purity attribute being measured (e.g., assay of the main component, detection of trace impurities), the required level of sensitivity and precision, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques for 4-NBSA.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ion Chromatography (IC)Quantitative Nuclear Magnetic Resonance (qNMR)TitrimetryUltra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Chromatographic separation based on polarity, followed by UV detection.Ion-exchange chromatography with conductivity detection.Signal intensity is directly proportional to the number of atomic nuclei, measured against a certified internal standard.Neutralization reaction between the acidic sulfonic acid group and a standardized base.Chromatographic separation followed by highly selective and sensitive mass detection.
Primary Use Assay and impurity profiling.Analysis of anionic impurities and counter-ions.Absolute purity determination without a specific reference standard of the analyte.Assay of total acidity.Trace-level analysis of potential genotoxic impurities (PGIs).
Selectivity High; can separate the main component from structurally similar impurities.High for anionic species.High; provides structural information for impurity identification.Low; not specific to 4-NBSA and will titrate any acidic impurity.Very High; provides mass-to-charge ratio for definitive identification.
Sensitivity Moderate (ng range).High for ionic analytes (µg/L to mg/L range).Moderate; requires higher sample concentration than chromatography.Low; suitable for high-purity samples.Very High (pg to fg range).
Precision High (RSD < 2%).High (RSD < 2%).[1]Very High (RSD < 1%).Moderate to High, dependent on endpoint determination.High (RSD < 15% at LLOQ).
Accuracy High.High, with recovery typically between 97% and 102%.[1]Very High.Moderate to High.High, with a satisfactory recovery range (e.g., 94.9–115.5%).[2][3]
LOD/LOQ Analyte-dependent, typically in the low ng/mL range.Analyte-dependent, typically in the µg/L range.Higher than chromatographic methods.Not applicable for trace analysis.Very low (e.g., 0.1512–0.3897 ng/mL for 4-NBSA as a PGI).[2][3]
Advantages Robust, widely available, and versatile for both assay and impurity determination.Excellent for ionic species, metal-free flow path minimizes background contamination for certain analyses.[4]A primary ratio method that does not require an identical reference standard for quantification.Simple, cost-effective, and provides a direct measure of the acidic functional group.The benchmark for sensitivity and selectivity in identifying and quantifying trace-level genotoxic impurities.
Disadvantages Requires a suitable chromophore for UV detection.Limited to ionic or ionizable compounds.Lower sensitivity and higher instrumentation cost compared to HPLC.Non-specific and susceptible to interference from other acidic or basic compounds.High instrumentation cost and complexity.
Potential Impurities in this compound

Impurities in 4-NBSA can originate from starting materials, by-products of the synthesis, or degradation. Common synthesis routes involve the sulfonation of nitrobenzene (B124822) or the hydrolysis of 4-nitrobenzenesulfonyl chloride.[5] Potential impurities to consider during purity analysis include:

  • Isomeric Impurities: 2-Nitrobenzenesulfonic acid and 3-Nitrobenzenesulfonic acid.

  • Starting Materials: Unreacted nitrobenzene.

  • Related Compounds: 4-Nitrobenzenesulfonyl chloride (a key intermediate and potential genotoxic impurity precursor).

  • Genotoxic Impurities (GTIs): Sulfonate esters such as methyl 4-nitrobenzenesulfonate, ethyl 4-nitrobenzenesulfonate, and isopropyl 4-nitrobenzenesulfonate can form from the reaction of residual 4-nitrobenzenesulfonyl chloride with alcohol solvents.[2][3] These are of significant concern in pharmaceutical applications and require highly sensitive analytical methods for their control.[6][7]

  • Inorganic Impurities: Sulfuric acid and other inorganic salts.

  • Water: 4-NBSA can exist as a hydrate, and water content should be determined.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Profiling

This method is suitable for the quantification of 4-NBSA and the separation of its organic impurities.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the 4-NBSA sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: The assay of 4-NBSA is determined by comparing its peak area to that of a certified reference standard. Impurities are quantified based on their area percentage or against a qualified reference standard if available.

Ion Chromatography (IC) for Anionic Impurities

This method is ideal for the determination of inorganic anions such as sulfate.

  • Instrumentation: Ion chromatograph with a suppressed conductivity detector.

  • Column: A suitable anion-exchange column (e.g., Metrosep A Supp 1, 250 x 4.0 mm).[1]

  • Eluent: A solution of sodium carbonate and sodium bicarbonate (e.g., 3.2 mM Na2CO3 / 1.0 mM NaHCO3).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the 4-NBSA sample in deionized water to a known concentration (e.g., 1 mg/mL).

  • Quantification: Anions are identified and quantified based on the retention times and peak areas of corresponding ion standards.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

qNMR provides a highly accurate purity value without the need for a specific 4-NBSA reference standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid).

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., D2O or DMSO-d6).

  • Procedure:

    • Accurately weigh a known amount of the 4-NBSA sample and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Acquire the 1H NMR spectrum under quantitative conditions (e.g., ensuring a sufficient relaxation delay, typically 5 times the longest T1 relaxation time).

    • Integrate the signals corresponding to the 4-NBSA and the internal standard.

  • Calculation: The purity of 4-NBSA is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the known weights and purity of the sample and internal standard.

Titrimetry for Total Acidity Assay

This is a classic and straightforward method for determining the overall acidity of the sample.

  • Instrumentation: 50 mL burette, magnetic stirrer, pH meter or color indicator.

  • Titrant: Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.

  • Indicator: Phenolphthalein (B1677637).

  • Procedure:

    • Accurately weigh a sample of 4-NBSA and dissolve it in a suitable volume of neutralized water or ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized NaOH solution to a persistent pink endpoint.

  • Calculation: The purity is calculated based on the volume of titrant consumed, its molarity, the sample weight, and the molecular weight of 4-NBSA.

Visualizations

Purity_Analysis_Workflow cluster_initial_assessment Initial Assessment cluster_purity_assay Purity Assay (Main Component) cluster_impurity_profiling Impurity Profiling cluster_final_evaluation Final Evaluation start 4-NBSA Sample for Pharmaceutical Use id_confirm Identity Confirmation (NMR, IR Spectroscopy) start->id_confirm assay_hplc HPLC-UV Assay id_confirm->assay_hplc Purity Assay assay_qnmr qNMR Assay id_confirm->assay_qnmr Purity Assay assay_titration Titration Assay id_confirm->assay_titration Purity Assay impurity_hplc Related Substances by HPLC-UV id_confirm->impurity_hplc Impurity Profile gti_analysis Genotoxic Impurity Analysis by UPLC-MS/MS id_confirm->gti_analysis Impurity Profile anion_analysis Anionic Impurities by Ion Chromatography id_confirm->anion_analysis Impurity Profile water_content Water Content (Karl Fischer Titration) id_confirm->water_content Impurity Profile data_review Review and Compare Data assay_hplc->data_review assay_qnmr->data_review assay_titration->data_review impurity_hplc->data_review gti_analysis->data_review anion_analysis->data_review water_content->data_review spec_check Check Against Specifications data_review->spec_check release Release for Use spec_check->release Method_Selection_Tree cluster_assay cluster_impurities start Analytical Goal? assay Assay of 4-NBSA start->assay Main Component % impurities Impurity Profiling start->impurities Trace Impurities assay_primary Primary Method Needed? assay->assay_primary impurity_type Impurity Type? impurities->impurity_type hplc_assay Use HPLC-UV assay_primary->hplc_assay No (Routine) qnmr_assay Use qNMR assay_primary->qnmr_assay Yes titration_assay Use Titration (for total acidity) assay_primary->titration_assay No (Simple Assay) organic_impurities Organic/Related Substances impurity_type->organic_impurities Organic genotoxic_impurities Potential Genotoxic Impurities (PGIs) impurity_type->genotoxic_impurities Genotoxic inorganic_anions Inorganic Anions impurity_type->inorganic_anions Inorganic hplc_impurity hplc_impurity organic_impurities->hplc_impurity Use HPLC-UV uplc_ms uplc_ms genotoxic_impurities->uplc_ms Use UPLC-MS/MS ic_impurity ic_impurity inorganic_anions->ic_impurity Use Ion Chromatography

References

A Comparative Analysis of the Thermodynamic Stability of Nitrobenzenesulfonic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of chemical isomers is paramount for applications ranging from synthesis to formulation. This guide provides a detailed comparison of the stability of the ortho-, meta-, and para-isomers of nitrobenzenesulfonic acid, drawing upon theoretical calculations and analogous experimental data to elucidate the factors governing their relative thermodynamic stability.

The stability of substituted benzene (B151609) derivatives is influenced by a combination of electronic and steric effects. In the case of nitrobenzenesulfonic acid isomers, the positions of the electron-withdrawing nitro group and the bulky sulfonic acid group on the benzene ring dictate the intramolecular forces and, consequently, the overall stability of each molecule.

Generally, the para-isomer is considered the most thermodynamically stable due to the maximal separation of the two substituent groups, which minimizes steric hindrance. The ortho-isomer is often the least stable due to significant steric repulsion and the potential for intramolecular interactions between the adjacent nitro and sulfonic acid groups. The stability of the meta-isomer typically lies between that of the ortho and para isomers.

Comparative Stability Data

IsomerCalculated Gibbs Free Energy of Deprotonation (ΔrG 298○) (kcal/mol)[1]Notes
ortho-Nitrobenzenesulfonic acid301.6 - 305.4The range reflects different conformers. The presence of intramolecular hydrogen bonds in some conformers can affect stability.[1]
meta-Nitrobenzenesulfonic acid304.0 - 309.5-
para-Nitrobenzenesulfonic acid300.3 - 310.9-

Note: These values were calculated using B3LYP/cc-pVTZ and MP2/6-311++G* methods and represent the energy required for gas-phase deprotonation. A lower value indicates a more acidic compound.*[1]

Studies on analogous compounds, such as toluenesulfonic acids, have shown that at equilibrium, the reaction mixtures contain mainly the meta- and para-isomers, with only small amounts of the ortho-isomer.[2] This supports the general principle that the ortho-isomer is often the least thermodynamically stable.

Experimental Protocols for Stability Assessment

The thermal stability of chemical compounds is commonly investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Although specific experimental data for nitrobenzenesulfonic acid isomers is scarce, the following protocol, adapted from studies on the analogous nitrobenzoic acid isomers, outlines a standard methodology for such an analysis.[3][4]

Protocol: Determination of Thermal Stability by TGA and DSC

1. Objective: To determine and compare the decomposition temperatures and thermal profiles of the ortho-, meta-, and para-isomers of nitrobenzenesulfonic acid.

2. Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

3. Sample Preparation:

  • Ensure samples of each isomer are of high purity and are thoroughly dried to remove any residual solvent.

  • Accurately weigh 3-5 mg of each isomer into alumina (B75360) or gold-plated crucibles.[3]

4. TGA Experimental Parameters:

  • Atmosphere: Inert, typically nitrogen, with a constant flow rate (e.g., 50 mL/min).[3]

  • Heating Rate: A linear heating rate, for example, 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, 20 °C/min) can be used for kinetic analysis.[3]

  • Temperature Range: From ambient temperature to a temperature beyond the complete decomposition of the sample (e.g., 30 °C to 400 °C).[3]

  • Data Collection: Record the mass loss of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.

5. DSC Experimental Parameters:

  • Atmosphere: Inert, typically nitrogen, with a constant flow rate.

  • Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min).

  • Temperature Range: A similar range to the TGA experiment.

  • Data Collection: Record the heat flow to or from the sample as a function of temperature. This will reveal endothermic events (like melting) and exothermic events (like decomposition).[3]

6. Data Analysis:

  • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax) from the derivative thermogravimetry (DTG) curve. A higher Tonset indicates greater thermal stability.

  • From the DSC curve, identify the melting point (Tm) and the peak temperature of any exothermic decomposition events. The enthalpy of decomposition (ΔHd) can also be calculated.

  • Compare the Tonset, Tmax, and decomposition profiles for the three isomers to rank their relative thermal stability.

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the relative stability of the nitrobenzenesulfonic acid isomers.

StabilityFactors cluster_isomers Nitrobenzenesulfonic Acid Isomers cluster_factors Influencing Factors cluster_stability Relative Thermodynamic Stability Ortho ortho-Isomer Steric Steric Hindrance Ortho->Steric High IMHB Intramolecular H-Bonding Ortho->IMHB Possible Meta meta-Isomer Meta->Steric Moderate Para para-Isomer Para->Steric Low Stability Para > Meta > Ortho Electronic Electronic Effects IMHB->Stability Can stabilize or destabilize conformations of the ortho-isomer. p1->Stability Steric repulsion destabilizes the ortho-isomer. p2->Stability Inductive and resonance effects influence electron distribution.

Caption: Factors affecting the stability of nitrobenzenesulfonic acid isomers.

References

A Cost-Benefit Analysis of 4-Nitrobenzenesulfonic Acid as a Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of catalytic solutions, the choice of an appropriate acid catalyst is paramount to achieving efficient, cost-effective, and sustainable chemical transformations. Aromatic sulfonic acids have emerged as a versatile class of Brønsted acid catalysts, offering a potent alternative to traditional mineral acids. This guide provides a comprehensive cost-benefit analysis of 4-Nitrobenzenesulfonic acid (4-NBSA) as a catalyst, with a comparative evaluation against the widely used p-Toluenesulfonic acid (p-TSA) and other common acid catalysts in key organic reactions.

Performance Comparison of Aromatic Sulfonic Acid Catalysts

The efficacy of a catalyst is a multi-faceted consideration, encompassing its activity, selectivity, cost, and reusability. This section delves into a comparative analysis of 4-NBSA and its alternatives, with a focus on two widely employed reactions in organic synthesis: the Fischer esterification and the Biginelli reaction.

Key Performance Indicators:

  • Catalytic Activity: The inherent ability of the catalyst to accelerate a chemical reaction, often reflected in reaction times and required catalyst loading. The strong electron-withdrawing nitro group in 4-NBSA enhances its acidity compared to p-TSA, which can translate to higher catalytic activity in certain reactions.

  • Cost: The economic viability of a catalyst is a critical factor, especially for large-scale applications. As will be detailed, a significant price disparity exists between 4-NBSA and p-TSA.

  • Reusability: The ability to recover and reuse a catalyst is a cornerstone of green chemistry, reducing waste and overall process costs. While homogeneous catalysts like 4-NBSA and p-TSA are not as readily reusable as their heterogeneous counterparts, strategies for their recovery and reuse are an important consideration.

Comparative Data in Key Organic Reactions

The following tables summarize the performance of 4-NBSA and alternative catalysts in the Fischer esterification and Biginelli reaction, based on available literature. It is important to note that a direct head-to-head comparison under identical conditions is not always available in published literature. Therefore, the data presented is a compilation from various sources, and reaction conditions should be carefully considered when interpreting the results.

Table 1: Performance Comparison in Fischer Esterification (Esterification of a Carboxylic Acid with an Alcohol)

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Temperature (°C)Notes
This compound Data not available in direct comparisonData not availableData not availableData not availableExpected to be a potent catalyst due to its high acidity.
p-Toluenesulfonic acid (p-TSA) 1.0 g per 0.20 mol substrate3096Reflux (Toluene)Effective, but can require long reaction times.[1]
Sulfuric Acid (H₂SO₄) 0.1 mL (concentrated)Not specified9065A common and inexpensive catalyst, but can lead to side reactions and is corrosive.[1]

Table 2: Performance Comparison in the Biginelli Reaction (Synthesis of Dihydropyrimidinones)

CatalystCatalyst Loading (mol%)Reaction Time (hours)Yield (%)Temperature (°C)Notes
This compound Data not available in direct comparisonData not availableData not availableData not availableExpected to be an efficient catalyst.
p-Toluenesulfonic acid (p-TSA) 50 mg per 2 mmol substrate2-4High (not specified)Reflux (Ethanol)A commonly used and effective catalyst for this reaction.
Sulfuric Acid (H₂SO₄) CatalyticLongLowNot specifiedClassical conditions often result in low yields.
Silica (B1680970) Sulfuric Acid 10 wt%799105Heterogeneous catalyst offering high yield and reusability.

Cost Analysis

The economic feasibility of a catalyst is a critical determinant in its selection, particularly for process development and scale-up. A stark contrast in price is observed between 4-NBSA and p-TSA.

Table 3: Cost Comparison of Acid Catalysts

CatalystPrice (USD) per GramSupplier (Example)Notes
This compound ~$47.92/g[2]Aladdin ScientificSignificantly more expensive than p-TSA.
p-Toluenesulfonic acid (p-TSA) ~$0.13 - $1.21/gVariousPrice varies with purity and quantity. Readily available in bulk.
Sulfuric Acid (H₂SO₄) Very lowVariousCommodity chemical, extremely low cost.

The substantial price difference suggests that for 4-NBSA to be a viable alternative to p-TSA, it must offer significant advantages in terms of catalytic efficiency (lower catalyst loading, shorter reaction times, higher yields) or unique selectivity that cannot be achieved with less expensive catalysts.

Reusability and Environmental Impact

The reusability of homogeneous acid catalysts like 4-NBSA and p-TSA is a challenge. Being soluble in the reaction medium, their separation from the product mixture can be difficult and may require energy-intensive workup procedures.

  • Homogeneous Catalyst Recovery: In some cases, homogeneous catalysts can be recovered by crystallization or extraction, but this often leads to some loss of the catalyst. There is limited specific data on the reusability of homogeneous 4-NBSA.

  • Immobilization on Solid Supports: A common strategy to enhance reusability is to immobilize the sulfonic acid catalyst on a solid support such as silica or polystyrene. This converts the homogeneous catalyst into a heterogeneous one, allowing for easy separation by filtration and subsequent reuse. While this approach is well-documented for p-TSA, specific studies on immobilized 4-NBSA are less common.

  • Environmental Considerations: Both 4-NBSA and p-TSA are strong acids and require careful handling and disposal. The use of corrosive and hazardous mineral acids like sulfuric acid poses greater environmental and safety concerns.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for evaluating and implementing a catalytic system. Below are representative protocols for the Fischer esterification and the Biginelli reaction.

Fischer Esterification of Benzoic Acid with Methanol (B129727) using Sulfuric Acid

This protocol serves as a general example of a Brønsted acid-catalyzed esterification.

Materials:

  • Benzoic acid (610 mg)

  • Methanol (25 mL)

  • Concentrated Sulfuric Acid (0.1 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Magnesium sulfate

Procedure:

  • Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask.

  • Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the reaction mixture with stirring.

  • Heat the mixture at 65°C with stirring until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Extract the residue with 50 mL of ethyl acetate.

  • Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and then with a saturated solution of NaCl.

  • Dry the resulting organic phase over MgSO₄ and concentrate under reduced pressure to obtain methyl benzoate.[1]

Biginelli Reaction using p-Toluenesulfonic Acid

This protocol describes a typical procedure for the synthesis of dihydropyrimidinones.

Materials:

  • Aromatic aldehyde (2 mmol)

  • Dicarbonyl compound (e.g., methyl acetoacetate) (2 mmol)

  • Urea (B33335) (3 mmol)

  • p-Toluenesulfonic acid (50 mg)

  • Ethanol (B145695) (95%, 20 mL)

Procedure:

  • Combine the aromatic aldehyde (2 mmol), dicarbonyl compound (2 mmol), urea (3 mmol), and p-toluenesulfonic acid (50 mg) in a round-bottom flask.

  • Add 20 mL of 95% ethanol to the mixture.

  • Reflux the reaction mixture for 2-4 hours.

  • After completion of the reaction (monitor by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualizing the Catalytic Process

Diagrams of signaling pathways, experimental workflows, and logical relationships can provide a clearer understanding of the catalytic process and the factors influencing the choice of catalyst.

Biginelli_Reaction_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, -H₂O Urea Urea beta_Ketoester β-Ketoester Enolate Enolate beta_Ketoester->Enolate Tautomerization Adduct Open-chain Ureide Acyliminium->Adduct + Enolate Cyclization Cyclization & Dehydration Adduct->Cyclization Intramolecular Attack Product Dihydropyrimidinone Cyclization->Product Catalyst_Regen H+ Cyclization->Catalyst_Regen - H₂O Catalyst_H H+ Catalyst_H->Aldehyde Protonation

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Experimental_Workflow Start Start: Reactant Preparation Reaction Reaction Setup: - Combine reactants and catalyst - Add solvent - Heat to reflux Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Workup: - Quench reaction - Extraction - Washing Monitoring->Workup Reaction Complete Purification Purification: - Crystallization or - Chromatography Workup->Purification Analysis Product Analysis: - Yield determination - Spectroscopic characterization Purification->Analysis End End: Pure Product Analysis->End

Caption: Generalized experimental workflow for acid-catalyzed synthesis.

Conclusion: A Cost-Benefit Assessment

The decision to use this compound as a catalyst requires a careful evaluation of its potential benefits against its significant cost.

Benefits of this compound:

  • High Acidity: The electron-withdrawing nitro group enhances the Brønsted acidity of 4-NBSA, potentially leading to higher catalytic activity, shorter reaction times, and lower required catalyst loadings compared to other sulfonic acids like p-TSA. This could be particularly advantageous in reactions involving less reactive substrates.

  • Potential for Unique Selectivity: In complex syntheses, the specific properties of 4-NBSA might offer unique selectivity that cannot be achieved with other catalysts, justifying its higher cost in niche applications.

Drawbacks of this compound:

  • High Cost: The primary and most significant drawback of 4-NBSA is its high price, which makes it economically unviable for many applications, especially on an industrial scale.

  • Limited Data: There is a relative scarcity of direct comparative studies showcasing the superiority of 4-NBSA over more common and cheaper alternatives like p-TSA in standard organic transformations.

  • Homogeneous Nature: Like other homogeneous sulfonic acids, its recovery and reuse can be challenging, impacting the overall process economy and environmental footprint.

Recommendation:

For most standard acid-catalyzed reactions where high efficiency can be achieved with common catalysts, p-Toluenesulfonic acid remains the more cost-effective choice . Its ready availability, low cost, and well-established performance make it a reliable workhorse in both academic and industrial settings.

The use of This compound may be justified in specific scenarios:

  • When all other cheaper catalysts have failed to provide satisfactory results in terms of yield, reaction time, or selectivity.

  • In the synthesis of high-value products , such as complex pharmaceutical intermediates, where the cost of the catalyst is a minor component of the overall production cost and its specific catalytic properties are crucial for success.

  • In exploratory research to probe the effects of catalyst acidity on reaction outcomes.

Ultimately, the selection of 4-NBSA as a catalyst should be a data-driven decision, weighing the potential for enhanced performance against the substantial economic investment. Further research directly comparing 4-NBSA with other sulfonic acids under standardized conditions is needed to fully elucidate its practical advantages and define its optimal application scope.

References

A Comparative Guide to the Environmental Impact of Sulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a catalyst is a critical decision in chemical synthesis, with significant implications for process efficiency, cost, and environmental sustainability. Sulfonic acid catalysts, valued for their strong Brønsted acidity, are pivotal in a myriad of organic transformations, including esterification, alkylation, and hydrolysis. However, the environmental footprint of these catalysts can vary dramatically depending on their form—homogeneous or heterogeneous—and the nature of their support material. This guide provides an objective comparison of the environmental impact and performance of different sulfonic acid catalysts, supported by experimental data, to inform the selection of greener and more sustainable catalytic systems.

Homogeneous vs. Heterogeneous Sulfonic Acid Catalysts: A Fundamental Divide

The primary distinction among sulfonic acid catalysts lies in their phase relative to the reaction mixture. Homogeneous catalysts, such as p-toluenesulfonic acid (p-TSA), are soluble in the reaction medium, while heterogeneous catalysts are solid-supported materials that are insoluble. This fundamental difference has profound consequences for their environmental impact.

Homogeneous Sulfonic Acid Catalysts , like sulfuric acid and p-TSA, offer high catalytic activity due to the excellent accessibility of their acid sites.[1][2] However, their use is fraught with environmental and process-related challenges:

  • Corrosivity and Toxicity: Many homogeneous acid catalysts are highly corrosive to equipment and can be toxic.[1] For example, p-TSA is harmful to aquatic organisms.[3]

  • Separation and Waste Generation: The separation of soluble catalysts from the reaction products is often energy-intensive and can generate significant waste streams, as neutralization is frequently required.[1][2]

  • Limited Reusability: Recovery of homogeneous catalysts for reuse is often impractical, leading to their disposal after a single use.[2]

Heterogeneous Sulfonic Acid Catalysts have emerged as a more environmentally benign alternative, addressing many of the shortcomings of their homogeneous counterparts.[4][5] By immobilizing sulfonic acid groups onto solid supports, these catalysts offer:

  • Ease of Separation: Solid catalysts can be easily recovered from the reaction mixture by simple filtration or centrifugation.[4]

  • Reusability: The ability to be recycled for multiple reaction cycles significantly reduces waste and improves process economics.[6]

  • Reduced Corrosion and Toxicity: Solid catalysts are generally less corrosive and easier to handle than their liquid acid counterparts.[5]

The primary environmental concern associated with heterogeneous catalysts is the potential for the active sulfonic acid groups to leach from the support into the reaction medium, which can lead to product contamination and a decrease in catalytic activity over time.[1]

Performance Comparison of Heterogeneous Sulfonic Acid Catalysts

The choice of support material is crucial in determining the performance and stability of a heterogeneous sulfonic acid catalyst. This section compares the performance of catalysts based on three common supports: silica (B1680970), carbon, and zirconia.

Catalyst SupportCatalyst ExampleReaction TypeConversion (%)Selectivity (%)Reusability (Cycles)Key Environmental Aspects
Silica (SiO₂) ** MSN-SO₃H[6]Friedel-Crafts Alkylation87 (initial)-8 (with ~10% activity loss)Low-cost and ecofriendly support.[1] Synthesis can involve less sustainable solvents like toluene, but greener alternatives like ethanol (B145695) are being explored.[1]
MCM-48-SO₃H[7]Transesterification of Triacetin~75High4 (with some activity loss)Ordered mesoporous structure can enhance activity.[7]
Carbon AC-Ph-SO₃H[8]Esterification of Palmitic Acid95.2 (initial)-4 (activity drops to ~63.5%)Can be derived from renewable biomass sources.[8] Sulfonation with H₂SO₄ can be a harsh process.[9] Leaching of sulfonic groups is a notable concern.[8]
Sulfonated Biochar[10]Esterification98.35-3 (activity drops to ~89.35%)Utilizes agro-industrial waste. Higher pyrolysis temperatures during synthesis can improve catalyst stability.[10]
Zirconia (ZrO₂) **nano-ZrO₂-SO₃H[11]Multicomponent ReactionsHighHigh5 (no apparent loss of activity)Good stability and low toxicity.[11] Can exhibit superior performance and stability compared to sulfated zirconia prepared by impregnation.[12]
MOF PTSA/UiO-66[2]Esterification of Palmitic Acid97.1->9High stability and reusability. Leaching can be influenced by the polarity of the solvent.[2]

Note: The performance data presented is based on specific experimental conditions reported in the cited literature and may vary depending on the reaction, substrate, and process parameters.

Experimental Protocols

To ensure the reproducibility and accurate comparison of catalyst performance, detailed experimental protocols are essential. Below are representative methodologies for the synthesis, characterization, and performance evaluation of sulfonic acid catalysts.

Synthesis of Thiol-Functionalized Mesoporous Silica Nanoparticles (Precursor to MSN-SO₃H)[6]
  • A mixture of cetyltrimethylammonium bromide (CTAB) (2.0 g, 5.48 mmol), 2 M NaOH (6.8 mL), and deionized water (480 g) is heated at 80 °C for 20 minutes with stirring.

  • To this clear solution, tetraethyl orthosilicate (B98303) (TEOS) (40.4 mmol) and 3-mercaptopropyltriethoxysilane (B89376) (10.1 mmol) are rapidly added.

  • The reaction temperature is maintained at 80 °C for 2 hours, during which a white precipitate forms.

  • The solid product is collected by filtration, washed with deionized water and ethanol, and dried.

  • The CTAB template is removed by solvent extraction with a solution of HCl in methanol (B129727).

Oxidation to Sulfonic Acid-Functionalized Mesoporous Silica (MSN-SO₃H)[6]
  • The thiol-functionalized silica (2.0 g) is mixed with 30% (v/v) H₂O₂ (80 mL) at room temperature for 24 hours.

  • After 12 hours, a few drops of concentrated sulfuric acid are added, and the reaction is stirred for another 12 hours.

  • The solid is collected by centrifugation, rinsed extensively with water, and dried overnight at 100 °C.

Catalytic Activity Testing: Esterification of Palmitic Acid[8]
  • A mixture of palmitic acid (0.01 mol), methanol (0.4 mol), and the solid acid catalyst (e.g., 2.5 wt% relative to palmitic acid) is placed in a three-necked flask equipped with a thermometer and a reflux condenser.

  • The reaction mixture is heated to reflux temperature (e.g., 65 °C) and stirred for a specified duration (e.g., 6 hours).

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the fatty acid.

Catalyst Reusability Test[6]
  • After the initial reaction cycle, the solid catalyst is recovered by filtration or centrifugation.

  • The catalyst is washed thoroughly with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to remove any adsorbed reactants and products.

  • The washed catalyst is dried under vacuum.

  • The dried catalyst is then used in a subsequent reaction cycle under the same conditions as the initial run.

  • This process is repeated for the desired number of cycles, with the catalytic activity being measured in each cycle to assess its stability.

Visualizing the Environmental Impact Assessment Workflow

The following diagram illustrates a logical workflow for assessing the environmental impact of different sulfonic acid catalysts, from their synthesis to their end-of-life.

Environmental_Impact_Assessment cluster_synthesis Catalyst Synthesis cluster_performance Catalytic Performance & Reusability cluster_impact Environmental Impact Assessment cluster_end_of_life End-of-Life Management Raw_Materials Raw Material Sourcing (e.g., silica, carbon precursor, sulfonating agent) Synthesis_Process Synthesis Method (e.g., impregnation, co-condensation, hydrothermal carbonization) Raw_Materials->Synthesis_Process Toxicity Toxicity & Ecotoxicity Raw_Materials->Toxicity LCA Life Cycle Assessment (LCA) (Energy Consumption, GHG Emissions) Raw_Materials->LCA Solvent_Use Solvent & Reagent Consumption Synthesis_Process->Solvent_Use Waste_Generation_Synth Waste Generation Synthesis_Process->Waste_Generation_Synth Catalytic_Activity Activity & Selectivity (Conversion, Yield) Synthesis_Process->Catalytic_Activity Synthesis_Process->LCA Solvent_Use->LCA Waste_Generation_Synth->Toxicity Biodegradability Biodegradability Waste_Generation_Synth->Biodegradability Waste_Generation_Synth->LCA Reusability Reusability & Stability (Number of Cycles, Activity Loss) Catalytic_Activity->Reusability Catalytic_Activity->LCA Leaching Catalyst Leaching (Sulfur Content Analysis) Reusability->Leaching Reusability->LCA Regeneration Catalyst Regeneration Reusability->Regeneration Disposal Disposal/Waste Management Reusability->Disposal Leaching->Toxicity Leaching->LCA Regeneration->Catalytic_Activity Disposal->Toxicity Disposal->Biodegradability

Caption: Workflow for assessing the environmental impact of sulfonic acid catalysts.

Conclusion and Future Outlook

The transition from homogeneous to heterogeneous sulfonic acid catalysts represents a significant step towards greener and more sustainable chemical manufacturing. The choice of a solid support material is a critical determinant of a catalyst's performance, stability, and overall environmental profile. While silica, carbon, and zirconia-supported catalysts all offer distinct advantages, the ideal choice will depend on the specific requirements of the chemical transformation.

Future research should focus on developing more robust catalysts with minimal leaching, utilizing sustainable and renewable raw materials for their synthesis, and conducting comprehensive life cycle assessments to provide a holistic view of their environmental impact. By prioritizing these aspects, the scientific community can continue to develop innovative catalytic solutions that are not only highly efficient but also environmentally responsible.

References

Safety Operating Guide

Proper Disposal of 4-Nitrobenzenesulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 4-Nitrobenzenesulfonic acid are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for its proper disposal, addressing immediate safety concerns and logistical operations for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to recognize the hazards associated with this compound and utilize appropriate personal protective equipment (PPE). This chemical is classified as a corrosive material that causes severe skin burns and eye damage.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[2][5]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[2][5]

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.[2][5]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5][6]

Hazard Summary & Incompatibilities

Proper segregation of chemical waste is paramount. This compound must not be mixed with incompatible materials. Store waste containers in a cool, dry, and well-ventilated area designated for corrosive materials.[1]

Hazard ClassificationDescriptionIncompatible MaterialsConditions to Avoid
Skin Corrosion/Irritation Category 1B: Causes severe skin burns and eye damage.[1][2][4]Strong oxidizing agents[1][2]Excess heat[1][2]
Serious Eye Damage Category 1: Causes serious eye damage.[1][2][3][4]Strong bases[1][2]Exposure to moist air or water[2]
Hazardous Decomposition Thermal decomposition can release irritating and toxic gases.[1][2]---Ignition sources[6]

Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1][2]

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent injury and environmental contamination.

Methodology for Solid this compound Spill:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[5]

  • Avoid Dust Formation: Do not use methods that create airborne dust.[5]

  • Containment: Gently cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry lime.[5][7]

  • Collection: Carefully sweep or shovel the material into a designated, leak-proof hazardous waste container.[1][2][5] The container must be suitable for corrosive solids.

  • Decontamination: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.[5] Subsequently, wash the area with soap and water.[5]

  • Labeling: Seal and label the waste container with the full chemical name ("this compound") and appropriate hazard warnings.[5]

Step-by-Step Disposal Procedure

The required method for disposing of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain. [1][5] Final disposal must be conducted through an approved waste disposal plant.[1][8]

  • Waste Segregation: Collect waste this compound and materials contaminated with it separately from other chemical waste streams.[5] This is crucial to avoid dangerous reactions with incompatible substances.[1][2]

  • Containerization:

    • Solid Waste: Collect contaminated solid waste (e.g., weighing paper, gloves, absorbent pads) in a designated, leak-proof container clearly labeled for this compound waste.[5]

    • Unused Product: If disposing of the original chemical, the original container should be used if possible.[9] Ensure it is sealed and in good condition.

  • Waste Container Management:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and prominent hazard warnings (e.g., "Corrosive," "Hazardous Waste").[5]

    • Storage: Keep waste containers tightly closed except when adding waste.[1] Store them in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[1][9]

  • Arrange for Disposal: Once a waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[5] Follow your organization's specific procedures for requesting a hazardous waste pickup.

Note: No specific experimental protocols for the chemical neutralization or destruction of this compound for disposal purposes were found in the reviewed safety literature. Due to its hazardous nature, on-site chemical treatment is not recommended without specific, validated procedures. The standard and required procedure is collection and disposal via a licensed professional waste disposal service.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generated (this compound) ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill or Contaminated Material? ppe->spill cleanup 2. Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill->cleanup Yes container 3. Place in Designated Hazardous Waste Container spill->container No (Unused Chemical) cleanup->container label 4. Label Container Clearly (Full Name & Hazard Symbols) container->label storage 5. Store in Secure Secondary Containment label->storage ehs 6. Contact EHS for Pickup storage->ehs end Proper Disposal Complete ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Nitrobenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Nitrobenzenesulfonic acid. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is a hazardous chemical that poses significant health risks upon exposure.[1] It is classified as a corrosive material that can cause severe skin burns and serious eye damage.[2][3][4] Some data also suggests it may be harmful if swallowed and is suspected of causing genetic defects, cancer, or reproductive harm.[5]

Hazard Summary Table:

Hazard ClassGHS CategoryHazard StatementCitations
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage[1][2][3][6]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage[1][2][3][6]
Acute Toxicity (Oral)Category 4Harmful if swallowed[5]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects[5]
CarcinogenicityCategory 2Suspected of causing cancer[5]
Reproductive ToxicityCategory 2Suspected of damaging fertility or the unborn child[5]
Specific Target Organ ToxicitySingle ExposureMay cause respiratory irritation[7]

Personal Protective Equipment (PPE) Protocol

Strict adherence to the following PPE guidelines is mandatory when handling this compound to prevent exposure.

Step-by-Step PPE Application:

  • Work Area Preparation: Ensure a chemical fume hood is operational and that an eyewash station and safety shower are immediately accessible.[1][2][4]

  • Protective Clothing: Don a chemically resistant lab coat or apron over personal clothing. For larger quantities or tasks with a high splash risk, a full chemical-resistant suit is recommended.[8]

  • Gloves: Wear chemical-resistant gloves.[1][2] Nitrile or butyl rubber gloves are highly recommended for handling acids.[9] Ensure gloves are inspected for integrity before each use.

  • Eye and Face Protection: Wear chemical splash goggles that comply with European Standard EN166 or OSHA regulations 29 CFR 1910.133.[1][2] For operations with a significant splash hazard, a full-face shield must be worn in addition to goggles.[8][9]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., in a fume hood), respiratory protection is not typically required.[2] However, if dust is generated or in the event of a large spill or emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator with acid gas cartridges is necessary.[2][8] Avoid breathing in dust or vapors.[1][6][7]

Safe Handling and Storage Procedures

Operational Plan for Handling:

  • Pre-Handling: Read and understand the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is available and in good condition.[5] Work only within a certified chemical fume hood to ensure adequate ventilation.[5][7][10]

  • During Handling: Avoid all direct contact with the chemical.[1][10] Prevent the formation of dust.[6] Use appropriate tools (e.g., spatulas) to handle the solid chemical.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][5][6] Decontaminate the work area. Remove PPE carefully to avoid contaminating skin.

Storage Plan:

  • Store in a dry, cool, and well-ventilated area designated for corrosive materials.[1][2][10]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][7][10]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1][2] Wash the affected area with plenty of soap and water.[1][10] Seek medical attention if irritation or burns develop.[5]

  • Inhalation: Move the individual to fresh air immediately.[1][6] If breathing is difficult or has stopped, provide artificial respiration.[2] Call a physician or poison control center.[6]

  • Ingestion: Rinse the mouth thoroughly with water.[1][10] Do NOT induce vomiting.[6] Seek immediate medical attention.[1]

Spill Response Protocol:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Protect: Don the appropriate PPE as described in Section 2, including respiratory protection.

  • Contain & Clean: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste.[1][2][7] Do not allow the chemical to enter drains or waterways.[1][7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container for hazardous waste.

  • Disposal: The disposal of this compound and its containers must be conducted through a licensed and approved waste disposal company.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[7]

G Figure 1. Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Storage cluster_emergency 4. Emergency Response cluster_disposal 5. Disposal A Review SDS B Verify Fume Hood, Eyewash & Shower A->B C Inspect & Don Required PPE B->C D Handle Chemical in Fume Hood C->D E Avoid Dust Generation & Skin/Eye Contact D->E F Decontaminate Work Area E->F Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Remove PPE Carefully F->G H Wash Hands Thoroughly G->H I Store in Cool, Dry, Ventilated Area H->I Spill_Response Follow Spill Protocol: Evacuate, Ventilate, Contain, Clean Spill->Spill_Response Exposure_Response Follow First-Aid Protocol: Remove to Safety, Flush Area, Seek Medical Aid Exposure->Exposure_Response J Collect Waste in Labeled Container Spill_Response->J Exposure_Response->J K Dispose via Approved Waste Company J->K

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.